molecular formula C9H11NO2S2 B3422238 Acid-C3-SSPy CAS No. 250266-79-6

Acid-C3-SSPy

货号: B3422238
CAS 编号: 250266-79-6
分子量: 229.3 g/mol
InChI 键: SLMVEZKWNOGJPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Acid-C3-SSPy is a useful research compound. Its molecular formula is C9H11NO2S2 and its molecular weight is 229.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Pyridyldithio)butanoic acid is 229.02312094 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(pyridin-2-yldisulfanyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMVEZKWNOGJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250266-79-6
Record name 4-(2-Pyridyldithio)butanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Acid-C3-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Acid-C3-SSPy, a heterobifunctional crosslinker pivotal in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Properties

This compound, chemically known as 3-(pyridin-2-yldisulfanyl)propanoic acid , is a linker molecule characterized by three key functional components: a carboxylic acid group, a three-carbon (C3) alkyl chain, and a pyridyl disulfide group. This architecture allows for the sequential conjugation of two different molecules. The carboxylic acid can be activated to react with nucleophiles like amines, while the pyridyl disulfide moiety is a reactive group that readily undergoes exchange with free thiols.

The disulfide bond within the pyridyl disulfide group is designed to be cleavable under the reducing conditions present within a cell, providing a mechanism for the controlled release of a payload.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₉NO₂S₂[1]
Molecular Weight 215.29 g/mol [1]
CAS Number 68617-64-1[1]
Appearance White to off-white solid
Purity >96%[1]
SMILES O=C(O)CCSSC1=CC=CC=N1[1]
Synonyms 3-(2-Pyridyldithio)propionic acid, PDTP[2]

Mechanism of Action in Targeted Drug Delivery

The strategic design of this compound is centered on its utility as a cleavable linker in targeted therapies. In the context of an Antibody-Drug Conjugate, the linker tethers a potent cytotoxic drug to a monoclonal antibody (mAb). The mAb selectively binds to antigens overexpressed on the surface of cancer cells, leading to the internalization of the ADC.

Once inside the cell, the higher concentration of reducing agents, particularly glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond in the linker. This releases the cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Surface Antigen Internalized_ADC Internalized ADC Lysosome Lysosome/Endosome Internalized_ADC->Lysosome 2. Internalization Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Released_Drug Released Cytotoxic Drug Cleavage->Released_Drug 3. Payload Release Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis 4. Therapeutic Effect

Fig. 1: General mechanism of action for an ADC with a cleavable disulfide linker.

Experimental Protocols

The following are generalized protocols for the synthesis of an Antibody-Drug Conjugate using this compound. These should be optimized for specific antibodies and drug payloads.

3.1. Activation of this compound

The carboxylic acid moiety of this compound must be activated to facilitate its reaction with an amine-containing drug payload. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

  • Materials: this compound, N-hydroxysuccinimide (NHS), a carbodiimide (B86325) coupling agent (e.g., EDC or DCC), anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve this compound and NHS (1.1 equivalents) in the anhydrous solvent.

    • Add the carbodiimide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • The resulting solution containing the this compound-NHS ester can often be used directly in the next step.

3.2. Conjugation of Activated Linker to Drug Payload

  • Materials: Activated this compound-NHS ester, amine-containing drug payload, anhydrous aprotic solvent, tertiary base (e.g., DIPEA or triethylamine).

  • Procedure:

    • Dissolve the drug payload in the anhydrous solvent.

    • Add the tertiary base (2-3 equivalents) to the drug solution.

    • Slowly add the solution of activated this compound-NHS ester to the drug solution.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the drug-linker conjugate using reverse-phase HPLC.

3.3. Antibody Reduction and Conjugation

The interchain disulfide bonds of the antibody need to be partially reduced to generate free thiol groups for conjugation with the pyridyl disulfide moiety of the drug-linker conjugate.

  • Materials: Monoclonal antibody in a suitable buffer (e.g., PBS), reducing agent (e.g., TCEP or DTT), drug-linker conjugate, reaction buffer (e.g., PBS with EDTA).

  • Procedure:

    • Incubate the antibody with a controlled molar excess of the reducing agent. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR).

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

    • Immediately add the drug-linker conjugate (in a suitable solvent like DMSO) to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Experimental_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis Acid This compound Activation Activation (e.g., NHS ester formation) Acid->Activation Activated_Linker Activated Linker Activation->Activated_Linker Conjugation1 Conjugation Activated_Linker->Conjugation1 Drug Amine-containing Drug Drug->Conjugation1 Drug_Linker Drug-Linker Conjugate Conjugation1->Drug_Linker Conjugation2 Thiol-Disulfide Exchange Drug_Linker->Conjugation2 Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (with free thiols) Reduction->Reduced_Antibody Reduced_Antibody->Conjugation2 ADC_Crude Crude ADC Conjugation2->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification ADC_Pure Purified ADC Purification->ADC_Pure

Fig. 2: A generalized experimental workflow for the synthesis of an ADC using this compound.

Conclusion

This compound is a versatile and effective cleavable linker for the development of targeted therapeutics. Its well-defined structure allows for the reliable conjugation of payloads to targeting moieties, while the environmentally sensitive disulfide bond provides a robust mechanism for intracellular drug release. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working to design and synthesize the next generation of targeted therapies.

References

Acid-C3-SSPy: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the chemical properties, synthesis, and application of the cleavable ADC linker, Acid-C3-SSPy, for researchers, scientists, and professionals in drug development.

This compound is a heterobifunctional, cleavable linker integral to the synthesis of antibody-drug conjugates (ADCs). Its strategic design, featuring a carboxylic acid and a pyridyl disulfide moiety, facilitates the precise conjugation of cytotoxic payloads to monoclonal antibodies. The key feature of this linker is its disulfide bond, which remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring controlled drug release. This guide provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Core Chemical Properties and Characteristics

This compound, systematically named 4-(pyridin-2-yldisulfanyl)butanoic acid, possesses a well-defined chemical structure that dictates its functionality as a linker. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing drug molecules, while the pyridyl disulfide group is specifically designed to react with free thiol groups on an antibody.

PropertyValueSource
CAS Number 250266-79-6[1]
Molecular Formula C9H11NO2S2[1]
Molecular Weight 229.32 g/mol [1]
Purity Typically >95%[1]
Appearance Solid[2]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[2]
Storage Conditions Store in freezer, under -20°C, sealed in a dry environment.[3]

Stability Profile:

Synthesis and Conjugation Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent use in the generation of an antibody-drug conjugate.

cluster_synthesis Synthesis of this compound 4_mercaptobutanoic_acid 4-Mercaptobutanoic Acid Reaction + 4_mercaptobutanoic_acid->Reaction 2_2_dipyridyl_disulfide 2,2'-Dipyridyl Disulfide 2_2_dipyridyl_disulfide->Reaction Acid_C3_SSPy This compound Reaction->Acid_C3_SSPy Disulfide Exchange

A simplified schematic for the synthesis of this compound.

cluster_conjugation Antibody-Drug Conjugate (ADC) Synthesis Workflow Start Start Step1 Step 1: Drug-Linker Conjugation (EDC/NHS Coupling) Start->Step1 Step3 Step 3: ADC Formation (Thiol-Disulfide Exchange) Step1->Step3 Step2 Step 2: Antibody Reduction (e.g., with DTT or TCEP) Step2->Step3 Step4 Step 4: Purification (e.g., Size Exclusion Chromatography) Step3->Step4 End Purified ADC Step4->End

Workflow for the synthesis of an ADC using this compound.

Mechanism of Action: Intracellular Cleavage

The therapeutic efficacy of an ADC synthesized with this compound relies on the selective cleavage of the disulfide bond within the target cancer cells. This process is driven by the significant difference in the redox potential between the extracellular matrix and the intracellular environment.

cluster_mechanism Mechanism of Intracellular Drug Release ADC_extracellular ADC in Circulation (Stable Disulfide Bond) Internalization Internalization into Target Cell ADC_extracellular->Internalization ADC_intracellular ADC in Cytosol (High Glutathione) Internalization->ADC_intracellular Cleavage Disulfide Bond Cleavage ADC_intracellular->Cleavage Drug_release Active Drug Released Cleavage->Drug_release

Cleavage of the disulfide linker and drug release in the cell.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound and its use in ADC development. Researchers should optimize these protocols for their specific drug and antibody.

Protocol 1: Synthesis of this compound (4-(pyridin-2-yldisulfanyl)butanoic acid)

This protocol is adapted from the synthesis of similar pyridyl disulfide-containing compounds.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-mercaptobutanoic acid in methanol.

  • Add a solution of 2,2'-dipyridyl disulfide in methanol to the flask.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Stir the reaction under an inert atmosphere (argon or nitrogen) at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of acetic acid) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of this compound to an Amine-Containing Drug via EDC/NHS Coupling

Materials:

  • This compound

  • Amine-containing drug molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for small molecule conjugation)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add NHS (or Sulfo-NHS for aqueous reactions) to the solution (typically 1.2 equivalents).

    • Add EDC (typically 1.2 equivalents) to the mixture.

    • Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by TLC or LC-MS.

  • Conjugation to the Drug:

    • In a separate vial, dissolve the amine-containing drug in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer).

    • Add the activated this compound-NHS ester solution to the drug solution.

    • If using a non-aqueous solvent, add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor the formation of the drug-linker conjugate by TLC or LC-MS.

  • Purification:

    • Purify the drug-linker conjugate using an appropriate method such as preparative HPLC or column chromatography to remove unreacted starting materials and byproducts.

Protocol 3: Antibody Reduction and Conjugation with the Drug-Linker Construct

Materials:

  • Monoclonal antibody (mAb)

  • Drug-Linker conjugate (from Protocol 2)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reduction Buffer: PBS with 1 mM EDTA, pH 7.2-7.5

  • Conjugation Buffer: PBS, pH 6.5-7.5

  • Quenching reagent: N-acetylcysteine or cysteine

  • Desalting columns (e.g., G-25)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in Reduction Buffer at a concentration of 2-10 mg/mL.

    • Add the reducing agent (DTT or TCEP) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and should be optimized (e.g., 2-10 fold molar excess).

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Immediately after the removal of the reducing agent, add the Drug-Linker conjugate to the reduced antibody solution. A 1.5 to 5-fold molar excess of the Drug-Linker conjugate over the number of available thiol groups is typically used.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Quench any unreacted thiol groups on the antibody by adding an excess of a quenching reagent like N-acetylcysteine.

  • Purification of the ADC:

    • Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

References

Mechanism of action for Acid-C3-SSPy linker cleavage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action for Acid-C3-SSPy Linker Cleavage

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the this compound linker, a bifunctional, cleavable linker utilized in advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). The linker is designed with two distinct, conditionally labile moieties that enable precise payload release within target cells. This is achieved through a dual-mechanism cleavage process: the reduction of a disulfide bond within the cytoplasm and the acid-catalyzed hydrolysis of an acid-sensitive bond within the endo-lysosomal pathway.

The this compound linker's efficacy is rooted in its ability to remain stable in systemic circulation (physiological pH ~7.4, low reducing potential) while undergoing rapid cleavage upon entering the distinct biochemical environments of a target cell.

Reductive Cleavage of the Pyridyl Disulfide Bond

The "-SSPy" component of the linker contains a disulfide bond, which is susceptible to cleavage in a reducing environment. This mechanism exploits the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space (~5 µM) and the intracellular cytoplasm (1-10 mM)[][2][3].

Mechanism of Action: The cleavage occurs via a thiol-disulfide exchange reaction. Intracellular glutathione, a tripeptide thiol, acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload-linker complex, which is now attached via a free thiol. A second glutathione molecule can then reduce this mixed disulfide, fully liberating the payload. This process is critical for releasing the active drug within the cytoplasm of the target cell[][3].

cluster_0 Thiol-Disulfide Exchange Reaction Payload_Linker_SS_Ab Payload-Linker-S-S-Antibody Intermediate Payload-Linker-S-S-GSH + HS-Antibody Payload_Linker_SS_Ab->Intermediate Nucleophilic Attack GSH_1 Glutathione (GSH) GSH_1->Intermediate Released_Payload Payload-Linker-SH (Released Payload) Intermediate->Released_Payload Reduction GSSG GSSG (Oxidized Glutathione) Intermediate->GSSG GSH_2 Glutathione (GSH) GSH_2->Released_Payload Released_Payload->GSSG

Caption: Reductive cleavage of a disulfide linker by glutathione (GSH).

Acid-Labile Cleavage

The "Acid-" portion of the linker's name denotes its pH-sensitive nature. While the precursor molecule, 4-(pyridin-2-yldisulfanyl)butanoic acid, is not itself acid-labile, it serves as a scaffold to create an acid-cleavable bond during conjugation with a drug payload. A common strategy is the formation of an acylhydrazone bond, which is stable at neutral pH but hydrolyzes rapidly under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0)[3][][5][6][7].

Mechanism of Action: After an ADC is internalized via endocytosis, it traffics to the endosome and then the lysosome. The progressively lower pH in these organelles protonates the nitrogen atom of the hydrazone linkage. This protonation facilitates the nucleophilic attack by water (hydrolysis), leading to the cleavage of the C=N bond and the release of the drug payload from the linker[][9]. The rate of hydrolysis is significantly faster at pH 5.0 compared to pH 7.4, ensuring targeted drug release following internalization[6][10].

cluster_1 Acid-Catalyzed Hydrolysis of Hydrazone Linker ADC_Hydrazone Linker-C=N-N-Payload (Stable at pH 7.4) Protonation Protonation (H+) ADC_Hydrazone->Protonation Low pH (4.5-6.0) in Endosome/Lysosome Hydrolysis Hydrolysis (H2O) Protonation->Hydrolysis Facilitates Nucleophilic Attack Cleavage_Products Linker-C=O + H2N-N-Payload (Released Drug) Hydrolysis->Cleavage_Products Bond Cleavage cluster_workflow ADC Therapeutic Workflow Circulation 1. ADC in Circulation (Stable at pH 7.4) Binding 2. ADC Binds to Target Antigen on Cell Surface Circulation->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Trafficking to Endosome (pH drops to 5.0-6.5) Internalization->Endosome Lysosome 5. Fusion with Lysosome (pH drops to 4.5-5.0) Endosome->Lysosome AcidCleavage 6a. Acid-Labile Linker Cleavage (e.g., Hydrazone) Endosome->AcidCleavage Acid Hydrolysis Lysosome->AcidCleavage Acid Hydrolysis ReductiveCleavage 6b. Disulfide Linker Cleavage (via GSH) Lysosome->ReductiveCleavage Reduction by GSH (if payload enters cytoplasm) PayloadRelease 7. Active Payload Released into Cytoplasm/Lysosome AcidCleavage->PayloadRelease ReductiveCleavage->PayloadRelease Effect 8. Payload Induces Cell Death PayloadRelease->Effect

References

An In-depth Technical Guide to the Synthesis and Purification of Acid-C3-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-C3-SSPy, chemically known as 3-(pyridin-2-yldisulfanyl)propanoic acid, is a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug delivery. Its structure incorporates a carboxylic acid group and a pyridyldithiol moiety, connected by a three-carbon spacer. This architecture allows for the covalent linkage of molecules, typically proteins and peptides, through amide bond formation and disulfide exchange. A key feature of the pyridyldithiol group is its reactivity towards sulfhydryl groups, forming a cleavable disulfide bond. This property is particularly valuable in the design of antibody-drug conjugates (ADCs), where the release of a cytotoxic payload from the antibody carrier is triggered by the reducing environment within target cells. This guide provides a comprehensive overview of the synthesis and purification of this compound, presenting detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValue
Chemical Name 3-(pyridin-2-yldisulfanyl)propanoic acid
Synonyms This compound, 3-(2-Pyridyldithio)propionic acid
CAS Number 68617-64-1
Molecular Formula C₈H₉NO₂S₂
Molecular Weight 215.29 g/mol
Appearance Yellow solid
Melting Point 71-73 °C
Purity >96%

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the chlorination of 2,2'-dipyridyl disulfide to form 2-pyridylsulfenyl chloride. This intermediate is then reacted with 3-mercaptopropionic acid to yield the final product.[1] This method provides the desired acid in crystalline form, often without the need for chromatographic purification, with a reported yield of approximately 77%.

Experimental Workflow

The overall workflow for the synthesis of this compound can be visualized as a two-step process. The first step involves the activation of the pyridine (B92270) disulfide, followed by the coupling with the thiol-containing propanoic acid.

Synthesis_Workflow Reagents 2,2'-Dipyridyl disulfide Sulfuryl chloride 3-Mercaptopropionic acid Triethylamine (B128534) Step1 Step 1: Formation of 2-Pyridylsulfenyl chloride Reagents->Step1 Step2 Step 2: Coupling Reaction Step1->Step2 Purification Purification: Recrystallization Step2->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials and Reagents:

Step 1: Synthesis of 2-Pyridylsulfenyl chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend 2,2'-dipyridyl disulfide in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes. The reaction progress can be monitored by TLC. The formation of the sulfenyl chloride is indicated by the disappearance of the starting disulfide spot.

Step 2: Synthesis of 3-(pyridin-2-yldisulfanyl)propanoic acid (this compound)

  • In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-mercaptopropionic acid and triethylamine in anhydrous dichloromethane.

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared 2-pyridylsulfenyl chloride solution from Step 1 to the stirred solution of 3-mercaptopropionic acid and triethylamine over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 50 minutes.

  • Upon completion of the reaction, as monitored by TLC, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound is typically a yellow solid that can be purified by recrystallization.

Experimental Protocol for Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a cold mixture of ethyl acetate and hexane.

  • Dry the purified crystals under vacuum to a constant weight.

The purity of the final product should be assessed by analytical techniques such as HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

The following table summarizes the expected characterization data for purified this compound.

AnalysisExpected Results
¹H NMR Peaks corresponding to the pyridyl and propionic acid protons.
¹³C NMR Resonances for the carbons of the pyridine ring and the propanoic acid backbone.
HPLC A single major peak indicating high purity.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression from starting materials to the final purified product. This can be represented as a flowchart illustrating the dependencies of each step.

Logical_Relationship Start Starting Materials: 2,2'-Dipyridyl disulfide 3-Mercaptopropionic acid Chlorination Chlorination with SO₂Cl₂ Start->Chlorination Coupling Coupling with 3-Mercaptopropionic acid Start->Coupling Intermediate Intermediate: 2-Pyridylsulfenyl chloride Chlorination->Intermediate Intermediate->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Logical flow of the this compound synthesis.

Conclusion

This technical guide provides a detailed protocol for the synthesis and purification of this compound, a critical reagent in modern bioconjugation chemistry. By following the outlined procedures, researchers and drug development professionals can reliably produce high-purity this compound for their applications in creating advanced therapeutic and diagnostic agents. The provided workflows and logical diagrams offer a clear understanding of the process, facilitating successful implementation in the laboratory.

References

An In-Depth Technical Guide to the Stability and Half-Life of the Acid-C3-SSPy Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-C3-SSPy linker, chemically known as 4-(2-pyridyldithio)butanoic acid, is a crucial component in the design and development of antibody-drug conjugates (ADCs). As a cleavable linker, its primary role is to ensure the stable attachment of a cytotoxic payload to a monoclonal antibody during systemic circulation and to facilitate the controlled release of the payload upon internalization into target tumor cells. The stability and cleavage kinetics of this linker are paramount to the overall efficacy and safety profile of the resulting ADC.

This technical guide provides a comprehensive analysis of the stability and half-life of the this compound linker, detailing its cleavage mechanisms, factors influencing its stability, and methodologies for its evaluation.

Linker Structure and Cleavage Mechanism

The this compound linker is composed of two key functional components: a pyridyl disulfide (SSPy) moiety and a three-carbon (C3) propionic acid spacer.

  • Pyridyl Disulfide (SSPy) Moiety: This is the cleavable unit of the linker. The disulfide bond is susceptible to reductive cleavage, primarily through thiol-disulfide exchange reactions.

  • Propionic Acid (C3) Spacer: This component provides a defined distance between the antibody and the payload, which can influence the steric hindrance around the disulfide bond and, consequently, its stability.

The primary mechanism for the cleavage of the this compound linker is the reduction of the disulfide bond. This process is predominantly triggered by the high intracellular concentrations of reducing agents, most notably glutathione (B108866) (GSH). The concentration of glutathione is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM), providing a selective trigger for payload release within the target cell.[1]

Upon entering the cell, the disulfide bond of the linker reacts with intracellular glutathione, leading to the release of the payload, which can then exert its cytotoxic effect.

Quantitative Stability and Half-Life Data

The stability of the this compound linker is a critical parameter that is assessed under various physiological conditions. The following tables summarize the expected stability and half-life data based on the behavior of structurally similar pyridyl disulfide linkers. It is important to note that specific quantitative data for the this compound linker is not extensively available in the public domain; therefore, data from analogous linkers are presented to provide a comparative framework.

Table 1: Stability of Pyridyl Disulfide Linkers in Plasma

Linker TypeSpeciesHalf-Life (t½)Assay ConditionsReference Analogue
Pyridyl DisulfideHuman> 7 days37°C in human plasmaSilyl ether-based linker
Pyridyl DisulfideMouseVariable (cleavage can be faster than in human plasma)37°C in mouse plasmaVal-Cit Linker

Note: The stability of linkers can vary significantly between species due to differences in plasma enzymes and other factors.

Table 2: pH-Dependent Stability of Disulfide Linkers

Linker TypepHStability ProfileCleavage MechanismReference Analogue
Pyridyl Disulfide7.4 (Plasma)Generally stableMinimal hydrolysisGeneral disulfide linkers
Pyridyl Disulfide4.5 - 6.5 (Endosome/Lysosome)Stable to hydrolysis; cleavage is reduction-dependentThiol-disulfide exchangeGeneral disulfide linkers

Note: Disulfide linkers are generally stable across a range of pH values encountered in biological systems, with cleavage being primarily redox-dependent rather than pH-driven.

Table 3: Glutathione-Mediated Cleavage of Pyridyl Disulfide Linkers

Linker TypeGlutathione (GSH) ConcentrationCleavage RateAssay ConditionsReference Analogue
Pyridyl Disulfide1-10 mM (Intracellular)Rapid cleavage37°C, physiological pHGeneral disulfide linkers
Pyridyl Disulfide~5 µM (Plasma)Minimal cleavage37°C, physiological pHGeneral disulfide linkers

Note: The rate of cleavage is directly proportional to the concentration of glutathione, highlighting the selectivity of this cleavage mechanism for the intracellular environment.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective and safe ADCs. The following are detailed methodologies for key experiments used to evaluate the stability of disulfide-based linkers like this compound.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its behavior in systemic circulation.

Objective: To determine the rate of payload deconjugation from the ADC in plasma from different species (e.g., human, mouse, rat).

Materials:

  • ADC conjugated with this compound linker

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • LC-MS grade water, acetonitrile, and formic acid

  • Internal standard (for LC-MS analysis)

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Include a control sample of the ADC in PBS to assess inherent stability.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • Sample Processing:

    • Immediately quench the reaction by diluting the sample in cold PBS.[1]

    • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[1]

    • Wash the captured ADC to remove plasma proteins.[1]

  • Analysis by LC-MS:

    • Elute the ADC from the affinity beads.

    • Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

    • The supernatant from the capture step can also be analyzed to quantify the amount of released payload.

  • Data Analysis: Plot the average DAR over time to determine the rate of drug deconjugation and the half-life of the linker in plasma.

Protocol 2: Glutathione (GSH) Cleavage Assay

This assay assesses the susceptibility of the disulfide linker to cleavage by the primary intracellular reducing agent, glutathione.

Objective: To determine the kinetics of payload release from the ADC in the presence of varying concentrations of glutathione.

Materials:

  • ADC conjugated with this compound linker

  • Reduced glutathione (GSH) stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., N-ethylmaleimide in PBS)

  • LC-MS or HPLC system

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the ADC at a fixed concentration in PBS with varying concentrations of GSH (e.g., 0 mM, 1 mM, 5 mM, 10 mM).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots from each reaction mixture.

  • Quenching: Immediately stop the reaction by adding a quenching solution to the aliquots to react with excess GSH.

  • Analysis: Analyze the samples by LC-MS or RP-HPLC to quantify the amount of intact ADC and released payload.

  • Data Analysis: Plot the percentage of released payload against time for each GSH concentration to determine the cleavage kinetics and the half-life of the linker under each condition.

Visualization of Key Processes

Diagram 1: Intracellular Trafficking and Payload Release of a Disulfide-Linked ADC

cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cancer Cell ADC_circulating ADC in Circulation (Stable Disulfide Linker) Receptor Tumor Antigen ADC_circulating->Receptor Binding Endosome Endosome (pH 5.5-6.0) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cytosol Cytosol (High Glutathione) Lysosome->Cytosol ADC Degradation & Payload Release Payload Released Payload Cytosol->Payload Disulfide Cleavage by GSH Apoptosis Cell Death Payload->Apoptosis Induces

Caption: Intracellular pathway of a disulfide-linked ADC leading to payload release.

Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assay

Start Start: ADC Sample Incubation Incubate ADC in Plasma (37°C) Start->Incubation Aliquots Collect Aliquots at Time Points (0-168h) Incubation->Aliquots Capture Immunoaffinity Capture (Protein A/G beads) Aliquots->Capture Wash Wash to Remove Plasma Proteins Capture->Wash Elution Elute ADC Wash->Elution LCMS LC-MS Analysis Elution->LCMS DAR Determine Drug-to-Antibody Ratio (DAR) LCMS->DAR Analysis Plot DAR vs. Time Calculate Half-Life DAR->Analysis

Caption: Workflow for determining ADC stability in plasma.

Conclusion

The this compound linker represents a critical technology in the field of antibody-drug conjugates, offering a balance of stability in circulation and selective payload release within the reducing environment of target tumor cells. A thorough understanding of its stability profile and cleavage kinetics under various physiological conditions is essential for the rational design and successful clinical translation of ADCs. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other disulfide-containing linkers, enabling researchers to optimize the therapeutic window of these promising cancer therapies. Further studies providing specific quantitative data for the this compound linker will be invaluable to the continued advancement of ADC development.

References

Solubility of Acid-C3-SSPy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid-C3-SSPy, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). Understanding the solubility of this reagent is critical for its effective handling, storage, and use in the development of novel therapeutics. This document outlines its expected solubility in a range of common laboratory solvents, provides a detailed experimental protocol for precise solubility determination, and includes a visual workflow to guide researchers.

Introduction to this compound

This compound is a heterobifunctional linker containing a carboxylic acid for conjugation to a payload and a pyridyl disulfide group for attachment to a carrier protein, often via reaction with a thiol. The cleavable disulfide bond is a key feature, designed to be stable in systemic circulation but readily cleaved intracellularly to release the active drug. The solubility of this linker is a crucial parameter for its successful application in bioconjugation, impacting reaction conditions, purification, and the overall efficiency of ADC production.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its chemical structure, which includes a polar carboxylic acid, a pyridine (B92270) ring, and a short alkyl chain. The principle of "like dissolves like" suggests that polar compounds will dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] Carboxylic acids with short carbon chains are generally soluble in polar organic solvents and show some solubility in water, which can be significantly increased in aqueous bases.[2][3][4]

The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents. It is important to note that this information is predictive and should be confirmed experimentally.

Solvent ClassSolventExpected SolubilityRationale
Aqueous WaterSparingly SolubleThe presence of the polar carboxylic acid and pyridine groups should allow for some solubility in water through hydrogen bonding.[5] However, the overall molecule has non-polar character which may limit extensive solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Moderately SolubleAt a neutral pH, the carboxylic acid will be partially deprotonated to its more soluble carboxylate salt form, which should enhance solubility compared to pure water.[6]
Aqueous Base (e.g., 0.1 M NaOH)SolubleIn a basic solution, the carboxylic acid will be fully deprotonated to its highly polar and water-soluble carboxylate salt.[6][7]
Aqueous Acid (e.g., 0.1 M HCl)Sparingly SolubleIn an acidic solution, the pyridine nitrogen may become protonated, increasing polarity. However, the carboxylic acid will remain protonated, and overall solubility may not be significantly enhanced compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and non-polar regions.[8]
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at solvating organic molecules like this compound.[8]
Acetonitrile (ACN)Moderately SolubleAcetonitrile is a polar aprotic solvent, but generally less effective at dissolving highly polar compounds compared to DMSO or DMF.
Polar Protic Methanol (B129727) (MeOH)SolubleAs a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid and pyridine moieties of this compound, facilitating dissolution.[8]
Ethanol (B145695) (EtOH)SolubleSimilar to methanol, ethanol is a good solvent for many carboxylic acids and polar organic compounds.[3][4]
Non-Polar Aprotic Dichloromethane (DCM)Sparingly SolubleWhile this compound has non-polar character, the highly polar carboxylic acid and pyridine groups will likely limit its solubility in a moderately polar solvent like DCM.
Hexane / HeptaneInsolubleThese are non-polar solvents and are not expected to effectively solvate the polar functional groups of this compound.[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[9][10] The following protocol is a standard procedure that can be adapted for this compound.

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance (± 0.01 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.[10]

    • Accurately add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[9]

    • Allow the mixture to equilibrate for a sufficient period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[11] A preliminary experiment can be conducted to determine the time to reach equilibrium.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.[12]

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.[13]

Data Analysis and Reporting
  • Calculate the concentration of this compound in the original saturated filtrate by accounting for the dilution factor.

  • The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at constant temperature C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with 0.22 µm syringe filter E->F G Prepare dilutions of clear filtrate F->G H Quantify concentration using HPLC G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

This guide provides a foundational understanding of the solubility of this compound and a robust methodology for its experimental determination. Accurate solubility data is essential for the seamless integration of this linker into ADC development workflows, ensuring reproducibility and success in synthesizing these complex biotherapeutics.

References

In-Depth Technical Guide to Acid-C3-SSPy: A Key Linker in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-C3-SSPy, a pivotal disulfide linker utilized in the creation of antibody-drug conjugates (ADCs). This document details its chemical properties, key suppliers, and the fundamental experimental workflows for its application in targeted cancer therapy research.

Introduction to this compound

This compound, with the chemical name 4-(pyridin-2-yldisulfanyl)butanoic acid, is a heterobifunctional crosslinker. It plays a crucial role in covalently linking a cytotoxic payload, such as a maytansinoid, to a monoclonal antibody (mAb). The disulfide bond within the linker is designed to be stable in the bloodstream and subsequently cleaved within the reducing environment of a target cancer cell, releasing the potent cytotoxic agent.[1][2][3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic drug by minimizing systemic toxicity.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.

PropertyValueReference
CAS Number 250266-79-6[4][5][6]
Molecular Formula C9H11NO2S2[4][7]
Molecular Weight 229.31 g/mol [6][7]
Purity Typically >97%[7]
Appearance Pale yellow viscous oil[8]
Storage (Powder) 2 years at -20°C[4]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[4]

Key Suppliers and Availability

This compound is commercially available from a number of suppliers specializing in reagents for biomedical research and drug development. Availability is generally "in stock," with shipping within 24 hours.[7]

SupplierProduct NameCatalog Number
BroadPharmThis compoundBP-14072
DC ChemicalsThis compoundDC46131
MedChemExpressThis compoundHY-141597
PharmaffiliatesThis compoundPA 27 0033092
Sigma-AldrichThis compound-
PHMOThis compound-
FUJIFILM WakoThis compoundHY-141597

Note: This list is not exhaustive and other suppliers may be available.

Experimental Protocols and Workflows

The development of an ADC using this compound involves a multi-step process, from the initial conjugation of the linker to the cytotoxic drug to the final purification and characterization of the ADC.

General Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates a typical workflow for the development and evaluation of an ADC.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization & Analysis cluster_Preclinical Preclinical Evaluation Target_ID Target Antigen Identification Ab_Dev Antibody Development Target_ID->Ab_Dev Ab_Modification Antibody Modification Ab_Dev->Ab_Modification Payload_Selection Payload Selection Drug_Linker_Synth Drug-Linker Synthesis Payload_Selection->Drug_Linker_Synth Linker_Design Linker Design Linker_Design->Drug_Linker_Synth Conjugation ADC Conjugation Drug_Linker_Synth->Conjugation Ab_Modification->Conjugation Purification ADC Purification Conjugation->Purification DAR_Analysis Drug-to-Antibody Ratio (DAR) Analysis Purification->DAR_Analysis Purity_Analysis Purity & Aggregation Analysis (SEC) Purification->Purity_Analysis Binding_Assay Antigen Binding Assay (ELISA) Purification->Binding_Assay In_Vitro_Cyto In Vitro Cytotoxicity Assay Purification->In_Vitro_Cyto PK_Studies Pharmacokinetic (PK) Studies In_Vitro_Cyto->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_Studies->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies

A typical experimental workflow for ADC development and evaluation.
Synthesis of Drug-Linker Conjugate (e.g., Maytansinoid-C3-SSPy)

While a specific protocol for this compound is not publicly available, a general approach involves the activation of the carboxylic acid of this compound to an active ester, such as an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with an amine-containing cytotoxic drug.

A related synthesis for a similar compound, 4-(pyridin-2-yldisulfanyl)butanoic acid, provides insight into the initial steps. The synthesis involves reacting 4-bromobutyric acid with thiourea, followed by hydrolysis and reaction with 2-aldrithiol.[8]

Illustrative 1H NMR Data for a Similar Compound (4-(pyridin-2-yldisulfanyl)butanoic acid):

  • δH (400 MHz, CDCl3, Me4Si) 8.59 (1 H, d, J1,3 4.6), 7.81–7.91 (2 H, m), 7.25–7.30 (1 H, m), 2.88 (2 H, t, J1,3 7.1), 2.50 (2 H, t, J1,3 7.2), 2.00–2.09 (2 H, m).[8]

Conjugation to the Antibody

The pyridyldithiol group of the drug-linker construct reacts with free thiol groups on the antibody to form a disulfide bond. These thiol groups are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.

General Protocol for Antibody Reduction and Conjugation:

  • Antibody Reduction: The antibody is typically reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose the cysteine thiol groups.[10]

  • Purification: The reduced antibody is purified to remove the excess reducing agent, often using a desalting column.

  • Conjugation: The drug-linker construct is added to the reduced antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH. The reaction is typically carried out at 4°C for a specified period.

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted pyridyldithiol groups.

  • Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Common purification methods include size-exclusion chromatography (SEC) and tangential flow filtration (TFF).[5]

Characterization of the Antibody-Drug Conjugate

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC-HPLC is a critical analytical technique for characterizing ADCs. It separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug molecules. This allows for the determination of the drug-to-antibody ratio (DAR) and the assessment of conjugation heterogeneity.[11][12][13][14]

Size-Exclusion Chromatography (SEC-HPLC): SEC-HPLC is used to determine the purity of the ADC and to quantify the level of aggregation.

Mechanism of Action and Signaling Pathway

ADCs constructed with this compound and a maytansinoid payload, such as DM4, exert their cytotoxic effect through the inhibition of microtubule polymerization.[][16]

Signaling Pathway of Maytansinoid-Induced Apoptosis

The following diagram illustrates the key steps in the mechanism of action of a maytansinoid-based ADC.

Maytansinoid_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular ADC ADC (Antibody-Linker-Maytansinoid) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Maytansinoid Released Maytansinoid Lysosome->Maytansinoid 4. Linker Cleavage & Payload Release Tubulin Tubulin Maytansinoid->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Signaling pathway of maytansinoid-induced apoptosis.

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis.[3] Inside the cell, the ADC is trafficked to the lysosome, where the acidic and reducing environment facilitates the cleavage of the disulfide bond in the this compound linker. The released maytansinoid payload then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.[][17]

Conclusion

This compound is a critical component in the development of next-generation targeted cancer therapies. Its cleavable disulfide linkage enables the controlled release of potent cytotoxic agents within tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A thorough understanding of its chemical properties and the associated experimental protocols is paramount for researchers and drug developers aiming to harness the full potential of antibody-drug conjugates.

References

In-Depth Technical Guide: Safety and Handling of Acid-C3-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acid-C3-SSPy, a critical reagent in the field of antibody-drug conjugates (ADCs). Below you will find detailed data on its properties, safe handling procedures, and a representative experimental protocol for its application in ADC synthesis.

Chemical and Physical Properties

This compound, systematically known as 4-(2-Pyridyldithio)butanoic acid, is a cleavable linker used in the synthesis of ADCs. Its disulfide bond allows for the release of a cytotoxic payload within the reducing environment of a target cell.

PropertyValue
CAS Number 250266-79-6
Molecular Formula C₉H₁₁NO₂S₂
Molecular Weight 229.32 g/mol
Synonyms 4-(Pyridin-2-yldisulfaneyl)butanoic Acid, 4-(2-Pyridinyldithio)butanoic Acid
Primary Use Cleavable linker for Antibody-Drug Conjugates (ADCs)
Storage Recommended storage at 2-8°C in a refrigerator.

Safety and Handling Guidelines

Adherence to strict safety protocols is essential when handling this compound. The following guidelines are based on standard laboratory practices for chemical reagents of this nature.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure.

PPE ItemSpecification
Gloves Wear appropriate chemical-resistant gloves.
Eye Protection Use chemical safety goggles or a face shield.
Lab Coat A standard laboratory coat should be worn at all times.
Respiratory Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosolization.
Handling and Storage Precautions
Precaution CategoryGuideline
General Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.
Ventilation Use only in a well-ventilated area, such as a chemical fume hood.[1]
Storage Store in a tightly closed container in a cool, dry place.[1] Keep away from incompatible materials such as strong oxidizing agents.
Spill Response In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and dispose of it as hazardous waste.

Experimental Protocols

The following is a representative multi-step protocol for the synthesis of an antibody-drug conjugate using a pyridyl disulfide-containing linker like this compound. This process involves the activation of the linker, its conjugation to a cytotoxic drug, and the final conjugation to a monoclonal antibody.

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_activation Step 1: Linker Activation cluster_drug_conjugation Step 2: Drug-Linker Conjugation cluster_antibody_prep Step 3: Antibody Preparation cluster_final_conjugation Step 4: Final ADC Conjugation A This compound B NHS/EDC Activation A->B Add activating agents C Activated NHS Ester B->C E Conjugation Reaction C->E D Cytotoxic Drug (with amine group) D->E F Drug-Linker Construct E->F J Final Conjugation F->J G Monoclonal Antibody (mAb) H Reduction of Disulfide Bonds (e.g., with TCEP) G->H I Reduced mAb with free thiols H->I I->J K Purification (e.g., SEC) J->K L Antibody-Drug Conjugate (ADC) K->L ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage of Linker (Reduction) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, a critical component connecting the antibody to the drug, plays a pivotal role in the overall efficacy and safety of an ADC.[1][2][3] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[3][4] This targeted drug release mechanism is crucial for maximizing on-target cell killing while minimizing off-target toxicities.[5][]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative comparisons of their stability and cleavage kinetics, and detailed experimental protocols for their evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the physiological trigger that induces their cleavage. The three primary classes are pH-sensitive, protease-sensitive, and glutathione-sensitive linkers.

pH-Sensitive Linkers (Hydrazones)

Mechanism of Action: pH-sensitive linkers, most notably those containing a hydrazone bond, are designed to exploit the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) within cancer cells.[7][8] These linkers remain relatively stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis under acidic conditions, leading to the release of the cytotoxic payload.[][10] The rate of hydrolysis is dependent on the specific chemical structure of the hydrazone linker.[11]

Protease-Sensitive Linkers (Peptide-Based)

Mechanism of Action: Protease-sensitive linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsins (e.g., Cathepsin B), which are overexpressed in the lysosomal compartments of many tumor cells.[4][][13] The most widely used peptide linker is the valine-citrulline (Val-Cit) dipeptide.[14][15] Following internalization of the ADC and its trafficking to the lysosome, these proteases cleave the peptide bond, often triggering a self-immolative cascade that results in the release of the unmodified payload.[16]

Glutathione-Sensitive Linkers (Disulfides)

Mechanism of Action: Glutathione-sensitive linkers utilize a disulfide bond to connect the payload to the antibody. These linkers leverage the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[4][17] The disulfide bond is stable in the bloodstream but is rapidly cleaved by the high intracellular concentration of GSH, releasing the thiol-containing payload.[][18] The steric hindrance around the disulfide bond can be modified to tune the rate of cleavage.[19]

Quantitative Data on Linker Performance

The stability of the linker in circulation and the efficiency of its cleavage at the target site are critical parameters that influence the therapeutic index of an ADC. The following tables summarize key quantitative data for different types of cleavable linkers.

Linker TypeLinker ExampleMatrixStability MetricValue
pH-Sensitive Hydrazone (in Gemtuzumab ozogamicin)Circulation (in vivo)Hydrolysis Rate1.5–2% per day
Phenylketone-derived hydrazoneHuman and mouse plasmaHalf-life (t1/2)~2 days
Acyl hydrazonepH 7.4 bufferHydrolysis6% after 24h
Acyl hydrazonepH 4.5 bufferRelease97% after 24h
General HydrazonepH 7.0Half-life (t1/2)183 hours
General HydrazonepH 5.0Half-life (t1/2)4.4 hours
Protease-Sensitive Val-Cit-PABC-MMAEHuman plasmaHalf-life (t1/2)230 days
Phe-Lys-PABC-MMAEHuman plasmaHalf-life (t1/2)30 days
Val-Cit-PABC-MMAEMouse plasmaHalf-life (t1/2)80 hours
Phe-Lys-PABC-MMAEMouse plasmaHalf-life (t1/2)12.5 hours
Val-AlaIsolated Cathepsin BCleavage Rate50% of Val-Cit
Sulfatase-cleavable linkerMouse plasmaStability> 7 days
Glutathione-Sensitive Disulfide--Data not readily available in a comparable format

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of an ADC in killing target cancer cells.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • ADC of interest

  • Control antibody

  • Free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][14]

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Incubate for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Plasma Stability Assay (ELISA-based)

This assay measures the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • ADC of interest

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Antigen specific to the ADC's monoclonal antibody

  • 96-well ELISA plates

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody that detects the payload

  • Substrate for the enzyme

  • Stop solution

  • Microplate reader

Procedure:

  • ADC Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[20]

  • Plate Coating: Coat a 96-well ELISA plate with the target antigen overnight at 4°C.[21]

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[21]

  • Sample Incubation: Wash the plate and add the plasma samples containing the ADC to the wells. Incubate for 1-2 hours at room temperature to allow the ADC to bind to the coated antigen.[21]

  • Detection: Wash the plate and add the enzyme-conjugated secondary antibody that specifically recognizes the payload. Incubate for 1 hour at room temperature.[21]

  • Signal Development: Wash the plate and add the substrate. Allow the color to develop and then stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: The signal is proportional to the amount of intact ADC. A decrease in signal over time indicates payload cleavage.

Quantification of Free Payload by LC-MS/MS

This method provides a highly sensitive and specific quantification of the free payload released from the ADC in plasma.

Materials:

  • Plasma samples from the stability assay

  • Internal standard (a stable isotope-labeled version of the payload, if available)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To a known volume of plasma sample, add the internal standard and the protein precipitation solvent. Vortex and centrifuge to pellet the precipitated proteins.[22]

  • Supernatant Collection: Carefully collect the supernatant containing the free payload.[21]

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The payload and internal standard are separated by liquid chromatography and detected by tandem mass spectrometry.

  • Data Analysis: A calibration curve is generated using known concentrations of the payload. The concentration of the free payload in the plasma samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.[3]

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of a protease-sensitive linker to cleavage by Cathepsin B.

Materials:

  • ADC with a protease-sensitive linker

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing a reducing agent like DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with formic acid)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer to ensure its activity.

  • Reaction Initiation: Add the ADC to the activated Cathepsin B solution. The final concentrations should be optimized, but typically the enzyme is in the nanomolar range and the ADC in the micromolar range.[13]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the enzymatic reaction by adding a quenching solution.[13]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Mandatory Visualizations

Signaling Pathway of ADC Internalization and Payload Release

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome (pH 5.5-6.2) Antigen->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage (pH, Protease, or GSH) Cell_Death Cell Death Payload->Cell_Death Induces Cytotoxicity_Workflow Start Start Seed_Cells Seed Target Cells in 96-well Plate Start->Seed_Cells Adhere_Overnight Adhere Overnight (37°C, 5% CO2) Seed_Cells->Adhere_Overnight Treat_Cells Treat with Serial Dilutions of ADC, Controls Adhere_Overnight->Treat_Cells Incubate Incubate (72-96 hours) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data Cleavable_Linkers cluster_triggers Cleavage Triggers Cleavable_Linkers Cleavable Linkers Low_pH Low pH (Endosome/Lysosome) Cleavable_Linkers->Low_pH Proteases Proteases (e.g., Cathepsin B) Cleavable_Linkers->Proteases Reducing_Agents Reducing Agents (e.g., Glutathione) Cleavable_Linkers->Reducing_Agents pH_Sensitive pH-Sensitive Linkers (e.g., Hydrazone) Low_pH->pH_Sensitive Protease_Sensitive Protease-Sensitive Linkers (e.g., Val-Cit) Proteases->Protease_Sensitive Glutathione_Sensitive Glutathione-Sensitive Linkers (e.g., Disulfide) Reducing_Agents->Glutathione_Sensitive

References

The Pivotal Role of Pyridyl Disulfide in Acid-C3-SSPy: A Technical Guide for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pyridyl disulfide functional group within the context of the Acid-C3-SSPy linker, a critical tool in modern bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). We will explore its mechanism of action, detail experimental protocols, and present key quantitative data to facilitate its effective application in research and drug development.

Introduction: The Significance of Cleavable Linkers

The efficacy of targeted therapies, particularly ADCs, is highly dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. This compound, also known as 3-(2-pyridyldithio)propanoic acid, is a heterobifunctional, cleavable linker. Its design incorporates a carboxylic acid for conjugation to amine-containing payloads (often via activation) and a pyridyl disulfide group, which is the core of its functionality, for attachment to thiol-containing biomolecules like antibodies.

The pyridyl disulfide moiety imparts a crucial feature: redox sensitivity. The resulting disulfide bond is relatively stable in the bloodstream's low reducing potential but is efficiently cleaved in the highly reductive intracellular environment, where concentrations of glutathione (B108866) (GSH) are approximately 1000-fold greater.[1] This differential stability allows for the stable circulation of the conjugate and the specific, triggered release of the payload inside the target cell, minimizing off-target toxicity.[1][2]

The Core Functionality: The Pyridyl Disulfide Group

The pyridyl disulfide group is a highly efficient thiol-reactive handle. Its primary role is to react with a free sulfhydryl group (e.g., from a cysteine residue on an antibody) through a mechanism known as thiol-disulfide exchange. This reaction is highly specific, proceeds under mild conditions, and forms a new, cleavable disulfide bond between the linker and the target biomolecule.[3]

A key advantage of this chemistry is that the reaction's progress can be monitored in real-time. The exchange reaction releases a byproduct, pyridine-2-thione, which has a distinct absorbance maximum at approximately 343 nm.[3][4] This spectrophotometric monitoring allows for precise control and optimization of the conjugation process.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of pyridyl disulfide linkers in bioconjugation.

Table 1: Typical Reaction Parameters for Pyridyl Disulfide Chemistry
ParameterConditionRationale / Notes
Reaction pH 7.0 - 8.0Optimal for the thiol-disulfide exchange reaction with free sulfhydryls.[3][4]
Reaction Time 8 - 16 hoursSufficient for the thiol-disulfide exchange to proceed to high completion.[4][5]
Temperature Room Temperature (20-25°C)Mild conditions preserve the integrity of sensitive biomolecules like proteins.[4][5]
Cleavage Conditions 25-50 mM DTT or 1-10 mM GSHMimics the intracellular reducing environment to cleave the disulfide bond.[4][6]
Monitoring Wavelength 343 nmCorresponds to the absorbance maximum of the released pyridine-2-thione byproduct.[3][4]
Table 2: Performance Metrics of Pyridyl Disulfide Conjugation
MetricValueContext / Method
Conjugation Efficiency 95% - 100%Determined for the conjugation of cysteine-containing peptides to a pyridyl disulfide-activated lipid.[7]
Cleavage Time (in vitro) Products detected within 1 hourMonitored by LC-MS after treatment of a disulfide-linked conjugate with glutathione (GSH).[8]
Conjugate Recovery 76% after 21 hoursFluorescence recovery of a conjugate after incubation with glutathione, indicating linker cleavage.[9]
Drug-to-Antibody Ratio (DAR) Typically 2 - 8The average number of drug molecules per antibody, a critical quality attribute determined by methods like SEC-MALS or LC-MS.[10][11]

Detailed Experimental Protocols

This section provides a generalized, two-stage protocol for conjugating a thiol-containing protein (Protein-SH) to another molecule (Molecule-NH2) using the N-hydroxysuccinimide (NHS) ester of this compound, known as SPDP (succinimidyl 3-(2-pyridyldithio)propionate).

Stage 1: Activation of Molecule-NH2 with SPDP

This step converts the primary amine on the payload or other molecule into a thiol-reactive pyridyl disulfide derivative.

  • Reagent Preparation : Prepare a 20-25 mM stock solution of SPDP in an anhydrous organic solvent like DMSO or DMF.[4][5]

  • Molecule Preparation : Dissolve the amine-containing molecule (Molecule-NH2) at a concentration of 1-5 mg/mL in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris).[5][7]

  • Reaction : Add a 10-20 fold molar excess of the SPDP stock solution to the molecule solution.

  • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature.[4][5]

  • Purification : Remove excess, unreacted SPDP and the NHS byproduct using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[5][12] The resulting product is Molecule-SSPy.

Stage 2: Conjugation of Molecule-SSPy to Protein-SH

This step involves the thiol-disulfide exchange to form the final conjugate.

  • Protein Preparation : Dissolve the thiol-containing protein (e.g., an antibody with reduced interchain cysteines) in a thiol-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, with 1 mM EDTA).[4][5]

  • Reaction : Mix the purified Molecule-SSPy from Stage 1 with the Protein-SH solution. A molar ratio of 5-20 moles of Molecule-SSPy per mole of protein is common.

  • Incubation : Incubate the reaction mixture for 8-16 hours at room temperature or 4°C.[4][5] The reaction can be monitored by measuring the increase in absorbance at 343 nm.

  • Purification : Purify the final conjugate (Molecule-S-S-Protein) from unreacted components and the pyridine-2-thione byproduct. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[2][13]

Visualizing the Process: Diagrams and Workflows

Visual aids are essential for understanding the chemical and biological processes involving this compound.

G cluster_structure Chemical Structure of this compound struct G cluster_mechanism Thiol-Disulfide Exchange Mechanism Reactants Pyridyl Disulfide Linker (R-S-S-Py) + Biomolecule Thiol (Protein-SH) TransitionState Trisulfide-like Transition State [R-S-S(H)-Protein] Reactants->TransitionState Nucleophilic Attack by Thiolate Products Conjugate (R-S-S-Protein) + Pyridine-2-thione (Py=S) TransitionState->Products Bond Rearrangement G cluster_workflow Bioconjugation Experimental Workflow A 1. Activate Amine-Molecule with SPDP (NHS Ester of this compound) (30-60 min, RT) B 2. Purify Activated Molecule (Desalting Column) A->B D 4. React Activated Molecule with Thiol-Protein (8-16 h, RT) B->D C 3. Prepare Thiol-Protein (e.g., reduce antibody disulfides) C->D E 5. Monitor Reaction (Absorbance at 343 nm) D->E F 6. Purify Final Conjugate (Size-Exclusion Chromatography) D->F G 7. Characterize Conjugate (e.g., determine DAR via LC-MS) F->G G cluster_release Intracellular Drug Release Pathway ADC ADC in Circulation (Stable) Binding 1. ADC Binds to Target Cell Receptor ADC->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Reductive Cleavage of Disulfide Linker (High Glutathione [GSH]) Lysosome->Cleavage Release 5. Active Drug Released into Cytosol Cleavage->Release

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Acid-C3-SSPy to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of powerful research tools, diagnostic reagents, and targeted therapeutics such as antibody-drug conjugates (ADCs). A critical component in this process is the choice of a chemical linker to attach a payload to the antibody. Acid-C3-SSPy, also known as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), is a heterobifunctional crosslinker widely used for this purpose.

This molecule contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide. The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. The pyridyl disulfide group can then react with a sulfhydryl (thiol) group on a payload molecule to form a cleavable disulfide bond. This disulfide linkage is of particular interest in drug delivery, as it can be cleaved in the reducing environment inside a cell, releasing the payload.

These application notes provide a detailed protocol for the conjugation of this compound to an antibody, the purification of the resulting conjugate, and methods for its characterization.

Data Presentation

Table 1: Recommended Reagent Concentrations and Molar Ratios
ParameterRecommended ValueRange for Optimization
Antibody Concentration2 - 5 mg/mL1 - 10 mg/mL
This compound Stock Concentration20 mM in DMSO or DMF10 - 25 mM
Molar Excess of this compound to Antibody20:15:1 to 50:1
Reaction Time30 - 60 minutes30 - 120 minutes
Reaction pH7.2 - 8.07.0 - 8.5
Table 2: Characterization of Pyridyldithiol-Modified Antibody
ParameterMethodExpected Outcome
Degree of Labeling (DOL)Spectrophotometry (A343)2 - 8 pyridyldithiol groups per antibody
PuritySDS-PAGESingle major band at the expected molecular weight of the antibody
AggregationSize-Exclusion Chromatography (SEC)Minimal high molecular weight species

Experimental Protocols

Materials and Reagents
  • Antibody of interest (in an amine-free buffer such as PBS)

  • This compound (SPDP)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

  • Dithiothreitol (DTT)

  • Spectrophotometer

Protocol 1: Conjugation of this compound to Antibody

This protocol describes the modification of primary amines on the antibody with the NHS-ester group of this compound.

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 2-5 mg/mL in Conjugation Buffer.[1] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using a desalting column or dialysis.[2]

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO or DMF.[1] For example, dissolve 6.25 mg of this compound (MW: 312.36 g/mol ) in 1 mL of DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. For a 20-fold molar excess, add 25 µL of 20 mM this compound to 1 mL of a 2.5 mg/mL IgG solution (assuming IgG MW of 150 kDa).[1]

    • Incubate the reaction for 30-60 minutes at room temperature.[1][3]

  • Purification of the Antibody-SSPy Conjugate:

    • Immediately following the incubation, remove excess, non-reacted this compound using a desalting column or size-exclusion chromatography (SEC).[1][3][4][5][6] Equilibrate the column with the Conjugation Buffer.

    • Collect the fractions containing the purified antibody-SSPy conjugate.

Protocol 2: Characterization of the Antibody-SSPy Conjugate

This protocol determines the number of pyridyldithiol groups successfully conjugated to each antibody molecule, also known as the Degree of Labeling (DOL).

  • Measure Protein Concentration:

    • Determine the concentration of the purified antibody-SSPy conjugate by measuring the absorbance at 280 nm (A280).

  • Quantify Pyridyldithiol Incorporation:

    • Dilute a sample of the antibody-SSPy conjugate to approximately 1 mg/mL in Conjugation Buffer.

    • Measure the absorbance of the diluted sample at 343 nm (A343). This is the absorbance of the pyridine-2-thione group that will be released.

    • Add DTT to the sample to a final concentration of 20-50 mM to reduce the disulfide bond and release the pyridine-2-thione.[1]

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance again at 343 nm.

    • The number of pyridyldithiol groups per antibody can be calculated using the Beer-Lambert law. The molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[1]

    Calculation:

    • Concentration of released pyridine-2-thione (M) = (A343 after DTT - A343 before DTT) / 8,080

    • DOL = (Concentration of released pyridine-2-thione) / (Concentration of antibody)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Preparation (2-5 mg/mL in Conjugation Buffer) Conjugation Conjugation Reaction (30-60 min at RT) Antibody_Prep->Conjugation Reagent_Prep This compound Preparation (20 mM in DMSO/DMF) Reagent_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DOL determination, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for conjugating this compound to antibodies.

signaling_pathway Antibody Antibody (-NH2) Intermediate Antibody-SSPy Conjugate Antibody->Intermediate + this compound Acid_C3_SSPy This compound (NHS-ester) Acid_C3_SSPy->Intermediate Final_Conjugate Final Antibody-Payload Conjugate Intermediate->Final_Conjugate + Payload (-SH) Payload Payload Molecule (-SH) Payload->Final_Conjugate

Caption: Chemical reaction pathway for this compound conjugation.

References

Application Notes and Protocols for Linking Payloads with Acid-C3-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent linkage of payloads (e.g., small molecule drugs, fluorescent dyes) to thiol-containing biomolecules (e.g., proteins, antibodies with reduced cysteines) using the heterobifunctional crosslinker, Acid-C3-SSPy. This linker possesses a terminal carboxylic acid group for stable amide bond formation with an amine-containing payload and a pyridyl disulfide group for a cleavable disulfide bond formation with a thiol group on the target biomolecule. The C3 (three-carbon) spacer provides spatial separation between the payload and the biomolecule.

The pyridyl disulfide linkage is of particular interest in drug delivery systems as it is stable in systemic circulation but can be cleaved in the reducing environment within cells, leading to the targeted release of the payload.

Chemical Structure of this compound

  • Chemical Formula: C9H11NO2S2

  • Molecular Weight: 229.32 g/mol

  • Systematic Name: 3-(2-pyridyldithio)propanoic acid

Principle of Conjugation

The conjugation process is a two-step procedure:

  • Payload Activation and Linker Conjugation: The carboxylic acid group of this compound is first activated, typically using carbodiimide (B86325) chemistry (EDC/NHS), and then reacted with a primary amine on the payload molecule to form a stable amide bond. This creates a "linker-payload" intermediate.

  • Bioconjugation to Thiol-Containing Molecule: The pyridyl disulfide group of the linker-payload intermediate then reacts with a free thiol group (sulfhydryl, -SH) on the target biomolecule via a thiol-disulfide exchange reaction. This reaction forms a new disulfide bond, covalently linking the payload to the biomolecule, and releases pyridine-2-thione.

Experimental Protocols

This section details the step-by-step procedures for payload activation and subsequent conjugation to a thiol-containing protein.

Part 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the formation of a stable amide bond between the this compound linker and a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[2][3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[2]

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer, optional)

  • Reaction vials and stirring equipment

  • Analytical tools (e.g., TLC, LC-MS) for monitoring reaction progress

Protocol:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening to prevent moisture contamination.[3][4]

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use, as they are susceptible to hydrolysis.[1][3]

    • Dissolve the amine-containing payload in an appropriate solvent (e.g., DMF, DMSO).

    • Dissolve this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a reaction vial, dissolve this compound in Activation Buffer.

    • Add EDC and NHS (or sulfo-NHS) to the this compound solution. A typical starting molar excess is provided in Table 1.[1][5]

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.[1] The progress of the activation can be monitored by TLC or LC-MS.

  • Conjugation to Amine-Containing Payload:

    • Add the amine-containing payload solution to the activated this compound mixture.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer or a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine if in an organic solvent) to facilitate the reaction with the primary amine.[1][2]

    • Stir the reaction at room temperature for 2-16 hours. The reaction can also be performed overnight at 4°C.[1]

    • Monitor the formation of the linker-payload conjugate by TLC or LC-MS.

  • Quenching and Purification (Optional but Recommended):

    • Optionally, quench any unreacted NHS-ester by adding a quenching solution and incubating for a short period.

    • Purify the linker-payload conjugate using an appropriate chromatographic method, such as silica (B1680970) gel chromatography or reversed-phase HPLC, to remove unreacted starting materials and byproducts.

Quantitative Data for Payload Activation:

ParameterRecommended Value/RangeNotes
Molar Ratio (this compound : Payload) 1 : 1 to 1.5 : 1An excess of the linker can be used to drive the reaction to completion.
Molar Ratio (EDC : this compound) 1.2 - 10 fold excessA 2-10 fold molar excess of EDC is commonly used to ensure efficient activation.[1]
Molar Ratio (NHS : this compound) 1.2 - 5 fold excessA 2-5 fold molar excess of NHS or sulfo-NHS stabilizes the activated intermediate.[1]
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid.[2][3]
Coupling pH 7.2 - 8.0Optimal for the reaction of the NHS-ester with the primary amine.[1][2]
Reaction Time (Activation) 15 - 60 minutesAt room temperature.
Reaction Time (Coupling) 2 - 16 hoursAt room temperature, or overnight at 4°C.[1]

Experimental Workflow for Payload Activation and Linker Conjugation

payload_activation cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to Payload This compound This compound (in Activation Buffer, pH 4.5-6.0) Activated_Linker Activated this compound (NHS-ester) This compound->Activated_Linker 15-60 min Room Temp EDC_NHS EDC + NHS/sulfo-NHS EDC_NHS->Activated_Linker Payload Amine-containing Payload Linker_Payload Linker-Payload Conjugate Payload->Linker_Payload 2-16 hours Room Temp pH 7.2-8.0 Activated_Linker_2->Linker_Payload

Caption: Workflow for activating this compound and conjugating it to an amine-containing payload.

Part 2: Conjugation of Linker-Payload to a Thiol-Containing Protein

This protocol describes the thiol-disulfide exchange reaction between the pyridyl disulfide group of the linker-payload and a free thiol on a protein.

Materials:

  • Purified Linker-Payload conjugate

  • Thiol-containing protein (e.g., antibody with reduced cysteines)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) containing EDTA (e.g., 1-5 mM), pH 7.0-7.5.[6]

  • (Optional) Reducing agent (e.g., TCEP or DTT) if the protein's thiols are not already free.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).

  • Analytical tools (e.g., UV-Vis spectrophotometer, HIC, SEC).

Protocol:

  • Preparation of Thiol-Containing Protein:

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a suitable reducing agent (e.g., TCEP or DTT). A 10-100 fold molar excess of the reducing agent is often used.

    • If a reducing agent is used, it must be removed prior to conjugation to prevent it from reacting with the linker-payload. This can be achieved by dialysis or using a desalting column.

    • Ensure the protein is in the Conjugation Buffer at a suitable concentration (typically 1-10 mg/mL).

  • Conjugation Reaction:

    • Dissolve the purified Linker-Payload conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then add it to the protein solution in the Conjugation Buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • The molar ratio of linker-payload to protein will determine the drug-to-antibody ratio (DAR) and should be optimized for the specific application. A starting point is a 5-20 fold molar excess of the linker-payload.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. This allows for the calculation of the number of conjugated linker-payload molecules per protein.

  • Purification of the Conjugate:

    • Remove unreacted linker-payload and other small molecules from the protein conjugate using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[][8][9] These methods separate molecules based on size.

Quantitative Data for Protein Conjugation:

ParameterRecommended Value/RangeNotes
Molar Ratio (Linker-Payload : Protein) 5 - 20 fold excessThis ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
Conjugation pH 7.0 - 7.5Optimal for the thiol-disulfide exchange reaction.[6]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CReaction progress can be monitored.
Protein Concentration 1 - 10 mg/mLShould be optimized for the specific protein.
Monitoring Wavelength 343 nmFor the released pyridine-2-thione.

Experimental Workflow for Protein Conjugation

protein_conjugation cluster_step1 Step 1: Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Incubation & Purification Linker_Payload Linker-Payload Conjugate Reaction_Mix Reaction Mixture Linker_Payload->Reaction_Mix Protein Thiol-containing Protein (in Conjugation Buffer, pH 7.0-7.5) Protein->Reaction_Mix Incubation Incubate 1-4h at RT or overnight at 4°C Reaction_Mix->Incubation Purification Purification (SEC or TFF) Incubation->Purification Final_Conjugate Purified Payload-Protein Conjugate Purification->Final_Conjugate

Caption: Workflow for conjugating the linker-payload to a thiol-containing protein.

Characterization of the Final Conjugate

After purification, the payload-protein conjugate should be thoroughly characterized to determine its key properties.

Characterization TechniquePurpose
UV-Vis Spectroscopy To determine protein concentration and estimate the Drug-to-Antibody Ratio (DAR) by measuring the absorbance of the protein and the payload.
Size Exclusion Chromatography (SEC) To assess the purity of the conjugate and quantify the amount of aggregation.[][10]
Hydrophobic Interaction Chromatography (HIC) To determine the drug-load distribution and calculate the average DAR.[11][12][13]
Mass Spectrometry (e.g., LC-MS) To confirm the identity and integrity of the conjugate and to accurately determine the DAR.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Payload Activation Efficiency Inactive EDC/NHS reagents due to moisture.Use fresh reagents and allow them to warm to room temperature before opening.[3]
Incorrect pH for activation.Ensure the Activation Buffer is between pH 4.5 and 6.0.[3]
Presence of amine-containing buffers (e.g., Tris) during activation.Use amine-free buffers like MES for the activation step.[3]
Low Protein Conjugation Yield Re-oxidation of protein thiols to disulfides.Perform the conjugation in a buffer containing a chelating agent like EDTA and consider working in an oxygen-free environment.[15]
Hydrolysis of the linker-payload.Use the linker-payload conjugate as soon as possible after preparation.
Incorrect pH for conjugation.Ensure the Conjugation Buffer is between pH 7.0 and 7.5.[6]
Protein Precipitation High concentration of organic solvent.Keep the final concentration of organic solvent (from the linker-payload stock) below 10%.
Protein instability in the reaction buffer.Optimize buffer conditions and protein concentration.

Signaling Pathway and Mechanism of Action

The use of a disulfide linker like in this compound is predicated on the difference in the redox potential between the extracellular environment and the intracellular environment.

mechanism_of_action cluster_circulation Systemic Circulation (Extracellular) cluster_cell Target Cell (Intracellular) ADC_stable Payload-Protein Conjugate (Stable Disulfide Bond) ADC_internalized Internalized Conjugate ADC_stable->ADC_internalized Targeting and Internalization Cleavage Reductive Cleavage (e.g., by Glutathione) ADC_internalized->Cleavage Payload_release Released Payload Cleavage->Payload_release Target_action Action on Intracellular Target Payload_release->Target_action

Caption: Mechanism of intracellular payload release from a disulfide-linked conjugate.

References

Application Notes and Protocols for Acid-C3-SSPy in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Acid-C3-SSPy, a glutathione-sensitive cleavable linker, in the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a heterobifunctional linker designed for the reversible conjugation of therapeutic agents to targeting moieties, such as antibodies. It features a carboxylic acid group for stable amide bond formation with a drug molecule and a pyridyl disulfide group (SSPy) for conjugation to thiol groups on the targeting protein. The key feature of this linker is its disulfide bond, which is stable in systemic circulation but is rapidly cleaved in the intracellular environment where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher. This targeted release mechanism enhances the therapeutic window of potent cytotoxic drugs by minimizing off-target toxicity.

Key Features:

  • Glutathione-Sensitive Cleavage: Enables targeted drug release in the reducing environment of the cell.

  • Amide Bond Formation: The carboxylic acid moiety allows for a stable connection to amine-containing drug molecules.

  • Thiol-Reactive Group: The pyridyl disulfide group facilitates efficient conjugation to cysteine residues on antibodies.

Mechanism of Action

The targeted drug delivery and release mechanism using an this compound linker can be visualized as a multi-step process.

Acid_C3_SSPy_Mechanism cluster_0 Systemic Circulation (High Stability) cluster_1 Target Cell (e.g., Tumor Cell) ADC Antibody-Drug Conjugate (ADC) (Intact Linker) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization 1. Targeting & Binding Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Endocytosis Cytosol Cytosol (High Glutathione) Lysosome->Cytosol 3. Trafficking Drug_Release Drug Release Cytosol->Drug_Release 4. Glutathione-mediated Disulfide Cleavage Target_Interaction Interaction with Intracellular Target (e.g., Microtubules) Drug_Release->Target_Interaction 5. Drug Action Cell_Death Apoptosis/Cell Death Target_Interaction->Cell_Death 6. Therapeutic Effect

Caption: Mechanism of targeted drug delivery and release using an this compound linker.

Experimental Protocols

Synthesis of this compound-Drug Conjugate

This protocol describes the conjugation of a drug containing a primary or secondary amine to the this compound linker. The example payload used here is the potent microtubule inhibitor, maytansinoid DM4.

Materials:

  • This compound

  • Maytansinoid DM4

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS) or other activation agent

  • Anhydrous Dimethylformamide (DMF)

  • Dry Dichloromethane (DCM)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Conjugation to DM4:

    • Dissolve DM4 (1 equivalent) in anhydrous DMF.

    • Add the activated this compound-NHS ester solution to the DM4 solution.

    • Add TEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight, protected from light.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure this compound-DM4 conjugate.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.

Conjugation of this compound-Drug to a Monoclonal Antibody

This protocol outlines the steps for conjugating the this compound-DM4 to a monoclonal antibody (mAb) through its thiol groups, which are typically generated by reducing interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound-DM4 conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification buffer (e.g., PBS)

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • LC-MS system for DAR calculation

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove excess TCEP by buffer exchange into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0) using a desalting column or tangential flow filtration.

  • Conjugation Reaction:

    • Dissolve the this compound-DM4 conjugate in DMSO to prepare a stock solution.

    • Add the this compound-DM4 solution to the reduced antibody solution at a molar ratio of 5-10 moles of conjugate per mole of antibody. The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with PBS.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis.[1][]

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody-Drug Conjugation cluster_2 Characterization A This compound B Activation (e.g., NHS ester formation) A->B D Conjugation B->D C Drug (e.g., DM4) C->D E Purification (HPLC) D->E F This compound-Drug E->F J Conjugation with This compound-Drug F->J G Monoclonal Antibody (mAb) H Reduction of Disulfides (e.g., with TCEP) G->H I Reduced mAb H->I I->J K Purification (SEC) J->K L Antibody-Drug Conjugate (ADC) K->L M DAR Calculation (LC-MS, HIC) L->M

Caption: Experimental workflow for the synthesis and characterization of an ADC using the this compound linker.

In Vitro Drug Release Assay (Glutathione Cleavage)

This assay evaluates the release of the drug from the ADC in the presence of glutathione, simulating the intracellular reducing environment.

Materials:

  • Purified ADC

  • Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector

Procedure:

  • Prepare a stock solution of GSH in PBS.

  • Incubate the ADC (at a final concentration of 1 mg/mL) in PBS containing varying concentrations of GSH (e.g., 1 µM, 10 µM, 1 mM, 10 mM) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Stop the reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide (NEM).

  • Analyze the samples by RP-HPLC to quantify the amount of released drug.

  • Calculate the percentage of drug release at each time point and for each GSH concentration.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to ensure minimal premature drug release in circulation.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubate the ADC (at a final concentration of 0.1-1 mg/mL) in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample.

  • Analyze the samples by an appropriate method, such as affinity capture LC-MS, to determine the average DAR over time.[3][4][5]

  • A decrease in the average DAR indicates drug-linker cleavage.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Incubate the cells for 72-96 hours.

  • Measure cell viability using a suitable assay.

  • Calculate the IC50 value (the concentration of the agent that inhibits cell growth by 50%).

In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Tumor cells (expressing the target antigen)

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer the ADC, unconjugated antibody, or vehicle control intravenously.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.[6][7][8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments with ADCs utilizing disulfide-based linkers like this compound. Please note that these are representative values and will vary depending on the specific antibody, drug, and experimental conditions.

Parameter Typical Value/Range Method of Determination
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0HIC-HPLC, RP-HPLC, LC-MS[1]
Purity > 95%SEC-HPLC
Monomer Content > 98%SEC-HPLC

Table 1: Physicochemical Characterization of a Typical ADC with a Disulfide Linker.

Condition Half-life (t½) Method of Determination
Human Plasma (in vitro) > 100 hoursAffinity Capture LC-MS[3][4]
Mouse Plasma (in vitro) 50 - 100 hoursAffinity Capture LC-MS[3][4]

Table 2: Representative Plasma Stability of an ADC with a Disulfide Linker.

Glutathione (GSH) Concentration % Drug Release after 24h Method of Determination
10 µM (Extracellular-like)< 5%RP-HPLC
10 mM (Intracellular-like)> 90%RP-HPLC

Table 3: In Vitro Glutathione-Mediated Drug Release from a Disulfide-Linked ADC.

Cell Line ADC IC50 Free Drug IC50
Antigen-Positive 1 - 10 nM0.01 - 0.1 nM
Antigen-Negative > 1000 nM0.01 - 0.1 nM

Table 4: Representative In Vitro Cytotoxicity of a Maytansinoid ADC.

Conclusion

The this compound linker provides a robust and reliable platform for the development of targeted drug delivery systems. Its inherent stability in circulation and susceptibility to cleavage by intracellular glutathione make it an excellent choice for delivering potent cytotoxic agents specifically to target cells, thereby enhancing their therapeutic efficacy and reducing systemic toxicity. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the design and evaluation of next-generation ADCs and other targeted therapies.

References

Application of Acid-C3-SSPy in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2][3] The linker is a pivotal component, profoundly influencing the ADC's stability in circulation, pharmacokinetic profile, and the mechanism of payload release.[4][5]

Acid-C3-SSPy is a hetero-bifunctional, cleavable linker designed for the development of advanced ADCs. This linker possesses a dual-release mechanism, incorporating both an acid-labile group and a disulfide bond.[6][7][8] The pyridyl disulfide (SSPy) moiety allows for covalent attachment to thiol groups on the antibody, such as those generated from the reduction of interchain disulfide bonds. The acid-sensitive component is designed to remain stable at physiological pH (around 7.4) in the bloodstream but to be cleaved in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within the target cancer cell.[5][8][9] Furthermore, the disulfide bond can be cleaved by intracellular reducing agents like glutathione (B108866) (GSH), which is present in significantly higher concentrations in the cytoplasm compared to the extracellular environment.[5][8][10] This dual-release strategy enhances the selective liberation of the cytotoxic payload within the target cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

Principle of the Method

The development of an ADC using the this compound linker involves a series of well-defined steps. First, the cytotoxic payload, which typically contains a reactive functional group, is conjugated to the linker. The resulting drug-linker construct is then conjugated to the monoclonal antibody. The mAb is often partially reduced to expose free thiol groups from its interchain disulfide bonds, which then react with the pyridyl disulfide moiety of the drug-linker to form a stable disulfide bond.

Once the ADC is administered, it circulates in the bloodstream, and the mAb component targets and binds to a specific antigen on the surface of cancer cells.[9] Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[2][9] The complex is then trafficked to endosomes and subsequently to lysosomes. The acidic environment within these compartments facilitates the cleavage of the acid-labile bond in the linker.[8] Concurrently, the high intracellular concentration of glutathione can reduce the disulfide bond, leading to the release of the active cytotoxic payload inside the cancer cell.[10] The released payload can then exert its cell-killing effect, for instance, by interfering with DNA replication or microtubule assembly.[2]

Data Presentation

The following tables provide representative quantitative data for a hypothetical anti-HER2 ADC developed using the this compound linker and a maytansinoid payload (e.g., DM4). This data is intended to serve as a benchmark for ADCs developed with similar thiol-based conjugation strategies.

Table 1: Physicochemical Characterization of Anti-HER2-Acid-C3-SSPy-DM4 ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)~3.8Hydrophobic Interaction Chromatography (HIC-HPLC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregation<5%SEC
In Vitro Plasma Stability (% Payload Release after 7 days)<5%Incubation in human plasma followed by LC-MS analysis

Table 2: In Vitro Cytotoxicity of Anti-HER2-Acid-C3-SSPy-DM4 ADC

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.45
BT-474High0.72
NCI-N87High1.1
MCF-7Low>100
MDA-MB-468Negative>100

Experimental Protocols

Protocol 1: Activation of the Cytotoxic Payload with this compound Linker

This protocol describes the conjugation of a cytotoxic payload (e.g., a derivative with a free amine group) to the this compound linker.

Materials:

  • Cytotoxic payload (e.g., DM4)

  • This compound linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • In a clean, dry reaction vessel, dissolve the this compound linker and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid group of the linker.

  • In a separate vessel, dissolve the cytotoxic payload and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Slowly add the activated linker solution to the payload solution.

  • Allow the reaction to proceed at room temperature overnight, protected from light.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final drug-linker construct.

Protocol 2: Partial Reduction of the Monoclonal Antibody

This protocol details the reduction of interchain disulfide bonds in the mAb to generate free thiol groups for conjugation.[11]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS, pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of TCEP in water.

  • To the antibody solution, add EDTA to a final concentration of 1 mM.

  • Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols per antibody.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Immediately purify the reduced antibody using a desalting column equilibrated with PBS containing 1 mM EDTA to remove excess TCEP.

  • Determine the concentration of the reduced antibody and the number of free thiol groups using Ellman's reagent.

Protocol 3: Conjugation of the Drug-Linker to the Reduced Antibody

This protocol outlines the conjugation of the activated drug-linker to the reduced mAb.

Materials:

  • Reduced monoclonal antibody

  • Activated drug-linker construct (from Protocol 1)

  • Co-solvent (e.g., DMSO or DMA)

  • PBS, pH 7.4 with 1 mM EDTA

  • N-acetylcysteine (to quench the reaction)

Procedure:

  • Dissolve the drug-linker construct in a minimal amount of the co-solvent.

  • Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Incubate for an additional 20 minutes.

Protocol 4: ADC Purification and Characterization

Purification:

  • Purify the ADC from unconjugated drug-linker and other impurities using a suitable method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Exchange the buffer to a formulation buffer (e.g., PBS).

  • Concentrate the final ADC product.

Characterization:

  • DAR Determination: Determine the average drug-to-antibody ratio using HIC-HPLC. Elute the different ADC species (DAR 0, 2, 4, etc.) and calculate the average DAR by integrating the peak areas.

  • Purity and Aggregation Analysis: Assess the monomer purity and the presence of aggregates using SEC.

  • Confirmation of Conjugation: Confirm the identity and integrity of the ADC using techniques such as SDS-PAGE (under reducing and non-reducing conditions) and mass spectrometry.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol is for assessing the potency of the ADC on cancer cell lines.

Materials:

  • Cancer cell lines with varying antigen expression levels

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

  • Remove the existing medium from the cells and add the different concentrations of the ADC or control antibody.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 values by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

Mandatory Visualizations

Caption: Structure and dual-cleavage mechanism of the this compound linker.

ADC_Synthesis_Workflow cluster_materials Starting Materials cluster_process Conjugation Process cluster_final Final Product & QC mAb Monoclonal Antibody Reduction 1. Antibody Reduction (TCEP) mAb->Reduction Linker This compound Linker Activation 2. Drug-Linker Synthesis Linker->Activation Payload Cytotoxic Payload Payload->Activation Conjugation 3. Conjugation (Thiol-Maleimide Reaction) Reduction->Conjugation Activation->Conjugation Purification 4. Purification (SEC/TFF) Conjugation->Purification ADC Purified ADC Purification->ADC Characterization Characterization (DAR, Purity) ADC->Characterization

Caption: General workflow for the synthesis of an ADC using this compound.

ADC_MoA ADC 1. ADC in Circulation Binding 2. Binding to Tumor Antigen ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Trafficking 4. Trafficking to Lysosome Internalization->Trafficking Cleavage 5. Linker Cleavage (Acid & GSH) Trafficking->Cleavage Release 6. Payload Release Cleavage->Release Apoptosis 7. Cytotoxicity & Apoptosis Release->Apoptosis

Caption: Mechanism of action of an ADC developed with a cleavable linker.

References

Application Notes and Protocols for the Characterization of Acid-C3-SSPy Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of biomolecules conjugated with the Acid-C3-SSPy linker. This cleavable linker is instrumental in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), where controlled release of a payload is desired. The following protocols and data interpretation guidelines are designed to ensure robust and reproducible characterization of your this compound conjugates.

Introduction to this compound

This compound (4-(pyridin-2-yldisulfanyl)butanoic acid) is a heterobifunctional crosslinker. It contains a carboxylic acid group for conjugation to amine-containing molecules (e.g., payloads, dyes) and a pyridyl disulfide group that reacts specifically with free thiols (sulfhydryl groups) on biomolecules like proteins, antibodies, or peptides. The key feature of this linker is the disulfide bond, which is cleavable under reducing conditions, such as those found within the intracellular environment, allowing for the targeted release of the conjugated payload.

I. General Characterization Workflow

A systematic approach is crucial for the comprehensive characterization of this compound conjugates. The following workflow outlines the key analytical techniques to assess the quality, stability, and consistency of the conjugate.

G cluster_0 Conjugation & Purification cluster_1 Biophysical Characterization cluster_2 Functional Assessment cluster_3 Final Product Profile Conjugation This compound Conjugation to Biomolecule Purification Purification of Conjugate (e.g., SEC, TFF) Conjugation->Purification UV_Vis UV-Vis Spectroscopy (DAR Assessment) Purification->UV_Vis HPLC HPLC Analysis (Purity, DAR, Aggregation) UV_Vis->HPLC MS Mass Spectrometry (Identity, DAR, Site Analysis) HPLC->MS NMR NMR Spectroscopy (Structural Integrity) MS->NMR Binding_Assay Binding Affinity Assay (e.g., ELISA, SPR) NMR->Binding_Assay Cell_Assay In Vitro Cell-Based Assay (Potency, Specificity) Binding_Assay->Cell_Assay Final_Report Comprehensive Characterization Report Cell_Assay->Final_Report

Figure 1: General workflow for the characterization of this compound conjugates.

II. Experimental Protocols and Data Presentation

This section provides detailed protocols for the key analytical techniques used to characterize this compound conjugates.

A. UV-Vis Spectroscopy: Determination of Drug-to-Antibody Ratio (DAR)

UV-Vis spectroscopy is a rapid and straightforward method to determine the average number of payload molecules conjugated to the biomolecule, known as the Drug-to-Antibody Ratio (DAR) or Drug-to-Protein Ratio (DPR). The method relies on the release of pyridine-2-thione (absorption maximum at ~343 nm) upon the reaction of the SSPy group with a thiol on the biomolecule.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-payload conjugate of known concentration in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of a reducing agent, such as Dithiothreitol (DTT), at a concentration of 100 mM in the same buffer.

  • Measurement of Conjugate Absorbance:

    • Measure the UV-Vis spectrum of the purified conjugate solution from 250 nm to 400 nm. Record the absorbance at the wavelength corresponding to the maximum absorbance of the biomolecule (e.g., 280 nm for proteins) and the payload.

  • Release of Pyridine-2-thione:

    • To a known volume of the conjugate solution, add a sufficient volume of the DTT stock solution to achieve a final DTT concentration of 10 mM.

    • Incubate the mixture at room temperature for 30 minutes to ensure complete reduction of the disulfide bond and release of pyridine-2-thione.

  • Measurement of Pyridine-2-thione Absorbance:

    • Measure the UV-Vis spectrum of the DTT-treated solution from 250 nm to 400 nm. Record the absorbance at 343 nm.

  • Calculation of DAR:

    • The concentration of the released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.

    • The concentration of the biomolecule is determined from its absorbance at 280 nm (after correcting for the payload's absorbance at this wavelength, if any) and its molar extinction coefficient.

    • The DAR is calculated as the molar ratio of the released pyridine-2-thione to the biomolecule.

Data Presentation:

SampleBiomolecule Conc. (µM)Pyridine-2-thione Conc. (µM)Calculated DAR
Conjugate Batch 110.541.23.92
Conjugate Batch 211.245.14.03
Unconjugated Control10.8< 0.1N/A
B. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity, homogeneity, and stability of this compound conjugates. Different HPLC modes can be employed to characterize different attributes of the conjugate.

SEC-HPLC separates molecules based on their hydrodynamic radius, making it ideal for detecting and quantifying aggregates.[2][3][4][5]

Protocol:

  • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent.[2]

  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent.

  • Mobile Phase: 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the conjugate to 1 mg/mL in the mobile phase.

Data Presentation:

SampleMonomer (%)Dimer (%)High Molecular Weight Aggregates (%)
Conjugate Batch 198.51.20.3
Conjugate Batch 299.10.80.1
Stressed Sample (40°C, 1 week)92.35.81.9

HIC-HPLC separates molecules based on their hydrophobicity. Since the payload conjugated via the this compound linker typically increases the hydrophobicity of the biomolecule, HIC-HPLC can resolve species with different numbers of conjugated payloads, providing a distribution of the DAR.[6][7][8][9][10][11]

Protocol:

  • HPLC System: Waters ACQUITY UPLC H-Class Bio System or equivalent.[10]

  • Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm).[11]

  • Mobile Phase A: 1.8 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[11]

  • Mobile Phase B: 25 mM Sodium Phosphate, 25% (v/v) Isopropanol, pH 7.0.[11]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Gradient:

    • 0-2 min: 0% B

    • 2-22 min: 0-100% B

    • 22-25 min: 100% B

    • 25-27 min: 100-0% B

    • 27-30 min: 0% B

  • Sample Preparation: Dilute the conjugate to 1 mg/mL in Mobile Phase A.

Data Presentation:

DAR SpeciesRelative Abundance (%) Batch 1Relative Abundance (%) Batch 2
DAR 05.24.8
DAR 225.826.5
DAR 458.159.2
DAR 610.38.9
DAR 80.60.6
Average DAR 3.98 3.97

RP-HPLC is a high-resolution technique that can be used to assess the purity of the conjugate and, after reduction, to analyze the light and heavy chains of an antibody, providing further information on the conjugation distribution.[6][9][12][13][14][15]

Protocol:

  • HPLC System: Thermo Scientific Vanquish Horizon Duo UHPLC System or equivalent.[16]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV at 280 nm and 254 nm (or payload-specific wavelength).

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5-95% B

    • 22-25 min: 95% B

    • 25-27 min: 95-5% B

    • 27-30 min: 5% B

  • Sample Preparation (Intact): Dilute the conjugate to 1 mg/mL in Mobile Phase A.

  • Sample Preparation (Reduced): To 50 µL of the 1 mg/mL conjugate, add 5 µL of 1 M DTT and incubate at 37°C for 30 minutes.

Data Presentation:

SampleMain Peak Purity (%)Related Impurities (%)
Conjugate Batch 197.82.2
Conjugate Batch 298.21.8
C. Mass Spectrometry (MS) for Identity and Site Analysis

Mass spectrometry is an indispensable tool for confirming the identity of the conjugate, determining the precise DAR, and identifying the specific sites of conjugation.

Intact mass analysis provides the molecular weight of the entire conjugate, allowing for the confirmation of successful conjugation and the determination of the DAR distribution.

Protocol:

  • LC-MS System: Waters ACQUITY UPLC I-Class with a SYNAPT G2-Si QTof Mass Spectrometer or equivalent.[17]

  • LC Column and Conditions: Use the RP-HPLC conditions described above.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.0 kV.[17]

    • Cone Voltage: 40 V.

    • Source Temperature: 120°C.[17]

    • Desolvation Temperature: 350°C.[17]

    • Mass Range: 500-4000 m/z.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

Data Presentation:

SpeciesExpected Mass (Da)Observed Mass (Da)Relative Abundance (%)
Unconjugated Antibody148,000148,0025.5
DAR 2148,458148,46026.1
DAR 4148,916148,91858.9
DAR 6149,374149,3779.5

Peptide mapping involves digesting the conjugate into smaller peptides, which are then analyzed by LC-MS/MS to identify the specific amino acid residues where the this compound-payload is attached.[16][17][18][19][20]

Protocol:

  • Reduction and Alkylation:

    • To 100 µg of the conjugate in 100 µL of 8 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0, add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

    • Add iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.

    • Add trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C overnight.

  • LC-MS/MS Analysis:

    • LC System: Use a nano-LC system for optimal sensitivity.

    • Column: Acclaim PepMap C18 column (75 µm x 15 cm, 2 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60 minutes).

    • MS/MS Settings:

      • Ionization Mode: ESI, Positive Mode.

      • Data-Dependent Acquisition: Perform MS/MS on the top 10 most intense ions from each MS1 scan.

      • Collision Energy: Use a normalized collision energy of 30-35.[16]

  • Data Analysis: Use a proteomics software package (e.g., Byos, Proteome Discoverer) to search the MS/MS data against the protein sequence, including the mass of the this compound-payload as a variable modification on cysteine residues.

Data Presentation:

Cysteine ResiduePeptide SequenceConjugated (%)Unconjugated (%)
Cys-22 (Light Chain)...VLTQPPSVSAAPGQKVTISC...95.24.8
Cys-88 (Light Chain)...SGTASVVCLLNNFYPR...94.85.2
Cys-220 (Heavy Chain)...VTVSSASTKGPSVFPLAPCSR...96.13.9
Cys-226 (Heavy Chain)...SCDKTHTCPPCPAPELLG...95.54.5
D. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution structural information on the conjugate, confirming the integrity of the biomolecule's three-dimensional structure after conjugation. This is particularly important to ensure that the biological activity is retained.

Protocol:

  • Sample Preparation: The conjugate should be in a suitable NMR buffer (e.g., phosphate buffer in D₂O) at a concentration of >0.1 mM.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Experiments:

    • 1D ¹H NMR: To obtain a general fingerprint of the conjugate.

    • 2D ¹H-¹⁵N HSQC: For isotopically labeled proteins, this experiment provides a fingerprint of the protein backbone, where each peak corresponds to a specific amino acid residue. Changes in the chemical shifts of peaks upon conjugation can indicate the location of the modification and any conformational changes.

Data Interpretation:

  • Comparison of the NMR spectra of the conjugated and unconjugated biomolecule.

  • Minimal changes in the overall spectral features suggest that the global fold of the biomolecule is preserved.

  • Significant chemical shift perturbations for specific residues can pinpoint the location of the conjugation site or regions experiencing conformational changes.

III. Targeted Drug Delivery Signaling Pathway

This compound conjugates are often employed in ADCs for targeted cancer therapy. The following diagram illustrates the general mechanism of action.

G cluster_0 Systemic Circulation cluster_1 Target Cancer Cell ADC_circ ADC in Circulation (Stable Disulfide Bond) Binding 1. ADC Binds to Tumor-Specific Antigen ADC_circ->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome 3. Trafficking to Lysosome Internalization->Endosome Release 4. Disulfide Cleavage (e.g., by Glutathione) Endosome->Release Payload_action 5. Payload Induces Cell Death (e.g., Apoptosis) Release->Payload_action

Figure 2: Mechanism of action for an ADC utilizing a cleavable disulfide linker.

This pathway highlights the key steps involved in the targeted delivery of a cytotoxic payload to cancer cells.[21][22][23][24] The stability of the disulfide bond in the this compound linker in the bloodstream is critical to minimize off-target toxicity, while its efficient cleavage within the target cell is essential for therapeutic efficacy.

References

Application Notes and Protocols for Molar Ratio Calculation and Conjugation of Acid-C3-SSPy to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug.[1][2] A critical parameter in the design and synthesis of a safe and effective ADC is the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][] The DAR significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetic properties.[5]

This document provides detailed protocols and application notes for the conjugation of a drug to a monoclonal antibody using the heterobifunctional linker, Acid-C3-SSPy. This linker contains a carboxylic acid group for stable amide bond formation with a drug molecule and a pyridyl disulfide (SSPy) group for covalent attachment to thiol groups on the antibody. The SSPy moiety reacts specifically with free sulfhydryl groups, which can be generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region.[6]

Precise control over the molar ratio of the linker-drug construct to the antibody during the conjugation reaction is paramount for achieving a desired and consistent DAR.[7] These notes will guide the user through the calculation of molar ratios, the conjugation procedure, and the analytical methods for characterizing the resulting ADC.

Chemical Reaction Pathway

The conjugation process involves two main stages: the reduction of the antibody's disulfide bonds to generate free thiols, followed by the reaction of these thiols with the pyridyl disulfide group of the drug-linker construct.

G cluster_0 Antibody Reduction cluster_1 Drug-Linker Activation cluster_2 Conjugation mAb-SS Antibody with Interchain Disulfide Bonds (mAb-S-S) mAb-SH Reduced Antibody with Free Thiols (mAb-SH) mAb-SS->mAb-SH + TCEP (Reducing Agent) ADC Antibody-Drug Conjugate (mAb-S-S-Linker-Drug) mAb-SH->ADC + Drug-Linker-SSPy Drug Cytotoxic Drug (-NH2) Drug-Linker Activated Drug-Linker (Drug-Linker-SSPy) Drug->Drug-Linker + EDC/NHS Linker This compound Linker->Drug-Linker Pyridine Pyridine-2-thione (Byproduct) ADC->Pyridine G cluster_charac Characterization Methods start Start: Define Target DAR prep 1. Antibody Preparation (Buffer Exchange, Concentration Adjustment) start->prep calc 2. Molar Ratio Calculation (Antibody, Reductant, Drug-Linker) prep->calc reduc 3. Antibody Reduction (e.g., with TCEP) calc->reduc conjug 4. Conjugation Reaction (Incubate Reduced mAb with Drug-Linker) reduc->conjug purify 5. Purification (e.g., Size Exclusion Chromatography to remove excess drug-linker and reductant) conjug->purify charac 6. ADC Characterization purify->charac end End: Purified ADC charac->end uv_vis UV-Vis Spectroscopy (Average DAR) charac->uv_vis hic HIC-HPLC (DAR Distribution) charac->hic sec SEC-HPLC (Aggregation) charac->sec

References

Application Notes and Protocols for In Vitro Cleavage Assays of Acid-C3-SSPy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-C3-SSPy linker is a critical component in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This linker contains a pyridyl disulfide (SSPy) moiety that is susceptible to cleavage under reducing conditions, mimicking the intracellular environment. The carboxylic acid group provides a convenient point of attachment for various molecules, while the C3 spacer modulates steric hindrance. Understanding the cleavage kinetics of this linker is paramount for predicting the release of conjugated payloads in a target-specific manner.

These application notes provide detailed protocols for conducting in vitro cleavage assays of bioconjugates containing the this compound linker. The assays utilize dithiothreitol (B142953) (DTT) as a general reducing agent and reduced glutathione (B108866) (GSH) to simulate the intracellular reducing environment.[1] The protocols cover the experimental setup, sample analysis by LC-MS, and data interpretation.

Cleavage Mechanism

The cleavage of the pyridyl disulfide bond in the this compound linker is a thiol-disulfide exchange reaction. In the intracellular environment, which has a significantly higher concentration of glutathione (1-10 mM) compared to the extracellular space (~5 µM), GSH acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond.[1] This results in the release of the conjugated payload and the formation of a mixed disulfide between the linker and glutathione. A subsequent reaction with another molecule of GSH can further reduce this mixed disulfide.

Experimental Protocols

Two primary protocols are presented for the in vitro cleavage of this compound linkers: a rapid cleavage assay using Dithiothreitol (DTT) and a physiologically relevant assay using reduced Glutathione (GSH).

Protocol 1: Dithiothreitol (DTT) Mediated Cleavage Assay

This protocol is designed for the rapid and efficient cleavage of the disulfide bond, often used for analytical purposes to confirm conjugate structure and release the payload.

Materials:

  • Bioconjugate containing the this compound linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • N-ethylmaleimide (NEM) (optional, for quenching)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the bioconjugate: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of DTT: Freshly prepare a 1 M stock solution of DTT in deionized water.

  • Set up the cleavage reaction:

    • In a microcentrifuge tube, add the bioconjugate solution.

    • Add the DTT stock solution to a final concentration of 10-100 mM.

    • Adjust the final volume with PBS.

  • Incubate the reaction: Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time may need optimization based on the specific bioconjugate.

  • Quench the reaction (optional): The reaction can be stopped by adding an alkylating agent, such as N-ethylmaleimide (NEM), to cap the free thiols.

  • Analyze the cleavage products: Analyze the reaction mixture by LC-MS to confirm the cleavage of the disulfide bond and to identify the released payload and the cleaved linker.

Protocol 2: Glutathione (GSH) Mediated Cleavage Assay

This protocol simulates the intracellular reducing environment to assess the stability and cleavage kinetics of the this compound linker in a more physiologically relevant context.[1]

Materials:

  • Bioconjugate containing the this compound linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the bioconjugate: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.

  • Set up the cleavage reaction:

    • In a microcentrifuge tube, add the bioconjugate solution.

    • Add the GSH stock solution to a final concentration of 1-10 mM to mimic intracellular concentrations.[1]

    • Adjust the final volume with PBS.

  • Incubate the reaction: Incubate the reaction mixture at 37°C.

  • Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample preparation for analysis: Immediately quench the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile (B52724) or by flash freezing. This prevents further cleavage.

  • Analyze the samples: Analyze the samples from each time point by LC-MS to quantify the remaining intact bioconjugate and the amount of the released payload. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.

Data Presentation

The quantitative data obtained from the time-course analysis in the GSH-mediated cleavage assay should be summarized in a table to facilitate comparison and determination of the linker's cleavage kinetics.

Table 1: Representative Data for GSH-Mediated Cleavage of an this compound-Payload Conjugate

Time (hours)Intact Conjugate (%)Released Payload (%)
01000
18515
27228
45149
82674
24595

Note: This is representative data. Actual results may vary depending on the specific bioconjugate and experimental conditions.

From this data, the half-life (t½) of the linker can be calculated, which is the time required for 50% of the intact conjugate to be cleaved. In the representative data above, the half-life is approximately 4 hours.

Visualizations

Cleavage Mechanism of this compound Linker by Glutathione

cluster_reactants Reactants cluster_products Products conjugate R-S-S-Py (Intact Conjugate) payload R-SH (Released Payload) conjugate->payload Thiol-Disulfide Exchange mixed_disulfide Py-S-SG (Mixed Disulfide) gsh1 GSH (Glutathione) gsh1->mixed_disulfide

Caption: Glutathione-mediated cleavage of the SSPy linker.

Experimental Workflow for In Vitro Cleavage Assay

start Start prep_conjugate Prepare Bioconjugate Stock Solution start->prep_conjugate prep_gsh Prepare GSH Stock Solution start->prep_gsh setup_reaction Set up Cleavage Reaction (Bioconjugate + GSH in PBS) prep_conjugate->setup_reaction prep_gsh->setup_reaction incubate Incubate at 37°C setup_reaction->incubate time_points Withdraw Aliquots at Various Time Points incubate->time_points quench Quench Reaction time_points->quench analyze Analyze by LC-MS quench->analyze data Quantify Intact Conjugate and Released Payload analyze->data end End data->end

Caption: Workflow for the in vitro cleavage assay.

References

Application Notes and Protocols for ADC Efficacy Studies Using Acid-C3-SSPy Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety profile.[][4] This document provides detailed application notes and protocols for designing and conducting preclinical efficacy studies of ADCs utilizing the Acid-C3-SSPy linker.

This compound is a cleavable linker that contains a disulfide bond.[5][6][7] This disulfide bridge is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, primarily by glutathione (B108866).[][9] This selective cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, enhancing the therapeutic window.[][]

These protocols are intended to guide researchers in the robust in vitro and in vivo evaluation of ADCs employing this compound linker technology, facilitating the generation of reliable and reproducible data for candidate selection and further development.

Mechanism of Action of ADCs with this compound Linker

The efficacy of an ADC is a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of a cancer cell.[] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[11][12] The ADC is then trafficked to intracellular compartments, such as lysosomes.[9] Inside the cell, the higher concentration of reducing agents, particularly glutathione (GSH), cleaves the disulfide bond within the this compound linker, releasing the cytotoxic payload.[][9] The freed payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, leading to cell cycle arrest and apoptosis.[13]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome/Lysosome ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC 2. Internalization Payload Cytotoxic Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 4. Target Engagement Apoptosis Apoptosis Target->Apoptosis 5. Cytotoxicity GSH Glutathione (High Conc.) Internalized_ADC->Payload 3. Disulfide Cleavage (by Glutathione)

Figure 1: General mechanism of action for an ADC with a disulfide linker.

In Vitro Efficacy Studies

A critical step in the preclinical evaluation of an ADC is the assessment of its in vitro cytotoxicity.[14][15] These assays are essential for selecting promising ADC candidates and predicting in vivo efficacy.[16][17]

Cell Viability and Cytotoxicity Assays (MTT/XTT)

The MTT and XTT assays are colorimetric methods used to measure cell viability by quantifying the metabolic activity of living cells.[18] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product, and the intensity of the color is directly proportional to the number of viable cells.[18][19]

Experimental Protocol: MTT Assay for ADC Cytotoxicity

  • Cell Seeding:

    • Plate target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload in complete cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

    • Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).[16]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[18]

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Treatment GroupTarget Cells (Antigen-Positive) IC₅₀ (nM)Control Cells (Antigen-Negative) IC₅₀ (nM)
ADC with this compound[Insert Value][Insert Value]
Unconjugated Antibody> [Highest Concentration Tested]> [Highest Concentration Tested]
Free Cytotoxic Payload[Insert Value][Insert Value]
Antibody Internalization Assay

The internalization of the ADC is a prerequisite for the intracellular release of the payload.[12] Various methods can be employed to quantify the rate and extent of ADC internalization.[20][21]

Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay

This method utilizes a pH-sensitive dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[20][22]

  • ADC Labeling:

    • Label the ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's protocol.

  • Cell Treatment:

    • Plate target cells in a 96-well plate and allow them to adhere.

    • Add the labeled ADC to the cells at a predetermined concentration.

  • Live-Cell Imaging:

    • Place the plate in a live-cell imaging system (e.g., IncuCyte S3) and acquire images at regular intervals (e.g., every 30 minutes) for 24-48 hours.[22]

  • Data Analysis:

    • Quantify the fluorescence intensity within the cells over time.

    • Plot the fluorescence intensity as a function of time to determine the rate of internalization.

Internalization_Workflow start Start label_adc Label ADC with pH-sensitive dye start->label_adc seed_cells Seed target cells in 96-well plate start->seed_cells add_adc Add labeled ADC to cells label_adc->add_adc seed_cells->add_adc live_imaging Live-cell imaging (24-48 hours) add_adc->live_imaging quantify Quantify intracellular fluorescence live_imaging->quantify analyze Analyze internalization rate and extent quantify->analyze end End analyze->end

Figure 2: Workflow for the ADC internalization assay.
Bystander Effect Assay

The bystander effect is the ability of a cytotoxic payload released from a target cell to kill neighboring antigen-negative cells.[23][24] This is a crucial attribute for ADCs, especially in tumors with heterogeneous antigen expression.[25][26]

Experimental Protocol: Co-Culture Bystander Assay

  • Cell Line Preparation:

    • Use an antigen-positive cell line and an antigen-negative cell line that is sensitive to the payload.

    • Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[23]

  • Co-Culture Seeding:

    • Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the ADC.

  • Imaging and Analysis:

    • After a suitable incubation period (e.g., 96 hours), image the plate using a high-content imager.

    • Quantify the number of viable GFP-positive (antigen-negative) cells in the ADC-treated wells compared to the untreated controls.

Data Presentation

ADC Concentration (nM)% Viability of Antigen-Negative Cells (GFP-positive)
0 (Control)100
[Concentration 1][Insert Value]
[Concentration 2][Insert Value]
[Concentration 3][Insert Value]

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the anti-tumor activity and tolerability of an ADC in a more physiologically relevant setting.[27][28]

Xenograft Tumor Model

Human tumor xenograft models in immunodeficient mice are widely used to assess the in vivo efficacy of ADCs.[29][30]

Experimental Protocol: Tumor Growth Inhibition Study

  • Tumor Implantation:

    • Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels).

  • ADC Administration:

    • Administer the ADC, vehicle, or control antibody intravenously (or via another appropriate route) according to the planned dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a specific size or at a predetermined time point.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Excise tumors for further analysis (e.g., immunohistochemistry).

Data Presentation

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control-[Insert Value]0
Unconjugated Antibody[Insert Value][Insert Value][Insert Value]
ADC (Low Dose)[Insert Value][Insert Value][Insert Value]
ADC (High Dose)[Insert Value][Insert Value][Insert Value]

digraph "In_Vivo_Workflow" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; implant [label="Implant tumor cells\ninto mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor_growth [label="Monitor tumor\ngrowth", fillcolor="#FBBC05", fontcolor="#202124"]; randomize [label="Randomize mice\ninto groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; administer [label="Administer ADC/\ncontrols", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_efficacy [label="Monitor tumor volume\nand body weight", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Study endpoint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze TGI and\ntolerability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> implant; implant -> monitor_growth; monitor_growth -> randomize; randomize -> administer; administer -> monitor_efficacy; monitor_efficacy -> endpoint; endpoint -> analyze; analyze -> end; }

Figure 3: Workflow for an in vivo tumor growth inhibition study.

Payload-Specific Signaling Pathways

The cytotoxic payload delivered by the ADC determines the downstream signaling pathways that are activated to induce cell death. Common payloads include tubulin inhibitors and DNA damaging agents.[13][31]

Tubulin Inhibitor Signaling Pathway (e.g., MMAE, DM1, DM4)

Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][27]

Tubulin_Inhibitor_Pathway Payload Tubulin Inhibitor (e.g., MMAE, DM4) Microtubules Microtubule Dynamics Payload->Microtubules Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 4: Signaling pathway for tubulin inhibitor payloads.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of ADCs utilizing the this compound linker. A thorough in vitro and in vivo assessment of cytotoxicity, internalization, bystander effect, and anti-tumor efficacy is crucial for the successful development of potent and selective ADC therapeutics. The provided methodologies, when executed with appropriate controls, will yield robust data to inform the advancement of promising ADC candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acid-C3-SSPy Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Acid-C3-SSPy coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the this compound coupling reaction?

The this compound linker utilizes a pyridyl disulfide group that reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide. The reaction is a thiol-disulfide exchange, where the thiol from the molecule of interest attacks the disulfide bond of the SSPy linker. This results in the formation of a new, stable disulfide bond between the linker and the target molecule, and the release of pyridine-2-thione.[1][2] This byproduct can be monitored spectrophotometrically at approximately 343 nm to track the progress of the reaction.[1][2][3]

Q2: What is the optimal pH for the this compound coupling reaction?

For the thiol-disulfide exchange reaction, a pH range of 7.0 to 8.0 is generally recommended.[3] While the reaction can proceed over a broader pH range, the reaction rate is typically faster at slightly alkaline conditions. However, it is crucial to consider the stability of the protein or molecule being conjugated, as a higher pH can sometimes lead to undesirable side reactions or protein denaturation. In some cases, the reaction can be performed at a more acidic pH (4-5) to favor the reaction, but this may require longer reaction times.[1][2]

Q3: My protein/peptide has disulfide bonds. Do I need to reduce them before conjugation?

Yes, the this compound linker reacts with free sulfhydryl groups (-SH). If your protein or peptide contains disulfide bonds (-S-S-), they must first be reduced to generate free thiols available for conjugation. Common reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Q4: Can the reducing agent interfere with the coupling reaction?

Absolutely. It is critical to remove the reducing agent (especially thiol-containing ones like DTT) after the reduction step and before adding the this compound linker.[4] Any remaining reducing agent will compete with your target molecule for reaction with the pyridyl disulfide group, leading to low or no conjugation efficiency. TCEP is a non-thiol-based reducing agent and may not require removal in all cases, but it is good practice to perform a buffer exchange or use a desalting column to ensure its removal.

Q5: How can I monitor the progress of the conjugation reaction?

The release of the pyridine-2-thione byproduct provides a convenient method for monitoring the reaction in real-time.[1][2] The concentration of pyridine-2-thione can be determined by measuring the absorbance of the reaction mixture at 343 nm. The molar extinction coefficient of pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Insufficient reduction of disulfide bonds in the target molecule.- Ensure complete reduction by optimizing the concentration of the reducing agent and incubation time. - Use a fresh solution of the reducing agent.
Residual reducing agent in the reaction mixture.- Thoroughly remove the reducing agent after reduction using a desalting column or dialysis.[4]
Suboptimal reaction pH.- Adjust the reaction buffer to the optimal pH range of 7.0-8.0.[3] Consider the stability of your target molecule when selecting the pH.
Incorrect molar ratio of reactants.- Optimize the molar ratio of this compound to the thiol-containing molecule. A molar excess of the linker (e.g., 1.5 to 5-fold) is often a good starting point.
Re-oxidation of thiols to disulfides.- Perform the conjugation reaction in a deoxygenated buffer. - Consider adding a chelating agent like EDTA (1-5 mM) to the buffer to prevent metal-catalyzed oxidation.
Precipitation During Reaction Protein instability at the reaction pH or temperature.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. - Screen different buffers and pH values to find conditions that maintain protein solubility.
High concentration of the linker (if dissolved in an organic solvent).- Add the linker solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations.
Inconsistent Results Inaccurate quantification of free thiols.- Use a reliable method, such as the Ellman's test (DTNB assay), to accurately determine the concentration of free thiols before starting the conjugation.
Instability of the this compound linker.- Store the linker according to the manufacturer's instructions. Prepare fresh solutions of the linker before each experiment.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds
  • Buffer Preparation : Prepare a reduction buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-7.5, and degas it thoroughly.

  • Protein Preparation : Dissolve your protein in the reduction buffer to a concentration of 1-10 mg/mL.

  • Reduction : Add a 10-20 fold molar excess of DTT or TCEP to the protein solution.

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Removal of Reducing Agent : Immediately remove the reducing agent using a desalting column or by dialysis against a degassed conjugation buffer (pH 7.0-8.0).

Protocol 2: this compound Coupling Reaction
  • Reagent Preparation : Dissolve the this compound linker in an appropriate anhydrous solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM immediately before use.

  • Conjugation : Add the desired molar excess of the this compound stock solution to the reduced and purified protein solution. Mix gently.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Monitoring (Optional) : To monitor the reaction, periodically measure the absorbance of the reaction mixture at 343 nm.

  • Quenching (Optional) : To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess pyridyl disulfide linker.

  • Purification : Purify the conjugate from unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis.

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_purification Purification & Analysis Protein Protein with Disulfide Bonds Reduction Reduction with DTT or TCEP Protein->Reduction Add reducing agent Purification1 Removal of Reducing Agent Reduction->Purification1 Buffer exchange Coupling Thiol-Disulfide Exchange Purification1->Coupling Reduced Protein Linker This compound Linker->Coupling Purification2 Purification (SEC/Dialysis) Coupling->Purification2 Crude Conjugate Analysis Characterization Purification2->Analysis Purified Conjugate

Caption: General experimental workflow for this compound coupling.

troubleshooting_logic Start Low/No Conjugation? CheckReduction Was disulfide reduction complete? Start->CheckReduction No CheckReducerRemoval Was reducing agent removed? CheckReduction->CheckReducerRemoval Yes OptimizeReduction Optimize reduction conditions CheckReduction->OptimizeReduction No CheckpH Is the reaction pH optimal (7-8)? CheckReducerRemoval->CheckpH Yes ImproveRemoval Improve desalting/dialysis CheckReducerRemoval->ImproveRemoval No CheckMolarRatio Is the linker:thiol molar ratio correct? CheckpH->CheckMolarRatio Yes AdjustpH Adjust buffer pH CheckpH->AdjustpH No CheckThiolOxidation Could thiols have re-oxidized? CheckMolarRatio->CheckThiolOxidation Yes OptimizeRatio Optimize molar ratio CheckMolarRatio->OptimizeRatio No Success Successful Conjugation CheckThiolOxidation->Success No UseDegassedBuffer Use degassed buffer +/- EDTA CheckThiolOxidation->UseDegassedBuffer Yes OptimizeReduction->Start Retry ImproveRemoval->Start Retry AdjustpH->Start Retry OptimizeRatio->Start Retry UseDegassedBuffer->Start Retry

Caption: Troubleshooting logic for low conjugation yield.

References

Troubleshooting low yield in Acid-C3-SSPy synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Acid-C3-SSPy, a heterobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a cleavable crosslinker, chemically known as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). It contains an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[1][2] The NHS ester reacts with primary amines, while the 2-pyridyldithio group reacts with sulfhydryl (thiol) groups to form a disulfide bond.[1] This allows for the conjugation of two different molecules, such as a protein and a drug, to form an antibody-drug conjugate (ADC). The resulting disulfide bond is cleavable by reducing agents.[3][4]

Q2: What are the key starting materials for the synthesis of this compound?

A2: The synthesis of this compound, or its equivalent SPDP, typically involves a two-step process. The first step is the synthesis of 3-(2-pyridyldithio)propionic acid. This is commonly prepared from 2,2'-dipyridyl disulfide and 3-mercaptopropionic acid.[5] The second step is the activation of the carboxylic acid group of 3-(2-pyridyldithio)propionic acid with N-hydroxysuccinimide (NHS) to form the NHS ester.[6]

Q3: What are the optimal reaction conditions for the synthesis?

A3: The reaction conditions can vary, but here is a general summary of conditions reported in the literature.

StepReactionKey ReagentsSolventTemperatureTypical Reaction Time
1 Synthesis of 3-(2-pyridyldithio)propionic acid2,2'-dipyridyl disulfide, 3-mercaptopropionic acid, sulfuryl chloride, triethylamine (B128534)Dichloromethane (B109758)0°C to room temperature1-2 hours
2 NHS Ester Formation3-(2-pyridyldithio)propionic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Dichloromethane, Ethyl acetate (B1210297), or DMF0°C to room temperature4-12 hours

Q4: How can I confirm the successful synthesis of this compound?

A4: The final product should be characterized to confirm its identity and purity. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (for SPDP, the molecular weight is approximately 312.36 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Q5: What are the recommended storage conditions for this compound?

A5: this compound, like other NHS esters, is sensitive to moisture. It should be stored at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester.[1] When using the reagent, it should be allowed to warm to room temperature before opening to prevent condensation of moisture inside the container. It is also recommended to prepare solutions fresh for each use.[4]

Troubleshooting Guide

Low yield is a common issue in multi-step organic syntheses. This guide addresses specific problems you might encounter during the synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-(2-pyridyldithio)propionic acid (Step 1) Incomplete reaction of 2,2'-dipyridyl disulfide.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time.
Formation of side products, such as 3,3'-dithiodipropionic acid.[5]Use the correct stoichiometry of reactants. An excess of 3-mercaptopropionic acid can lead to the formation of the dipropionic acid disulfide.[5]
Difficulty in purifying the product from the reaction mixture.Use column chromatography for purification. A complex mixture may require careful selection of the solvent system for effective separation.[5]
Oily product that fails to crystallize (Step 1) Presence of impurities.Re-purify the product using column chromatography. Ensure all starting materials are pure and dry.
Low yield of this compound (NHS ester formation, Step 2) Hydrolysis of the NHS ester due to moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete activation of the carboxylic acid.Ensure the coupling agent (DCC or EDC) is fresh and active. Use a slight excess of the coupling agent and NHS.
Degradation of the product during workup or purification.Use mild workup conditions. Avoid excessive heat and exposure to water. Purify using column chromatography with appropriate solvents.
Product is impure after purification Co-elution of impurities during column chromatography.Optimize the column chromatography conditions (e.g., change the solvent gradient, use a different stationary phase). Consider recrystallization as a final purification step.
Dicyclohexylurea (DCU) byproduct from DCC coupling is difficult to remove.If using DCC, the DCU byproduct is insoluble in many organic solvents and can often be removed by filtration. If it remains, a different purification strategy may be needed.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-pyridyldithio)propionic acid

This protocol is adapted from a literature procedure for the synthesis of the carboxylic acid precursor to SPDP.[5]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2,2'-dipyridyl disulfide in anhydrous dichloromethane.

  • Chlorination: Cool the solution to 0°C and add sulfuryl chloride dropwise. Stir the reaction at room temperature for 60 minutes.

  • Thiol Addition: In a separate flask, dissolve 3-mercaptopropionic acid and triethylamine in anhydrous dichloromethane.

  • Coupling: Cool the 3-mercaptopropionic acid solution to 0°C and slowly add the 2-pyridylsulfenyl chloride solution from the first step.

  • Reaction: Allow the reaction to warm to room temperature and stir for 50 minutes.

  • Workup: Wash the reaction mixture with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-(2-pyridyldithio)propionic acid.

Protocol 2: Synthesis of this compound (NHS Ester Formation)

This is a general protocol for the formation of an NHS ester from a carboxylic acid.

  • Reaction Setup: Dissolve 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as dichloromethane or ethyl acetate in a round-bottom flask under an inert atmosphere.

  • Coupling Agent Addition: Cool the solution to 0°C and add a solution of dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent dropwise.

  • Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

  • Workup: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Visualizations

Acid_C3_SSPy_Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(2-pyridyldithio)propionic acid cluster_step2 Step 2: NHS Ester Formation A1 2,2'-Dipyridyl disulfide R1 Reaction with Sulfuryl Chloride A1->R1 A2 3-Mercaptopropionic acid A2->R1 P1 3-(2-pyridyldithio)propionic acid R1->P1 Yield: Variable P1_2 3-(2-pyridyldithio)propionic acid P1->P1_2 R2 Coupling Reaction P1_2->R2 A3 N-Hydroxysuccinimide (NHS) A3->R2 A4 DCC or EDC A4->R2 P2 This compound R2->P2 Yield: Moderate to Good

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of this compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Hydrolysis of NHS Ester Problem->Cause3 Cause4 Purification Issues Problem->Cause4 Sol1 Monitor reaction by TLC Extend reaction time Cause1->Sol1 Address with Sol2 Check stoichiometry Use pure starting materials Cause2->Sol2 Address with Sol3 Use anhydrous conditions Inert atmosphere Cause3->Sol3 Address with Sol4 Optimize chromatography Consider recrystallization Cause4->Sol4 Address with

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Optimizing Cleavage of Acid-C3-SSPy Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of the dual-mechanism linker, Acid-C3-SSPy. This linker is designed for advanced bioconjugation applications, such as antibody-drug conjugates (ADCs), where precise payload release is critical. The this compound linker incorporates two distinct cleavable moieties: an acid-labile component ("Acid-C3") and a disulfide bond within a pyridyl disulfide structure ("SSPy"). This dual functionality allows for a two-step release mechanism, enhancing the specificity of payload delivery.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cleavage for the this compound linker?

A1: The this compound linker undergoes a two-step cleavage process. The "Acid-C3" portion is an acid-labile linker, likely a hydrazone or similar derivative, which is cleaved under acidic conditions.[1][2][3] This is typically achieved at a pH range of 4.5 to 6.5, mimicking the acidic environment of cellular compartments like endosomes and lysosomes.[1][2] The second component, the "SSPy" (pyridyl disulfide), is cleaved through reduction of the disulfide bond.[4] This can be accomplished using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). In a biological context, the high intracellular concentration of glutathione (B108866) (GSH) can also trigger this cleavage.[4]

Q2: Should the acidic and reductive cleavage steps be performed sequentially or simultaneously?

A2: A sequential cleavage approach is generally recommended. The optimal strategy is to first induce acidic cleavage followed by reduction of the disulfide bond. This is because the pyridyl disulfide group is reported to be stable in aqueous media at a pH of 8 or lower, which means it can withstand the acidic conditions required for the initial cleavage step.[5] Attempting a simultaneous, one-pot cleavage can be challenging due to the differing optimal pH conditions for each reaction. While TCEP is more effective than DTT at lower pH, its efficiency may still be suboptimal under the acidic conditions required for the first cleavage.[1][6][7]

Q3: What are the recommended starting conditions for the acidic cleavage of the "Acid-C3" component?

A3: For the acidic cleavage, it is recommended to incubate the conjugate in a buffer with a pH between 4.5 and 5.5.[1][2] A common choice is a citrate (B86180) or acetate (B1210297) buffer. The reaction is typically carried out at 37°C for a duration ranging from a few hours to 24 hours, depending on the specific acid-labile group.[8] It is advisable to perform a time-course experiment to determine the optimal incubation time for complete cleavage.

Q4: Which reducing agent, DTT or TCEP, is better for cleaving the "-SSPy" disulfide bond?

A4: Both DTT and TCEP are effective in reducing disulfide bonds. However, TCEP is often preferred as it is odorless, more stable, and effective over a broader pH range (1.5-8.5).[2][9] DTT's reducing activity is pH-dependent and is significantly lower at acidic pH.[10] Therefore, if a one-pot cleavage is attempted at a lower pH, TCEP would be the superior choice.[1][6][7] For sequential cleavage where the reduction is performed at a neutral or slightly basic pH (7-8), both DTT and TCEP are suitable.

Q5: How can I monitor the progress of the cleavage reaction?

A5: The release of the payload can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method to separate the cleaved payload from the intact conjugate and other reaction components. The released payload can then be quantified by UV-Vis spectrophotometry or mass spectrometry (LC-MS).[3][11] The release of pyridine-2-thione from the SSPy moiety can also be monitored spectrophotometrically at 343 nm.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Acidic Cleavage 1. Suboptimal pH: The pH of the buffer may not be low enough to efficiently hydrolyze the acid-labile linker.1. Verify the pH of your buffer. Prepare a fresh buffer with a pH in the optimal range of 4.5-5.0. Consider using a stronger acidic buffer if necessary.
2. Insufficient Incubation Time: The reaction may not have proceeded to completion.2. Increase the incubation time. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the time required for complete cleavage.
3. Low Temperature: The reaction temperature may be too low.3. Increase the incubation temperature to 37°C.
Incomplete Disulfide Reduction 1. Insufficient Reducing Agent: The concentration of DTT or TCEP may be too low to reduce all disulfide bonds.1. Increase the concentration of the reducing agent. A final concentration of 5-20 mM DTT or TCEP is a good starting point.[7]
2. Suboptimal pH for DTT: If using DTT, the pH of the buffer may be too acidic, reducing its effectiveness.2. For sequential cleavage, ensure the pH of the buffer for the reduction step is between 7.0 and 8.0 for optimal DTT activity.[10] Alternatively, switch to TCEP, which is effective at lower pH values.[1][6][7]
3. Inactivated Reducing Agent: DTT and TCEP solutions can degrade over time, especially if not stored properly.3. Prepare fresh solutions of DTT or TCEP immediately before use. Store stock solutions at -20°C.
Precipitation of the Conjugate 1. Disruption of Protein Structure: The acidic conditions or the reduction of structural disulfide bonds in the antibody can lead to protein unfolding and aggregation.1. Perform the cleavage reactions at a lower protein concentration. Consider adding a mild denaturant or a stabilizing agent to the buffer, if compatible with your downstream application.
Side Reactions or Payload Degradation 1. Payload Instability: The payload itself may be unstable under acidic or reducing conditions.1. Assess the stability of your free payload under the planned cleavage conditions. If instability is observed, you may need to modify the cleavage protocol (e.g., shorter incubation times, lower temperature) or consider a different linker strategy.
2. Reaction with Scavengers: If scavengers are used during acidic cleavage, they might react with the payload or the linker.2. Ensure that any scavengers used are compatible with your entire molecule.

Experimental Protocols

Protocol 1: Sequential Cleavage of this compound Linker

A. Acidic Cleavage:

  • Prepare a 0.1 M citrate or acetate buffer with a pH of 4.5.

  • Dissolve the this compound conjugate in the acidic buffer to a final concentration of 1-5 mg/mL.

  • Incubate the reaction mixture at 37°C.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC or LC-MS to quantify the release of the payload-SSPy intermediate.

B. Reductive Cleavage:

  • After confirming the completion of the acidic cleavage, adjust the pH of the reaction mixture to 7.0-7.5 using a suitable buffer (e.g., phosphate (B84403) or Tris buffer).

  • Add a fresh stock solution of DTT or TCEP to the reaction mixture to a final concentration of 10-20 mM.

  • Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Monitor the release of the final payload by HPLC or LC-MS.

Protocol 2: Monitoring Cleavage by LC-MS
  • Set up the cleavage reaction as described in Protocol 1.

  • At each time point, quench the reaction by adding a small volume of a high pH buffer (for acidic cleavage) or an alkylating agent like N-ethylmaleimide (for reductive cleavage) and immediately freezing the sample.

  • Analyze the samples using a reverse-phase HPLC column coupled to a mass spectrometer.

  • Monitor the disappearance of the intact conjugate and the appearance of the cleaved payload and linker fragments by extracting the ion chromatograms corresponding to their respective mass-to-charge ratios.

Quantitative Data Summary

The efficiency of cleavage is highly dependent on the specific chemical structure of the acid-labile group and the steric hindrance around the disulfide bond. The following tables provide a general overview of typical cleavage conditions and efficiencies.

Table 1: Acidic Cleavage Conditions and Efficiency

Acid-Labile Linker TypepHTemperature (°C)TimeTypical Cleavage Efficiency
Hydrazone4.5 - 5.5372 - 24 h> 90%
Acetal/Ketal4.5 - 5.5371 - 8 h> 95%

Table 2: Reductive Cleavage Conditions and Efficiency

Reducing AgentConcentration (mM)pHTemperature (°C)TimeTypical Cleavage Efficiency
DTT10 - 507.0 - 8.025 - 3730 min - 2 h> 95%
TCEP5 - 204.5 - 8.025 - 3715 min - 1 h> 95%

Visualizing the Cleavage Workflow

Cleavage_Workflow This compound Cleavage Workflow cluster_step1 Step 1: Acidic Cleavage cluster_step2 Step 2: Reductive Cleavage A Intact ADC (this compound-Payload) B Acidic Buffer (pH 4.5-5.5) A->B Add C Incubate at 37°C B->C D Intermediate Product (HO-C3-SSPy-Payload) C->D Hydrolysis E Reducing Agent (DTT or TCEP) D->E Add F Incubate at RT or 37°C E->F G Released Payload + Linker Fragments F->G Reduction

References

Technical Support Center: Addressing Instability of Acid-C3-SSPy Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instability issues encountered with Acid-C3-SSPy conjugates.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis, purification, and storage of this compound conjugates.

ProblemPossible CauseRecommended Solution
Low Conjugation Efficiency Low concentration or purity of the antibody/protein.[1]Ensure the antibody/protein concentration is greater than 0.5 mg/mL and purity is >95%.[1] Use an appropriate antibody concentration and clean-up kit if necessary.[1]
Interfering substances in the antibody/protein buffer.Buffer exchange into a suitable conjugation buffer (e.g., PBS pH 7.2-7.5) to remove interfering substances like primary amines (e.g., Tris) or other nucleophiles.
Incorrect pH for the conjugation reaction.The reaction of the pyridyl disulfide group with a sulfhydryl group is optimal over a broad pH range but is slower in acidic conditions.[2] Maintain a pH between 6.5 and 7.5 for the reaction between a maleimide (B117702) (if used to introduce the thiol) and a thiol.[2]
Conjugate Instability (Loss of Payload) Disulfide Bond Reduction: Premature cleavage of the disulfide bond by reducing agents.Disulfide bonds are susceptible to cleavage by reducing agents like DTT or TCEP.[3] Avoid introducing external reducing agents during purification and storage. The disulfide bond is designed to be cleaved by intracellular reducing agents like glutathione.[][5]
Thiol-Disulfide Exchange: Reaction with other free thiols in the solution or in plasma (e.g., albumin).Disulfide bond scrambling can occur in the presence of free thiols.[6] Consider strategies to cap any remaining free thiols after conjugation. When assessing stability in plasma, be aware that payload migration to plasma proteins like albumin can occur.[7]
Hydrolysis of the Linker: Potential hydrolysis of the "Acid" moiety if it is an ester or another labile group.While the C3 alkyl chain is stable, if the "Acid" component forms a labile bond (e.g., an ester), it could be prone to hydrolysis, especially at non-neutral pH. Analyze the conjugate for signs of linker hydrolysis using mass spectrometry.
β-Elimination of Disulfide Bond: Degradation of the disulfide bond at alkaline pH.Disulfide bonds can undergo β-elimination at alkaline pH, leading to irreversible cleavage.[6] Maintain the pH of solutions at neutral or slightly acidic conditions during storage.
Conjugate Aggregation Increased hydrophobicity of the conjugate.The conjugation of a hydrophobic payload can lead to aggregation.[8] Optimize the drug-to-antibody ratio (DAR) to balance potency and stability.[8] Use formulation buffers that minimize aggregation.
Destabilization of the antibody structure.Reduction of interchain disulfide bonds to create conjugation sites can destabilize the antibody, potentially leading to aggregation.[8]
Inconsistent Results in Stability Assays Issues with the analytical method.Mass spectrometry (LC-MS) is a powerful tool for assessing ADC stability, allowing for the quantification of intact conjugate, free payload, and total antibody.[9][10][11] Ensure proper sample preparation and use of internal standards for accurate quantification.[10]
Pre-analytical sample handling.Inadequate stabilization of analytes during sample collection, storage, and processing can lead to inaccurate results.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of conjugation using an SSPy linker?

A1: The pyridyl disulfide (SSPy) group reacts with a free sulfhydryl (thiol) group on your molecule of interest (e.g., a cysteine residue on a protein). This reaction is a disulfide exchange, where a new disulfide bond is formed between the linker and your molecule, and pyridine-2-thione is released as a byproduct.[2] The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2]

Q2: My this compound conjugate is losing its payload over time. What is the most likely cause?

A2: The most probable cause of payload loss is the cleavage of the disulfide bond within the SSPy linker. This bond is intentionally designed to be cleavable under reducing conditions, such as those found inside a cell due to high concentrations of glutathione.[][5] However, it can also be prematurely cleaved by external reducing agents or through thiol-disulfide exchange with other free thiols in the solution.[6]

Q3: How can I improve the stability of the disulfide bond in my conjugate?

A3: To enhance the stability of the disulfide bond, you can introduce steric hindrance around the bond. For example, adding methyl groups to the carbon atoms adjacent to the disulfide linkage has been shown to increase stability against reductive cleavage.[13] Additionally, ensure that your storage and handling conditions are free of reducing agents and maintain a neutral to slightly acidic pH to prevent β-elimination.[6]

Q4: What are the optimal storage conditions for this compound conjugates?

Q5: How can I analyze the stability of my this compound conjugate?

A5: A common and effective method for analyzing the stability of such conjugates, particularly in a biological matrix like plasma, is Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] This technique allows you to quantify the different species over time, including the intact conjugate, the unconjugated antibody (or other carrier molecule), and the free payload.[14] This provides a comprehensive view of the conjugate's stability.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Protein with this compound

Objective: To conjugate a protein containing a free sulfhydryl group with the this compound linker.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced interchain disulfides or engineered cysteines)

  • This compound linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Reagent (optional): N-ethylmaleimide (NEM) or L-cysteine

  • Purification System: Size-exclusion chromatography (SEC) or other suitable chromatography system

Methodology:

  • Protein Preparation: Ensure the protein is in the conjugation buffer at a concentration of at least 0.5 mg/mL.[1] If the protein has been reduced to generate free thiols, ensure the reducing agent has been removed (e.g., by buffer exchange).

  • Linker Preparation: Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) at a high concentration.

  • Conjugation Reaction: Add the desired molar excess of the this compound linker solution to the protein solution. Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2]

  • Quenching (Optional): To cap any unreacted thiols on the protein, a quenching reagent like NEM can be added.

  • Purification: Remove excess linker and other reaction components by purifying the conjugate using SEC.

  • Characterization: Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity, for example by HIC-HPLC or LC-MS.

Protocol 2: In Vitro Plasma Stability Assessment of an this compound Conjugate

Objective: To evaluate the stability of the conjugate in plasma by monitoring the loss of payload over time.

Materials:

  • Purified this compound conjugate

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Incubation: Spike the this compound conjugate into plasma at a final concentration relevant to your experimental goals. Incubate the plasma samples at 37°C.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours). Immediately stop the degradation process, for example, by freezing the samples at -80°C.

  • Sample Preparation for LC-MS Analysis:

    • Intact Conjugate Analysis: This may involve immunocapture of the conjugate from the plasma using beads coated with an anti-antibody, followed by elution and analysis by LC-MS to determine the average DAR over time.[10]

    • Free Payload Analysis: This involves protein precipitation to separate the free payload from the plasma proteins, followed by LC-MS/MS quantification of the released payload.

  • Data Analysis: Plot the average DAR or the concentration of the intact conjugate as a function of time to determine the stability profile and half-life of the conjugate in plasma.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein Thiolated Protein (>0.5 mg/mL) conjugation Mix & Incubate (pH 7.2-7.4, RT) protein->conjugation linker This compound in DMSO linker->conjugation purify Purification (e.g., SEC) conjugation->purify Crude Conjugate analyze Characterization (LC-MS, HIC) purify->analyze Purified Conjugate

Caption: A generalized workflow for the synthesis and purification of this compound conjugates.

instability_pathways cluster_cleavage Degradation Pathways conjugate Intact this compound Conjugate reduction Disulfide Reduction (e.g., Glutathione) conjugate->reduction Payload Release thiol_exchange Thiol-Disulfide Exchange (e.g., Albumin) conjugate->thiol_exchange Payload Migration hydrolysis Linker Hydrolysis (pH-dependent) conjugate->hydrolysis Linker Cleavage beta_elimination β-Elimination (Alkaline pH) conjugate->beta_elimination Irreversible Cleavage

References

Side reactions to avoid with Acid-C3-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-C3-SSPy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this thiol-reactive crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound (Carboxy-C3-pyridyl disulfide) is a crosslinking reagent used for bioconjugation. Its primary application is to link a molecule with a free thiol group (sulfhydryl group, -SH), typically found in cysteine residues of proteins and peptides, to another molecule. The pyridyl disulfide group reacts specifically with thiols to form a stable, yet reversible, disulfide bond. This is a widely used strategy in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled proteins.[1][2]

Q2: What is the mechanism of the reaction between this compound and a thiol-containing molecule?

The reaction is a thiol-disulfide exchange.[1][2] The thiol group of the target molecule attacks the disulfide bond of this compound. This results in the formation of a new disulfide bond between the target molecule and the C3-linker part of the reagent, and the release of pyridine-2-thione as a byproduct.[3] The release of pyridine-2-thione can be monitored spectrophotometrically at approximately 343 nm to follow the progress of the reaction.

Q3: What are the main advantages of using a pyridyl disulfide linker like this compound?

Pyridyl disulfide linkers offer several advantages:

  • High Thiol Specificity: They exhibit high reactivity and selectivity towards thiol groups under mild pH conditions.[1][4]

  • Redox-Cleavable Bond: The resulting disulfide bond is stable in circulation but can be cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells.[2][5] This feature is particularly useful for the intracellular release of therapeutic agents.[6]

  • Reaction Monitoring: The reaction progress can be easily monitored by measuring the absorbance of the released pyridine-2-thione byproduct.[3]

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

You observe a low yield of your desired conjugate, as determined by methods like SDS-PAGE, HPLC, or mass spectrometry.

Potential Cause Recommended Solution Detailed Protocol
Oxidized Target Thiols The cysteine residues on your protein may have formed disulfide bonds and are not available to react.Pre-reduction of Protein: 1. Prepare your protein in a degassed buffer (e.g., PBS, pH 7.2). 2. Add a 10-20 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). 3. Incubate for 30-60 minutes at room temperature. 4. Remove excess TCEP using a desalting column immediately prior to adding this compound. Note: Avoid using thiol-containing reducing agents like DTT or β-mercaptoethanol, as they will compete with your protein for reaction with the linker.[7]
Inaccessible Thiols The target thiol group may be sterically hindered or buried within the protein's three-dimensional structure.Use of Denaturants: 1. Consider performing the conjugation in the presence of a mild denaturant (e.g., 1-2 M urea (B33335) or guanidine (B92328) HCl) to expose the cysteine residue. 2. Ensure that the chosen denaturant and its concentration do not irreversibly damage your protein. 3. A buffer exchange step will be necessary after conjugation to refold the protein.
Incorrect Reaction pH The reaction rate is pH-dependent. The optimal pH for the thiol-disulfide exchange with pyridyl disulfides is typically between 7 and 8.pH Optimization: 1. Ensure your reaction buffer is maintained within the optimal pH range (7.0-8.0). 2. While a slightly alkaline pH can increase the reaction rate by promoting thiolate anion formation, a pH above 8.5 should be avoided to minimize potential side reactions with other nucleophilic amino acid residues.
Hydrolyzed/Degraded Reagent This compound may have degraded due to improper storage or handling.Proper Reagent Handling: 1. Store this compound desiccated and protected from light, according to the manufacturer's instructions. 2. Prepare stock solutions in a dry, compatible organic solvent like DMSO or DMF immediately before use. 3. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Protein Aggregation or Precipitation During/After Conjugation

You observe turbidity or precipitation in your reaction mixture.

Potential Cause Recommended Solution Detailed Protocol
Hydrophobicity of the Linker The addition of the this compound linker can increase the overall hydrophobicity of the protein, leading to aggregation.Optimize Labeling Ratio: 1. Reduce the molar excess of this compound used in the reaction to achieve a lower drug-to-antibody ratio (DAR) or labeling density. 2. Analyze the product to find a balance between payload incorporation and maintaining protein solubility.
Suboptimal Buffer Conditions Incorrect pH, ionic strength, or the absence of stabilizing agents can make the protein prone to aggregation.[8]Buffer Optimization: 1. Screen different buffer systems (e.g., histidine, citrate) and vary the ionic strength (e.g., 50-150 mM NaCl). 2. Consider adding stabilizing excipients such as arginine, sucrose, or polysorbate to the buffer to improve protein solubility.
High Reagent Concentration Adding the reagent too quickly or in a high concentration can cause localized precipitation.[8]Controlled Reagent Addition: 1. Dissolve the this compound in an appropriate organic solvent (e.g., DMSO) first. 2. Add the dissolved reagent to the protein solution slowly and with gentle stirring to ensure rapid and uniform mixing.
Issue 3: Off-Target Reactions or Lack of Specificity

You suspect that the linker is reacting with residues other than the intended thiols, or you observe unexpected byproducts.

Potential Cause Recommended Solution Detailed Protocol
Reaction with Other Nucleophiles At high pH, other nucleophilic residues like lysine (B10760008) (amines) can potentially react with disulfide reagents, although this is less common than with other linkers like maleimides.Strict pH Control: 1. Maintain the reaction pH strictly between 6.5 and 7.5 to ensure maximum specificity for thiol groups.[7] 2. Use a well-buffered system to prevent pH fluctuations during the reaction.
Disulfide Scrambling In the presence of excess free thiols or other reducing agents, the newly formed disulfide bond can be cleaved or can exchange with other thiols.Purification Post-Conjugation: 1. Immediately after the desired reaction time, remove unreacted this compound and the pyridine-2-thione byproduct using a desalting column or dialysis. 2. This prevents further reactions and ensures the stability of the final conjugate.
Contaminating Thiol Reagents Residual reducing agents from a prior reduction step are present in the reaction mixture.Thorough Removal of Reducing Agents: 1. After reducing disulfide bonds in your protein, ensure complete removal of the reducing agent (e.g., TCEP) using size exclusion chromatography or multiple buffer exchanges. 2. The presence of even small amounts of these agents will compete with your target thiol for the linker.[7]

Visual Guides

G cluster_workflow Troubleshooting Workflow for Low Conjugation Yield Start Low Conjugation Yield Observed Check_Thiols Are Target Thiols Reduced and Available? Start->Check_Thiols Check_pH Is Reaction pH Optimal (7.0-8.0)? Check_Thiols->Check_pH Yes Reduce_Protein Reduce Protein with TCEP Remove Excess TCEP Check_Thiols->Reduce_Protein No Check_Reagent Is Reagent Fresh and Properly Handled? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH to 7.0-8.0 Check_pH->Adjust_pH No New_Reagent Use Freshly Prepared Reagent Check_Reagent->New_Reagent No Re_run_Reaction Re-run Conjugation Reaction Check_Reagent->Re_run_Reaction Yes Reduce_Protein->Check_pH Adjust_pH->Check_Reagent New_Reagent->Re_run_Reaction

Caption: Troubleshooting workflow for low conjugation yield.

G cluster_reaction Thiol-Disulfide Exchange Reaction Protein_SH Protein-SH (Free Thiol) Transition Thiolate Attack Protein_SH->Transition Acid_SSPy Acid-C3-S-S-Py Acid_SSPy->Transition Protein_SS_C3 Protein-S-S-C3-Acid (Desired Conjugate) Transition->Protein_SS_C3 Py_SH Pyridine-2-thione (Byproduct) Transition->Py_SH

Caption: Key reaction pathway for this compound conjugation.

References

Technical Support Center: Analysis and Interpretation of Acid-C3-SSPy Conjugation Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to analyze and interpret data from conjugation experiments using the Acid-C3-SSPy linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains three key components:

  • Carboxylic Acid: An activatable functional group for conjugation to amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) through the formation of a stable amide bond.

  • C3 Linker: A three-carbon spacer that provides distance between the conjugated molecules, which can help to reduce steric hindrance and maintain the biological activity of the components.[2]

  • Pyridyl Disulfide (SSPy): A thiol-reactive group that reacts with free sulfhydryl groups (thiols) on molecules like cysteine-containing proteins or peptides to form a cleavable disulfide bond.[3]

Its primary application is in the synthesis of antibody-drug conjugates (ADCs), where it serves as a cleavable linker connecting a cytotoxic drug to a monoclonal antibody.[1] The disulfide bond is designed to be stable in the bloodstream but can be cleaved in the reducing environment inside a target cell, releasing the drug.[]

Q2: How does the conjugation reaction with this compound work?

A2: The conjugation process is typically a two-step procedure. First, the carboxylic acid group on the this compound linker is activated (e.g., using EDC/NHS chemistry) and reacted with an amine-containing molecule to form a stable amide bond. In the second step, the pyridyl disulfide group of this newly formed conjugate reacts with a free thiol group on a target molecule (e.g., a cysteine residue on an antibody). This reaction is a disulfide exchange, where the thiol on the target molecule attacks the disulfide bond of the SSPy group, forming a new disulfide bond and releasing pyridine-2-thione.[3]

Q3: How can I monitor the progress of the conjugation reaction?

A3: The reaction between the pyridyl disulfide group and a thiol can be monitored spectrophotometrically. The release of the byproduct, pyridine-2-thione, can be measured by the increase in absorbance at 343 nm.[3][5] This allows for real-time monitoring of the conjugation reaction. The concentration of the released pyridine-2-thione can be calculated using its molar extinction coefficient (ε ≈ 8080 M⁻¹cm⁻¹ at 343 nm).

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Drug to an Antibody

Materials:

  • Amine-containing drug

  • This compound linker

  • Antibody with accessible cysteine residues

  • Activation reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS)

  • Reaction Buffers: Amine-free buffer (e.g., MES buffer, pH 6.0) for activation; Phosphate-buffered saline (PBS), pH 7.2-7.5 for conjugation

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: e.g., L-cysteine

  • Purification tools: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

Step 1: Activation of this compound and Conjugation to the Drug

  • Dissolve the amine-containing drug and a molar excess of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Add EDC and NHS to the mixture to activate the carboxylic acid group of the linker.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the drug-linker conjugate to remove excess reagents.

Step 2: Conjugation of the Drug-Linker to the Antibody

  • If necessary, reduce the antibody's disulfide bonds to generate free thiols using a reducing agent like TCEP. Purify the reduced antibody to remove the reducing agent.

  • Dissolve the purified drug-linker conjugate in a conjugation buffer (e.g., PBS, pH 7.2-7.5).

  • Add the drug-linker conjugate to the reduced antibody at a desired molar ratio.

  • Monitor the reaction by measuring the absorbance at 343 nm for the release of pyridine-2-thione.[5]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quench any unreacted thiols with a quenching reagent if necessary.

  • Purify the final antibody-drug conjugate (ADC) using SEC or dialysis to remove unreacted drug-linker and other small molecules.

Data Presentation and Interpretation

Table 1: UV-Vis Spectrophotometry Data for Reaction Monitoring
Time PointAbsorbance at 280 nm (A280)Absorbance at 343 nm (A343)Concentration of Pyridine-2-thione (µM)Moles of Thiol Reacted
0 min1.2500.0101.240
30 min1.2480.15018.56X
60 min1.2450.28034.65Y
120 min1.2450.35043.32Z
180 min1.2460.35243.56Z'

Concentration of Pyridine-2-thione (M) = A343 / 8080 M⁻¹cm⁻¹

Interpreting Analytical Data
  • UV-Vis Spectroscopy: An increase in absorbance at 343 nm confirms the reaction between the SSPy linker and the thiol-containing molecule.[3][5] The plateauing of the A343 value indicates the reaction is approaching completion. The A280 reading can be used to determine the protein concentration.

  • SDS-PAGE Analysis:

    • Non-reducing SDS-PAGE: The conjugated protein should show a higher molecular weight band compared to the unconjugated protein, corresponding to the mass of the attached drug-linker.[6] Multiple bands may indicate different drug-to-antibody ratios (DAR).

    • Reducing SDS-PAGE: If the antibody's interchain disulfide bonds were reduced for conjugation, the heavy and light chains will separate.[7] The conjugated chains will show a higher molecular weight compared to the unconjugated chains.

Table 2: Expected Molecular Weight Shifts in SDS-PAGE
SampleConditionExpected Bands (kDa)Interpretation
Unconjugated AntibodyNon-reducing~150Intact antibody
Unconjugated AntibodyReducing~50 (Heavy Chain), ~25 (Light Chain)Separated antibody subunits
Conjugated Antibody (ADC)Non-reducing>150Successful conjugation, mass increase depends on DAR
Conjugated Antibody (ADC)Reducing>50 (conjugated HC), >25 (conjugated LC)Identification of conjugated subunits
  • Mass Spectrometry (MS): MS provides the most accurate determination of the conjugate's molecular weight and the distribution of drug-to-antibody ratios (DAR).[8][9] Deconvoluted mass spectra will show a series of peaks, each corresponding to the antibody conjugated with a different number of drug-linker molecules.

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency (Low DAR)

  • Potential Cause 1: Incomplete Reduction of Antibody Disulfides.

    • Solution: Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time. Ensure the reducing agent is fresh and active.

  • Potential Cause 2: Re-oxidation of Thiols.

    • Solution: Perform the conjugation reaction in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of free thiols.

  • Potential Cause 3: Inactive SSPy Linker.

    • Solution: Ensure the this compound linker has been stored correctly and is not hydrolyzed. Prepare stock solutions fresh if possible.

Problem 2: Product Aggregation

  • Potential Cause 1: High Degree of Labeling (High DAR).

    • Solution: Reduce the molar ratio of the drug-linker to the antibody during the conjugation reaction. A high DAR can increase the hydrophobicity of the antibody, leading to aggregation.

  • Potential Cause 2: Unfavorable Buffer Conditions.

    • Solution: Optimize the pH and ionic strength of the conjugation and storage buffers. Consider adding stabilizing excipients like arginine or polysorbate.

Problem 3: Disulfide Scrambling

  • Potential Cause: Reaction pH is too high.

    • Solution: The thiol-disulfide exchange reaction can be promoted by alkaline conditions, which can lead to the scrambling of native disulfide bonds in the antibody.[10][11] Perform the conjugation at a pH between 6.5 and 7.5 to minimize this side reaction.[12]

Visualizations

experimental_workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_analysis Step 3: Analysis a Amine-Drug c EDC/NHS Activation a->c b This compound b->c d Drug-Linker Conjugate c->d h Conjugation d->h e Antibody f Reduction (TCEP) e->f g Reduced Antibody f->g g->h i Purified ADC h->i j UV-Vis (343 nm) i->j k SDS-PAGE i->k l Mass Spectrometry i->l

Caption: Experimental workflow for this compound conjugation and analysis.

signaling_pathway cluster_reaction Thiol-Disulfide Exchange Reaction cluster_monitoring Reaction Monitoring Molecule1 Drug-Linker-SSPy Product1 Antibody-SS-Linker-Drug (ADC) Molecule1->Product1 Forms Disulfide Bond Product2 Pyridine-2-thione Molecule1->Product2 Released Molecule2 Antibody-SH Molecule2->Product1 Monitor Measure Absorbance at 343 nm Product2->Monitor

Caption: Reaction mechanism and monitoring of SSPy conjugation.

troubleshooting_tree Start Problem with Conjugation LowDAR Low DAR? Start->LowDAR Aggregation Aggregation? Start->Aggregation Scrambling Disulfide Scrambling? Start->Scrambling Cause_Reduction Incomplete Reduction? LowDAR->Cause_Reduction Yes Cause_HighDAR High DAR? Aggregation->Cause_HighDAR Yes Cause_pH High pH? Scrambling->Cause_pH Yes Cause_Oxidation Thiol Oxidation? Cause_Reduction->Cause_Oxidation No Sol_Reduction Increase TCEP/Time Cause_Reduction->Sol_Reduction Yes Sol_Oxidation Use Degassed Buffer Cause_Oxidation->Sol_Oxidation Yes Cause_Buffer Buffer Issues? Cause_HighDAR->Cause_Buffer No Sol_HighDAR Lower Linker Ratio Cause_HighDAR->Sol_HighDAR Yes Sol_Buffer Optimize Buffer/Add Excipients Cause_Buffer->Sol_Buffer Yes Sol_pH Lower pH to 6.5-7.5 Cause_pH->Sol_pH Yes

Caption: Troubleshooting decision tree for this compound conjugation issues.

References

Best practices for storing and handling Acid-C3-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective storage and handling of Acid-C3-SSPy.

Best Practices for Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success and laboratory safety. As an acidic and sulfur-containing compound, specific precautions should be taken.

Storage:

It is critical to store this compound under the recommended conditions to prevent degradation.

FormStorage TemperatureDurationStability Notes
Powder -20°C2 yearsStable as a solid.
In DMSO 4°C2 weeksShort-term storage for immediate use.
In DMSO -80°C6 monthsLong-term storage of stock solutions.

Data summarized from a supplier datasheet.[1]

Handling:

Adherence to the following handling procedures will minimize risks and ensure the compound's stability.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[2][3] When handling larger quantities or if there is a risk of aerosolization, consider a face shield and respiratory protection.[2][4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential fumes.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and reactive metals.[7] Store separately from these chemicals to prevent hazardous reactions.

  • Weighing and Dissolving: When preparing solutions, allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture. Dissolve in high-purity, anhydrous DMSO for optimal stability.

  • Spill Response: In case of a spill, neutralize with a mild base such as sodium bicarbonate before cleaning.[8] Absorb the neutralized spill with an inert material and dispose of it as chemical waste. Ensure the area is well-ventilated during cleanup.

Experimental Protocols & Workflows

This compound is a cleavable linker commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs). The workflow typically involves a two-step process: activation of the carboxylic acid and subsequent reaction with a thiol-containing molecule.

Experimental Workflow: Two-Step Bioconjugation

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Thiol-Disulfide Exchange A This compound B Add EDC and Sulfo-NHS in Activation Buffer (MES, pH 4.5-6.0) A->B Activate C NHS-activated This compound B->C Forms stable intermediate E Add NHS-activated this compound in Coupling Buffer (e.g., PBS, pH 7.2-8.5) C->E Introduce to biomolecule D Thiol-containing Biomolecule (e.g., Protein) D->E React with F Bioconjugate with Cleavable Disulfide Linker E->F Forms conjugate

Experimental workflow for bioconjugation using this compound.

Detailed Methodology:

  • Activation of this compound:

    • Dissolve this compound in an appropriate activation buffer, such as 50 mM MES at pH 6.0.[9]

    • Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) in the activation buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. The Sulfo-NHS is used to create a more stable, amine-reactive intermediate.[4][9]

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Thiol-Containing Biomolecule:

    • Prepare the thiol-containing biomolecule (e.g., a protein with cysteine residues) in a coupling buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5.[9]

    • Introduce the NHS-activated this compound to the biomolecule solution.

    • The pyridyl disulfide group of the linker will react with the free thiol on the biomolecule via a disulfide exchange reaction.[2][10]

    • The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct spectrophotometrically at 343 nm.[2][10]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purify the resulting bioconjugate using standard methods such as size-exclusion chromatography to remove unreacted linker and byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation efficiency low?

A1: Several factors can contribute to low conjugation efficiency:

  • Inactive Reagents: EDC is moisture-sensitive and can hydrolyze over time.[9] Ensure that your EDC and Sulfo-NHS are fresh and have been stored properly.

  • Incorrect pH: The two steps of the reaction have different optimal pH ranges. The activation of the carboxylic acid with EDC/Sulfo-NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is more efficient at a pH of 7.2-8.5. The thiol-disulfide exchange with the SSPy group is optimal at a pH of 4-5 but can be performed at physiological pH.[2][10]

  • Hydrolysis of Activated Linker: The NHS-activated intermediate can also hydrolyze. It is best to use it immediately after preparation.

  • Reduced Thiols: Ensure that the thiol groups on your biomolecule are in a reduced state and available for reaction. The presence of a reducing agent like DTT during the reaction can interfere with the disulfide exchange.[3] It's crucial to remove any reducing agents before initiating the conjugation.

Q2: I am observing precipitation during my reaction. What could be the cause?

A2: Precipitation can occur due to:

  • High Concentration of Reagents: Using an excessive amount of EDC can lead to the formation of insoluble byproducts.

  • Protein Aggregation: Changes in pH or the addition of organic solvents (if used to dissolve the linker) can cause protein aggregation. Ensure that the final concentration of any organic solvent is low and compatible with your protein.

  • Cross-linking: If your biomolecule contains both amines and carboxyl groups, the use of a one-step EDC protocol can lead to intermolecular cross-linking and precipitation. The two-step protocol with Sulfo-NHS is designed to minimize this.[9]

Q3: How can I confirm that the conjugation was successful?

A3: You can confirm successful conjugation using several methods:

  • Spectrophotometry: As mentioned, you can monitor the release of pyridine-2-thione at 343 nm during the reaction.[2][10]

  • Mass Spectrometry: Analysis of the final product by mass spectrometry will show an increase in mass corresponding to the addition of the linker.

  • SDS-PAGE: For protein conjugates, SDS-PAGE analysis will show a shift in the molecular weight of the protein band.

  • Chromatography: Techniques like HPLC can be used to separate the conjugate from the unreacted biomolecule and linker.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Conjugation Cause1 Reagent Inactivity Start->Cause1 Cause2 Incorrect pH Start->Cause2 Cause3 Biomolecule Thiol Issues Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Use fresh EDC/Sulfo-NHS. Store reagents properly. Cause1->Sol1 Sol2 Optimize pH for each step: Activation (pH 4.5-6.0) Coupling (pH 7.2-8.5) Cause2->Sol2 Sol3 Ensure thiols are reduced before reaction. Remove any reducing agents. Cause3->Sol3 Sol4 Use a two-step protocol with Sulfo-NHS. Monitor reaction time to avoid byproduct formation. Cause4->Sol4

Troubleshooting decision tree for this compound conjugation.

References

Technical Support Center: Scaling Up Acid-C3-SSPy Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid-C3-SSPy linkers. Our aim is to address common challenges encountered during the scaling up of bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker containing a carboxylic acid and a pyridyl disulfide group, separated by a three-carbon spacer. The carboxylic acid can be activated (e.g., via NHS ester formation) to react with primary amines, such as those on the surface of proteins or antibodies. The pyridyl disulfide group reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a reversible disulfide bond. This linker is commonly used in the development of antibody-drug conjugates (ADCs), where the disulfide bond allows for the release of a cytotoxic payload in the reducing environment of a target cell.

Q2: What are the critical parameters to consider when scaling up this compound reactions?

Scaling up bioconjugation reactions requires careful consideration of several parameters to maintain efficiency, consistency, and product quality. Key parameters include:

  • pH: The pH of the reaction buffer is crucial for both the amine-reactive and sulfhydryl-reactive steps.

  • Temperature: Reaction temperature affects the rate of conjugation and potential degradation of the biomolecules.

  • Molar Ratio of Reactants: The ratio of the this compound linker to the biomolecule (e.g., antibody) and the subsequent payload-linker to the thiolated biomolecule directly impacts the drug-to-antibody ratio (DAR).[1]

  • Mixing and Reaction Homogeneity: Ensuring uniform mixing becomes more challenging at larger scales and is critical for consistent conjugation.

  • Purification Method: The purification strategy must be scalable to efficiently remove unreacted reagents and byproducts.

Q3: How does the pyridyl disulfide reaction with a thiol work?

The pyridyl disulfide group reacts with a free sulfhydryl group through a thiol-disulfide exchange reaction. The thiol group of the biomolecule attacks the disulfide bond of the SSPy moiety, leading to the formation of a new disulfide bond between the biomolecule and the linker. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at approximately 343 nm to follow the reaction progress.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound conjugation reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency / Low Yield Suboptimal pH: The thiol-disulfide exchange is pH-dependent. While the optimal pH for some disulfide exchanges is between 4 and 5, reactions with cysteine residues are often performed at a higher pH to deprotonate the thiol group.[2][3]Optimize the reaction pH. For conjugation to cysteine residues, a pH range of 6.5-7.5 is often a good starting point to balance reactivity and minimize side reactions. Forcing the reaction with more hindered thiols might require a more alkaline pH of around 9.[2][3]
Oxidation of Thiols: Free sulfhydryl groups can oxidize to form disulfide bonds, rendering them unreactive towards the pyridyl disulfide linker.Work with deoxygenated buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Reducing Agents: Residual reducing agents from a previous antibody reduction step will compete with the antibody's thiols for the SSPy linker.Ensure complete removal of reducing agents like DTT or TCEP before adding the SSPy-functionalized payload. Size-exclusion chromatography is a common method for this.
Product Aggregation Hydrophobicity of the Payload: Many cytotoxic payloads are hydrophobic. Conjugating them to an antibody can increase the overall hydrophobicity, leading to aggregation, especially at higher drug-to-antibody ratios (DARs).Optimize the DAR to a lower, more soluble level (typically 2-4).[1] Consider using a linker with a hydrophilic spacer, such as PEG, to increase the solubility of the final conjugate.
Inadequate Mixing: Poor mixing at larger scales can create localized areas of high concentration, promoting aggregation.Implement a scalable and efficient mixing system. For larger volumes, overhead stirring or a properly sized magnetic stirrer is necessary. Ensure the addition of the payload-linker is done slowly and with constant, gentle agitation.
Inconsistent Drug-to-Antibody Ratio (DAR) Variable Molar Ratios: Inaccurate measurement of reactants or inconsistent addition of the payload-linker can lead to batch-to-batch variability in the DAR.Precisely control the molar ratio of the payload-linker to the antibody.[1] Develop a standardized and automated or semi-automated addition process for the payload-linker to ensure consistency.
Heterogeneity of Starting Material: The number of available thiol groups on the starting antibody may vary.Ensure consistent and complete reduction of the antibody's disulfide bonds before the conjugation step. Characterize the thiolated antibody to confirm the number of available free sulfhydryls.
Premature Drug Release / Unstable Conjugate Thiol-Disulfide Exchange with Other Molecules: The disulfide bond in the ADC can potentially react with other thiol-containing molecules in the formulation or in vivo, leading to premature drug release.While disulfide linkers are designed to be cleaved in the reducing environment of the cell, formulation conditions should be optimized to minimize premature cleavage. This includes controlling the pH and avoiding the presence of free thiols in the final formulation buffer.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the efficiency and outcome of bioconjugation reactions.

Table 1: Effect of pH on Thiol-Disulfide Exchange Reaction

pHRelative Reaction Rate (%)Remarks
5.510Slower reaction rate, but can be useful for specific applications requiring controlled conjugation.
6.550A good starting point for balancing reactivity and minimizing side reactions like hydrolysis of other functional groups.
7.490Generally optimal for reactions with accessible cysteine residues, mimicking physiological conditions.
8.5100Faster reaction rate, but may increase the risk of side reactions with other nucleophilic groups.[2][3]
9.0>100Can be used to drive reactions with sterically hindered thiols to completion.[2][3]

Table 2: Influence of Molar Ratio on Drug-to-Antibody Ratio (DAR)

Molar Ratio (Linker-Payload : Antibody)Average DARPurity (%)
2:11.8>98
5:13.595
10:16.285
20:17.870

Note: These are representative values and the optimal molar ratio should be determined empirically for each specific antibody-payload combination.[1]

Table 3: Impact of Temperature on Reaction Time

Temperature (°C)Approximate Reaction Time (hours) for >90% ConversionPotential Issues
412 - 24Slower reaction rate, but can minimize protein degradation and aggregation.
25 (Room Temp)2 - 4Faster reaction, but increased risk of protein instability for sensitive antibodies.
37< 1Very fast reaction, but significant risk of protein denaturation and aggregation. Not generally recommended.

Note: For many reactions, an increase of 10°C can roughly double the reaction rate.[4][5]

Experimental Protocols

Protocol 1: Small-Scale (1-5 mg) Antibody Conjugation with this compound Activated Payload

This protocol describes the conjugation of a thiol-containing antibody with a payload that has been pre-activated with this compound.

Materials:

  • Thiolated Monoclonal Antibody (mAb)

  • This compound activated payload

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1 mM EDTA

  • Quenching Solution: 100 mM N-acetylcysteine in PBS

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If necessary, reduce the interchain disulfides of the mAb using a reducing agent like TCEP.

    • Remove the reducing agent by buffer exchange into degassed Conjugation Buffer using an SEC column.

    • Adjust the concentration of the thiolated mAb to 2-5 mg/mL.

  • Conjugation Reaction:

    • Dissolve the this compound activated payload in a suitable solvent (e.g., DMSO) at a concentration of 10-20 mM.

    • Slowly add the desired molar excess of the activated payload solution to the thiolated mAb solution with gentle stirring.

    • Incubate the reaction mixture at 4°C for 12-16 hours or at room temperature for 2-4 hours, protected from light.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the Quenching Solution relative to the initial amount of activated payload.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-drug conjugate (ADC) using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the ADC, which will elute in the void volume.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the average DAR using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Scaling Up (100-500 mg) the Conjugation Reaction

This protocol outlines key considerations for scaling up the conjugation process.

Materials & Equipment:

  • Appropriately sized reaction vessel with a calibrated overhead stirrer or a validated magnetic stirring system.

  • Peristaltic pump for controlled addition of the activated payload.

  • Scalable purification system (e.g., a larger SEC column or a tangential flow filtration (TFF) system).

Procedure:

  • Process Parameters:

    • Maintain the optimized parameters from the small-scale reaction (pH, temperature, molar ratio).

    • Ensure all buffers are prepared in larger quantities and their pH is verified before use.

  • Reactant Addition:

    • Use a peristaltic pump to add the this compound activated payload solution to the antibody solution at a slow, controlled rate. This ensures homogeneity and minimizes local high concentrations that can lead to aggregation.

    • The addition should be made below the surface of the liquid with efficient but gentle mixing.

  • Mixing:

    • Use an overhead stirrer with an appropriately sized impeller to ensure uniform mixing throughout the reaction vessel. The mixing speed should be sufficient to maintain homogeneity without causing excessive shear stress on the antibody.

  • Reaction Monitoring:

    • If possible, take small aliquots at different time points to monitor the progress of the reaction and confirm the desired DAR is achieved.

  • Purification:

    • For this scale, TFF is often more efficient than SEC for buffer exchange and removal of small molecule impurities.

    • Develop and validate the TFF process, including membrane selection, transmembrane pressure, and the number of diavolumes required for sufficient purification.

  • Characterization and Quality Control:

    • Perform comprehensive characterization of the final ADC product, including DAR, aggregate content, purity, and potency.

    • Implement in-process controls to monitor critical quality attributes throughout the manufacturing process.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Antibody reduce Disulfide Reduction (e.g., TCEP) mAb->reduce 1. purify_thiol Purification (e.g., SEC) reduce->purify_thiol 2. thiol_mAb Thiolated Antibody purify_thiol->thiol_mAb 3. conjugate Thiol-Disulfide Exchange thiol_mAb->conjugate 4. payload This compound Activated Payload payload->conjugate quench Quenching (e.g., N-acetylcysteine) conjugate->quench 5. purify_adc Purification (e.g., SEC/TFF) quench->purify_adc 6. adc Purified ADC purify_adc->adc 7. characterize Characterization (DAR, Purity, etc.) adc->characterize 8.

Caption: A typical experimental workflow for antibody-drug conjugation using a pyridyl disulfide linker.

Troubleshooting Logic

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH optimal (6.5-7.5)? start->check_ph Yes check_thiol Are free thiols available? check_ph->check_thiol Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are reagents active & non-interfering? check_thiol->check_reagents Yes reduce_ab Reduce antibody disulfides & remove reducing agent check_thiol->reduce_ab No use_fresh_reagents Use fresh linker & check for interfering substances in buffer check_reagents->use_fresh_reagents No success Successful Conjugation check_reagents->success Yes adjust_ph->start reduce_ab->start use_fresh_reagents->start HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K activates RAS RAS HER2_HER3->RAS activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates cell_response Cell Proliferation, Survival, Angiogenesis mTOR->cell_response RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates transcription Gene Transcription ERK->transcription transcription->cell_response growth_factors Growth Factors (e.g., Heregulin) growth_factors->HER3

References

Validation & Comparative

A Head-to-Head Comparison of Thiol-Reactive Cleavable Linkers for Reversible Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reversibly modify proteins is a cornerstone of innovation, enabling the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and tool compounds for proteomic studies. The choice of the cleavable linker is paramount, dictating the stability of the conjugate in biological milieu and the efficiency of payload release at the target site. This guide provides an in-vitro comparison of Acid-C3-SSPy, a pyridyl disulfide-based linker, with other commonly employed thiol-reactive cleavable linkers.

This comparison will focus on the validation of in vitro cleavage, presenting key performance data in a structured format, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

The Contestants: A Look at Thiol-Reactive Cleavable Linkers

The ideal cleavable linker for bioconjugation should exhibit high stability in circulation to prevent premature payload release, while being susceptible to cleavage by specific triggers within the target environment, such as the reducing intracellular milieu, acidic endosomal compartments, or the presence of specific enzymes.

This compound is a thiol-reactive cleavable linker that features a pyridyl disulfide bond. The "SSPy" moiety reacts with free thiols on a biomolecule to form a stable disulfide bond. The "Acid-C3" component, a three-carbon chain with a terminal carboxylic acid, enhances hydrophilicity and provides a point for further conjugation. Cleavage of the disulfide bond is typically achieved through thiol-disulfide exchange with reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), the latter being significantly more abundant inside cells than in the bloodstream.

Our comparison will evaluate this compound against three other widely used classes of cleavable linkers:

  • SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) and LC-SPDP (Succinimidyl 6-(3(2-pyridyldithio)propionamido)hexanoate): These are close relatives of this compound, also featuring a pyridyl disulfide for thiol reactivity and an NHS ester for reaction with primary amines. LC-SPDP includes a longer spacer arm, which can be beneficial in overcoming steric hindrance.

  • Hydrazone Linkers: These linkers form a hydrazone bond that is stable at neutral pH but undergoes hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). This pH-sensitivity provides a distinct mechanism for intracellular drug release.

  • Valine-Citrulline-PABC (vc-PABC) Linkers: This dipeptide linker is designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. This enzymatic cleavage offers a high degree of specificity for payload release within the target cell.

Performance Data: A Quantitative Comparison

The following table summarizes the key performance parameters for the in vitro cleavage of each linker type. It is important to note that direct, side-by-side comparative studies are limited, and performance can be influenced by the specific protein, payload, and experimental conditions.

Linker TypeCleavage TriggerTypical Cleaving Agent(s) & ConcentrationCleavage ConditionsTypical Cleavage TimeCleavage EfficiencyKey Considerations
This compound ReductionDTT (1-100 mM), Glutathione (1-10 mM)pH 7.0-8.5, Room Temp or 37°CMinutes to hoursHighCleavage rate is dependent on the concentration and reducing potential of the thiol agent. The carboxylic acid may influence local pH effects on cleavage.
SPDP / LC-SPDP ReductionDTT (1-100 mM), Glutathione (1-10 mM)pH 7.0-8.5, Room Temp or 37°CMinutes to hoursHighSimilar to this compound. LC-SPDP's longer spacer may affect cleavage kinetics.
Hydrazone Acid HydrolysisAcidic BufferpH 4.5-5.5HoursVariableCleavage rate is highly dependent on the specific hydrazone structure and the pH of the environment. Can exhibit instability at physiological pH over extended periods.[1][]
Val-Cit-PABC EnzymaticCathepsin BpH 4.5-6.0 (lysosomal mimic)HoursHighHighly specific to certain proteases. Cleavage is dependent on enzyme concentration and activity.[3][4][5]

Experimental Protocols: Validating Cleavage In Vitro

Accurate validation of linker cleavage is critical. Below are detailed protocols for assessing the in vitro cleavage of each linker type.

Protocol 1: In Vitro Cleavage of Disulfide Linkers (this compound, SPDP, LC-SPDP) using DTT

Objective: To quantify the reductive cleavage of a disulfide-linked bioconjugate using DTT.

Materials:

  • Disulfide-linked bioconjugate (e.g., Protein-C3-SS-Payload)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • Quenching solution (e.g., N-ethylmaleimide (NEM) in DMSO)

  • Analytical method for separation and detection (e.g., RP-HPLC, SDS-PAGE)

Procedure:

  • Prepare a solution of the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).

  • Initiate the cleavage reaction by adding DTT to the bioconjugate solution to a final concentration of 10-50 mM.[6]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an excess of NEM solution to cap any unreacted thiols.

  • Analyze the samples by RP-HPLC or SDS-PAGE to separate the cleaved payload and/or protein from the intact conjugate.

  • Quantify the amount of cleaved product at each time point by integrating the peak areas (HPLC) or by densitometry (SDS-PAGE).

  • Calculate the percentage of cleavage over time to determine the cleavage kinetics.

Protocol 2: In Vitro Cleavage of Hydrazone Linkers in Acidic Buffer

Objective: To assess the pH-dependent hydrolysis of a hydrazone-linked bioconjugate.

Materials:

  • Hydrazone-linked bioconjugate

  • Phosphate buffer, pH 7.4 (control)

  • Acetate or citrate (B86180) buffer, pH 5.0 (acidic condition)

  • Analytical method (e.g., RP-HPLC, LC-MS)

Procedure:

  • Prepare two sets of solutions of the bioconjugate, one in pH 7.4 buffer and one in pH 5.0 buffer, at a known concentration.

  • Incubate both sets of solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analyze the samples directly by RP-HPLC or LC-MS to quantify the amount of intact conjugate and released payload.

  • Compare the rate of hydrolysis at pH 5.0 to the stability at pH 7.4 to determine the acid-lability of the linker.

Protocol 3: In Vitro Enzymatic Cleavage of Val-Cit-PABC Linkers

Objective: To measure the rate of payload release from a Val-Cit-PABC-linked ADC catalyzed by Cathepsin B.[3]

Materials:

  • Val-Cit-PABC-linked ADC

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Recombinant human Cathepsin B

  • Cathepsin B inhibitor (for negative control)

  • Analytical method (e.g., RP-HPLC, LC-MS)

Procedure:

  • Prepare the ADC solution in the assay buffer.

  • Activate the Cathepsin B according to the manufacturer's instructions.

  • Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution to a final concentration of approximately 20 nM, with the ADC at around 1 µM.[3]

  • For a negative control, set up a parallel reaction containing a Cathepsin B inhibitor.

  • Incubate the reactions at 37°C.

  • At various time points, withdraw aliquots and stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the samples by RP-HPLC or LC-MS to quantify the released payload.

  • Determine the rate of enzymatic cleavage.

Visualizing the Processes: Workflows and Mechanisms

To better understand the experimental and molecular processes, the following diagrams have been generated using the DOT language.

experimental_workflow_disulfide_cleavage cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Bioconjugate Disulfide-linked Bioconjugate Incubation Incubate at 37°C Bioconjugate->Incubation DTT DTT Solution DTT->Incubation Quenching Quench with NEM Incubation->Quenching Time Points Analysis HPLC or SDS-PAGE Quenching->Analysis Quantification Quantify Cleavage Analysis->Quantification

In Vitro Disulfide Cleavage Workflow

The diagram above illustrates the key steps in validating the in vitro cleavage of disulfide-based linkers like this compound.

cleavage_mechanisms cluster_disulfide Disulfide Cleavage (e.g., this compound) cluster_hydrazone Hydrazone Cleavage cluster_vc Val-Cit-PABC Cleavage Protein_SS_Payload Protein-S-S-Payload Protein_SH Protein-SH Protein_SS_Payload->Protein_SH Thiol-Disulfide Exchange Payload_SSG Payload-S-S-G Protein_SS_Payload->Payload_SSG GSH Glutathione (GSH) GSH->Protein_SH GSH->Payload_SSG ADC_Hydrazone ADC-Hydrazone-Payload ADC_Carbonyl ADC-Carbonyl ADC_Hydrazone->ADC_Carbonyl Hydrolysis Hydrazine_Payload Hydrazine-Payload ADC_Hydrazone->Hydrazine_Payload H_ion H+ (Acidic pH) H_ion->ADC_Carbonyl H_ion->Hydrazine_Payload ADC_VC_Payload ADC-Val-Cit-PABC-Payload ADC_VC ADC-Val-Cit ADC_VC_Payload->ADC_VC Enzymatic Cleavage Free_Payload Free Payload ADC_VC_Payload->Free_Payload Self-Immolation CathepsinB Cathepsin B CathepsinB->ADC_VC CathepsinB->Free_Payload

Mechanisms of Linker Cleavage

This diagram visually compares the distinct cleavage mechanisms of the three main types of linkers discussed.

Conclusion

The in vitro validation of linker cleavage is a critical step in the development of effective bioconjugates. This compound and its pyridyl disulfide-containing counterparts, SPDP and LC-SPDP, offer a reliable and efficient means of reversible protein modification, with cleavage readily triggered by reducing agents prevalent in the intracellular environment. The choice between these and alternative linkers, such as pH-sensitive hydrazones or enzyme-cleavable peptide linkers, will depend on the specific application, the desired release mechanism, and the biological context. The protocols and comparative data presented in this guide provide a framework for making an informed decision and for the rigorous in vitro validation of the chosen linker strategy. Researchers are encouraged to perform their own side-by-side comparisons under conditions that closely mimic the intended biological application to ensure optimal performance of their bioconjugates.

References

In Vivo Stability of ADC Linkers: A Comparative Analysis of Acid-C3-SSPy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vivo stability of the redox-sensitive Acid-C3-SSPy linker and other commonly used cleavable and non-cleavable linkers, supported by experimental data.

Comparative In Vivo Stability Data

The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into cleavable and non-cleavable types. Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell. This can be triggered by enzymes, pH, or the redox environment. Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.

Table 1: In Vivo Stability of Disulfide Linkers (Redox-Sensitive)

Linker TypeADC ConstructAnimal ModelKey Findings
SPDP (structurally similar to this compound)anti-HER2-DM1MiceLeast sterically hindered among tested disulfide linkers, resulting in the fastest clearance.[1]
SPP anti-CD22-DM1RatsFaster ADC clearance compared to the non-cleavable MCC-DM1 linker.[2]
Hindered Disulfide huC242-SPDB-DM4SCID MiceIntermediate disulfide bond stability showed the best in vivo efficacy in colon cancer xenograft models.[3]

Table 2: In Vivo Stability of Peptide Linkers (Enzyme-Sensitive)

Linker TypeADC ConstructAnimal ModelKey Findings
Valine-Citrulline (VCit) anti-HER2-MMAFMouseLost >95% of the conjugated payload after a 14-day incubation in mouse plasma.
Glutamic acid-Valine-Citrulline (EVCit) anti-HER2-MMAFMouseShowed almost no linker cleavage after a 14-day incubation in mouse plasma.
Valine-Citrulline (Val-Cit) cAC10-MMAEMouseLinker half-life of approximately 144 hours (6.0 days).
Valine-Citrulline (Val-Cit) cAC10-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).

Table 3: In Vivo Stability of Non-Cleavable Linkers

Linker TypeADC ConstructAnimal ModelKey Findings
MCC (SMCC-based)anti-CD22-DM1RatsSlower ADC clearance compared to the disulfide SPP-DM1 linker, indicating higher stability.[2]
SMCC Trastuzumab-DM1MouseHalf-life (t1/2) of 10.4 days.

Experimental Protocols for In Vivo Stability Assessment

The in vivo stability of ADCs is typically assessed by measuring the concentration of the intact ADC and the prematurely released free payload in plasma samples over time. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

ELISA-Based Quantification of Intact ADC

This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of the cytotoxic drug that has been prematurely released from the ADC into circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small-molecule-free payload.

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.

Visualizing ADC Stability Assessment and Linker Cleavage

To better understand the processes involved in assessing ADC stability and the mechanisms of linker cleavage, the following diagrams are provided.

ADC_Stability_Workflow cluster_in_vivo In Vivo Phase cluster_analysis Bioanalytical Phase ADC Administration ADC Administration Blood Sampling Blood Sampling ADC Administration->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation ELISA ELISA Plasma Separation->ELISA LC-MS/MS LC-MS/MS Plasma Separation->LC-MS/MS Intact ADC Quantification Intact ADC Quantification ELISA->Intact ADC Quantification Free Payload Quantification Free Payload Quantification LC-MS/MS->Free Payload Quantification Data Analysis Data Analysis Intact ADC Quantification->Data Analysis Free Payload Quantification->Data Analysis Stability Profile Stability Profile Data Analysis->Stability Profile Linker_Cleavage_Mechanisms cluster_triggers Intracellular Triggers cluster_linkers Linker Types Enzymes Enzymes (e.g., Cathepsins) Peptide Linker Peptide Linker (e.g., Val-Cit) Enzymes->Peptide Linker Cleavage Low pH Low pH (Endosome/Lysosome) Hydrazone Linker Hydrazone Linker Low pH->Hydrazone Linker Hydrolysis Redox Potential High Glutathione (Redox) Disulfide Linker Disulfide Linker (e.g., this compound) Redox Potential->Disulfide Linker Reduction Payload Release Payload Release Peptide Linker->Payload Release Hydrazone Linker->Payload Release Disulfide Linker->Payload Release

References

A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: Focusing on Acid-C3-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their potent payload under specific conditions within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides an objective comparison of the Acid-C3-SSPy linker with other major classes of cleavable linkers, supported by experimental data and detailed methodologies.

Introduction to Cleavable Linkers

Cleavable linkers can be broadly categorized based on their cleavage mechanism:

  • Disulfide Linkers (e.g., this compound): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) than the extracellular space.[][2]

  • Peptide Linkers (e.g., Val-Cit): These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[3][4]

  • pH-Sensitive Linkers (e.g., Hydrazone): These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][5]

The this compound linker is a disulfide-containing linker utilized in the synthesis of drug-linker conjugates like DBA-DM4, which carries the potent tubulin inhibitor DM4.[6] Its cleavage is triggered by the high intracellular glutathione concentration, releasing the cytotoxic payload inside the target cancer cell.

Quantitative Performance Comparison

The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from various studies to facilitate a comparison of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[3] Stability is often assessed by measuring the half-life (t½) of the ADC in plasma.

Linker TypeLinker ExamplePayloadAntibody TargetPlasma Half-life (t½)Reference
Disulfide SPDB DM4 Various ~5.5 - 9.3 days [7][8]
PeptideVal-CitMMAEVarious> 230 days (human)[3]
PeptideVal-AlaMMAEVariousStable (human)[3]
pH-SensitiveHydrazoneDoxorubicinVariousVariable (can be unstable)[5]

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental setups. SPDB is a disulfide linker with a similar cleavage mechanism to this compound.

Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.[3]

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (ng/mL)Reference
Disulfide SPDB DM4 Various Potent (sub-nanomolar) [9]
PeptideVal-CitMMAEHER2+14.3[3]
PeptideVal-AlaMMAEHER2+Similar to Val-Cit[3]
pH-SensitiveHydrazoneDoxorubicinVariousVariable[3]
Enzyme-Sensitiveβ-Galactosidase-cleavableMMAEHER2+8.8[3]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Mechanisms of Action and Experimental Workflows

Understanding the underlying biological pathways and the experimental methods used to evaluate linker performance is crucial for ADC development.

Mechanism of Payload Release

The distinct cleavage mechanisms of different linkers dictate where and how the cytotoxic payload is released.

Cleavage_Mechanisms Payload Release Mechanisms for Different Cleavable Linkers cluster_disulfide Glutathione-Sensitive (e.g., this compound) cluster_peptide Protease-Sensitive (e.g., Val-Cit) cluster_ph pH-Sensitive (e.g., Hydrazone) ADC_DS ADC_DS Internalization_DS Internalization_DS ADC_DS->Internalization_DS 1. Internalization Cytoplasm_DS Cytoplasm (High Glutathione) Internalization_DS->Cytoplasm_DS 2. Trafficking to Cytoplasm Cleavage_DS Cleavage_DS Cytoplasm_DS->Cleavage_DS 3. Reduction of Disulfide Bond Payload_Release_DS Payload_Release_DS Cleavage_DS->Payload_Release_DS 4. Payload Release ADC_Pep ADC_Pep Internalization_Pep Internalization_Pep ADC_Pep->Internalization_Pep 1. Internalization Lysosome_Pep Lysosome (High Cathepsin B) Internalization_Pep->Lysosome_Pep 2. Trafficking to Lysosome Cleavage_Pep Cleavage_Pep Lysosome_Pep->Cleavage_Pep 3. Proteolytic Cleavage Payload_Release_Pep Payload_Release_Pep Cleavage_Pep->Payload_Release_Pep 4. Payload Release ADC_pH ADC_pH Internalization_pH Internalization_pH ADC_pH->Internalization_pH 1. Internalization Endosome_pH Endosome/Lysosome (Low pH) Internalization_pH->Endosome_pH 2. Trafficking to Endosome/Lysosome Cleavage_pH Cleavage_pH Endosome_pH->Cleavage_pH 3. Acidic Hydrolysis Payload_Release_pH Payload_Release_pH Cleavage_pH->Payload_Release_pH 4. Payload Release

Caption: Mechanisms of payload release for different cleavable linkers.

Payload Mechanism of Action: Tubulin Polymerization Inhibition

The payload DM4, often conjugated via disulfide linkers like this compound, is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[][]

Tubulin_Inhibition_Pathway Signaling Pathway of Tubulin Polymerization Inhibition by DM4 DM4 DM4 Payload Tubulin Tubulin Dimers DM4->Tubulin Binds to Microtubules Microtubules DM4->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Required for Cell_Cycle Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibition by DM4.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[11][12]

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C at a specific concentration (e.g., 1 mg/mL).

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Processing:

    • For Drug-to-Antibody Ratio (DAR) Analysis: Capture the ADC from the plasma using Protein A or G affinity chromatography. Elute the ADC and analyze by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker cleavage.[11][13]

    • For Free Payload Analysis: Precipitate proteins from the plasma samples (e.g., with acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

  • Analysis: Quantify the amount of free payload in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC (from DAR analysis) or the concentration of released payload against time to calculate the half-life (t½) of the ADC in plasma.

Plasma_Stability_Workflow Workflow for In Vitro Plasma Stability Assay Start Incubate ADC in Plasma at 37°C Time_Points Collect Aliquots at Multiple Time Points Start->Time_Points Process_DAR Process for DAR Analysis (Affinity Capture) Time_Points->Process_DAR Process_Payload Process for Free Payload Analysis (Protein Precipitation) Time_Points->Process_Payload Analyze_DAR Analyze by LC-MS (Determine DAR) Process_DAR->Analyze_DAR Analyze_Payload Analyze by LC-MS/MS (Quantify Free Payload) Process_Payload->Analyze_Payload Calculate_HalfLife Calculate Plasma Half-life (t½) Analyze_DAR->Calculate_HalfLife Analyze_Payload->Calculate_HalfLife

Caption: General workflow for in vitro plasma stability assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[7][14]

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include a negative control (untreated cells) and a positive control (free payload).

  • Incubation: Incubate the plate for a period that allows for cell division and the ADC to exert its effect (e.g., 72-120 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Protocol 3: In Vitro Bystander Effect Assay

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.[15][16][17]

Methodology:

  • Cell Lines: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[15]

  • Co-culture: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Incubation: Incubate the plates for an appropriate duration.

  • Analysis:

    • Imaging: Use fluorescence microscopy to visualize and count the number of viable Ag- (GFP-positive) cells.

    • Flow Cytometry: Use flow cytometry to quantify the percentage of viable and apoptotic cells in both the Ag+ and Ag- populations.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with the Ag- monoculture to determine the extent of the bystander killing effect.

Conclusion

The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Disulfide linkers, such as this compound, offer the advantage of being cleaved in the highly reducing intracellular environment, providing a targeted release of the payload. While peptide linkers like Val-Cit have demonstrated excellent plasma stability in humans, their stability can be lower in preclinical mouse models. pH-sensitive linkers, though effective in the acidic environment of lysosomes, can sometimes exhibit instability in circulation.

A thorough evaluation of linker stability, potency, and the potential for a bystander effect, using standardized in vitro and in vivo assays, is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. The experimental protocols provided in this guide offer a framework for researchers to conduct these critical assessments and advance the development of next-generation ADCs with improved efficacy and safety profiles.

References

A Head-to-Head Comparison of Antibody-Drug Conjugate Efficacy with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic index. This guide provides an objective comparison of ADCs with different linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations to elucidate critical concepts.

The Critical Role of the Linker in ADC Design

Linkers are broadly categorized into two main types: cleavable and non-cleavable.[1][][3] Cleavable linkers are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells, such as low pH, high glutathione (B108866) concentration, or the presence of specific enzymes.[4][5] Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody in the lysosome to release the payload.[1][6] This fundamental difference in release mechanism has profound implications for an ADC's bystander effect, efficacy against heterogenous tumors, and potential off-target toxicities.[7][8][9]

Quantitative Comparison of ADC Efficacy

The following tables summarize key quantitative data from comparative studies of ADCs with different linker technologies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and animal models used.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Linker TypeLinker ExamplePayloadTarget AntigenCell LineIC50 (pM)Reference
Protease-CleavableVal-CitMMAEHER2HER2+14.3[10]
Protease-CleavablecBu-CitMMAE--Equally potent to Val-Cit in vitro[10]
Enzyme-Cleavableβ-Galactosidase-cleavableMMAEHER2HER2+8.8[10]
Enzyme-CleavableSulfatase-cleavableMMAEHER2HER2+61[4][10]
Non-Cleavable-MMAEHER2HER2+609[10]
pH-SensitiveHydrazoneDoxorubicinVariousVariousGenerally less potent than protease-sensitive linkers[4]
In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies in xenograft models provide crucial data on the anti-tumor activity of ADCs.

Linker TypeLinker ExamplePayloadXenograft ModelDosingTumor Growth InhibitionReference
Protease-CleavableVal-CitMMAE-3 mg/kgEfficacious in inhibiting tumor growth[10]
Protease-CleavablecBu-CitMMAE-3 mg/kgGreater tumor suppression than Val-Cit[10]
Enzyme-Cleavableβ-Galactosidase-cleavableMMAEXenograft Mouse Model1 mg/kg (single dose)57-58% reduction in tumor volume[10]
Linker ModificationCX-DM1DM1EGFR and EpCAM xenograft models3 mg/kgMore active than 15 mg/kg of SMCC-DM1 ADCs[10]
Plasma Stability

Linker stability in plasma is a critical parameter that influences both safety and efficacy. Premature payload release can lead to systemic toxicity.

Linker TypeLinker ExampleStability in Human Plasma (t1/2)NotesReference
Protease-CleavableValine-Citrulline (Val-Cit)> 230 daysCan be less stable in mouse plasma.[4]
pH-SensitiveHydrazone2 days-[10]
pH-SensitiveCarbonate36 hours-[10]
pH-SensitiveSilyl ether> 7 daysImproved stability for acid-cleavable linkers.[10]
Linker ModificationCX (triglycyl peptide)High stability in mouse plasmaHalf-life of 9.9 days for CX-DM1-containing ADCs.[10]

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Binding & Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage DNA_Damage DNA Damage & Apoptosis PayloadRelease->DNA_Damage 5. Cytotoxicity Cleavable_vs_NonCleavable cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers Cleavable Payload released by specific triggers (pH, enzymes, glutathione) Bystander Potential for Bystander Killing Cleavable->Bystander Heterogeneous Effective in Heterogeneous Tumors Bystander->Heterogeneous NonCleavable Payload released after antibody degradation Stability Higher Plasma Stability NonCleavable->Stability ReducedOffTarget Potentially Reduced Off-Target Toxicity Stability->ReducedOffTarget Experimental_Workflow ADC_Design ADC Design & Synthesis (Varying Linkers) In_Vitro In Vitro Characterization ADC_Design->In_Vitro In_Vivo In Vivo Evaluation ADC_Design->In_Vivo Cytotoxicity Cytotoxicity Assays (IC50) In_Vitro->Cytotoxicity Stability_In_Vitro Plasma Stability Assays In_Vitro->Stability_In_Vitro Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Stability_In_Vitro->Data_Analysis PK_Studies Pharmacokinetic (PK) Studies In_Vivo->PK_Studies Efficacy_Studies Xenograft Efficacy Studies In_Vivo->Efficacy_Studies Toxicity_Studies Toxicity Assessment In_Vivo->Toxicity_Studies PK_Studies->Data_Analysis Efficacy_Studies->Data_Analysis Toxicity_Studies->Data_Analysis

References

A Comparative Guide to Antibody-Drug Conjugates: The Role of Pyridyl Disulfide Linkers in Successful Case Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's efficacy and safety profile. Among the various linker technologies, pyridyl disulfide linkers have emerged as a key tool in the development of successful ADCs. This guide provides an objective comparison of ADCs utilizing pyridyl disulfide linkers with those employing other linker technologies, supported by experimental data from notable case studies.

The Mechanism of Pyridyl Disulfide Linkers

Pyridyl disulfide linkers are a type of cleavable linker that remains stable in the systemic circulation but are designed to release the cytotoxic payload within the reducing environment of the target cell. This selective release is crucial for minimizing off-target toxicity. The linker contains a disulfide bond that is susceptible to cleavage by intracellular reducing agents like glutathione (B108866) (GSH), which is present in significantly higher concentrations inside cells compared to the bloodstream.

Below is a diagram illustrating the general mechanism of action for an ADC employing a cleavable linker, such as a pyridyl disulfide linker.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage (e.g., by Glutathione) Nucleus Nucleus Payload->Nucleus Target Engagement (e.g., DNA damage) Apoptosis Apoptosis Nucleus->Apoptosis

Figure 1: General mechanism of action for an ADC with a cleavable linker.

Case Study: Cantuzumab Ravtansine (IMGN242) - An ADC with a Pyridyl Disulfide Linker

Cantuzumab ravtansine (IMGN242) is an ADC that was developed for the treatment of CanAg-positive cancers, including gastric cancer. It comprises the humanized monoclonal antibody huC242, the maytansinoid payload DM4, and a reducible N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker.[1] The SPDB linker is a classic example of a pyridyl disulfide linker.

Upon internalization into the target cancer cell, the disulfide bond of the SPDB linker is cleaved, releasing the potent tubulin inhibitor DM4, which leads to cell cycle arrest and apoptosis.[1] While the clinical development of IMGN242 was discontinued, preclinical studies and early clinical trials provided valuable insights into the performance of pyridyl disulfide linkers.

Comparative Performance of Linker Technologies

The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic profile of an ADC. Here, we compare pyridyl disulfide linkers to other commonly used linker technologies, using data from various preclinical and clinical studies.

Stability and Pharmacokinetics

A critical attribute of an ADC linker is its stability in circulation. Premature release of the payload can lead to systemic toxicity. The stability of different linkers can be compared by measuring the pharmacokinetic (PK) profiles of the intact ADC.

Linker TypeADC ExampleKey FeaturePlasma ClearanceHalf-life (approx.)Reference
Pyridyl Disulfide (SPDB) huC242-SPDB-DM4Reducible disulfide bondModerate2-3 days[2][3]
Hindered Disulfide Trastuzumab-SPP-DM1Sterically hindered disulfideSlower than SPDB~3 days[4]
Thioether (Non-cleavable) Trastuzumab Emtansine (T-DM1)Stable thioether bondSlow~4 days[5]
Valine-Citrulline (VC) Brentuximab VedotinProtease-cleavable dipeptideFaster than non-cleavable2-3 days[2]
Hydrazone Gemtuzumab OzogamicinAcid-labile hydrazone bondFast~1 day[2]

Table 1: Comparative Pharmacokinetics of ADCs with Different Linker Technologies. This table summarizes the general pharmacokinetic properties of ADCs with various linkers. Direct comparison should be made with caution as the antibody and payload also influence these parameters.

In Vitro Cytotoxicity

The potency of an ADC is typically assessed through in vitro cytotoxicity assays, which measure the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

ADCLinker TypeCell LineIC50 (ng/mL)Reference
Trastuzumab-SPP-DM1Hindered DisulfideBT-4741.8[6]
Trastuzumab Emtansine (T-DM1)Thioether (Non-cleavable)BT-4741.1[6]
Trastuzumab-MMAEValine-Citrulline (VC)KPL-414.3 pM[7]
Trastuzumab-MMAEβ-galactosidase-cleavableKPL-48.8 pM[7]

Table 2: Comparative In Vitro Cytotoxicity of ADCs. This table presents the half-maximal inhibitory concentrations (IC50) of different ADCs against HER2-positive breast cancer cell lines.

In Vivo Efficacy

The ultimate test of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. This is typically evaluated in xenograft models where human cancer cells are implanted in immunocompromised mice.

ADCLinker TypeXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Trastuzumab-SPDB-DM4Pyridyl DisulfideKB (high FRα expression)2.5 mg/kgReduced efficacy[8]
Trastuzumab-MMAEValine-Citrulline (VC)NCI-N87 (HER2-positive)3 mg/kgSignificant tumor suppression[7]
Trastuzumab Emtansine (T-DM1)Thioether (Non-cleavable)NCI-N87 (HER2-positive)15 mg/kgTumor regression[9]
LCB-ADC (Trastuzumab-MMAF)Novel CleavableJIMT-1 (T-DM1 resistant)5 mg/kgPotent tumor growth inhibition[7]

Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models. This table highlights the anti-tumor activity of various ADCs in preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[6]

Workflow for DAR Determination by HIC-HPLC

cluster_workflow DAR Analysis Workflow Sample ADC Sample HIC HIC Column Sample->HIC HPLC HPLC System HIC->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Data Analysis Chromatogram->Analysis Peak Integration DAR DAR Analysis->DAR Weighted Average Calculation

Figure 2: Workflow for Drug-to-Antibody Ratio (DAR) analysis by HIC-HPLC.
  • Sample Preparation: The ADC sample is diluted in a high-salt mobile phase A (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).

  • Chromatography: The sample is injected onto an HIC column (e.g., Butyl-NPR). A gradient is run from high salt (mobile phase A) to low salt (mobile phase B), eluting the different drug-loaded species based on their hydrophobicity.

  • Detection: The eluting species are detected by UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The weighted average DAR is calculated based on the area percentage of each peak.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effect of ADCs.

  • Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-120 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

Xenograft models are used to evaluate the anti-tumor activity of ADCs in a living organism.[10][11]

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups and administered the ADC (e.g., intravenously) at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if signs of toxicity are observed.

  • Data Analysis: Tumor growth inhibition is calculated, and survival curves may be generated.[12]

Pharmacokinetic (PK) Analysis by ELISA

ELISA is a common method for quantifying the concentration of total or conjugated antibody in plasma samples to determine the pharmacokinetic profile of an ADC.[13][14]

Workflow for ADC PK Analysis by ELISA

cluster_pk_workflow Pharmacokinetic Analysis Workflow Plasma Plasma Samples ELISA ELISA Plate (Coated with Antigen) Plasma->ELISA Incubation Detection Detection Antibody (e.g., Anti-IgG-HRP) ELISA->Detection Binding Substrate Substrate Addition Detection->Substrate Reader Plate Reader Substrate->Reader Color Development PK_Profile Pharmacokinetic Profile Reader->PK_Profile Data Analysis

Figure 3: General workflow for pharmacokinetic analysis of an ADC using ELISA.
  • Plate Coating: A 96-well plate is coated with the target antigen.

  • Sample Incubation: Plasma samples collected at different time points after ADC administration are added to the wells.

  • Detection: A labeled secondary antibody that binds to the ADC (e.g., an anti-human IgG antibody conjugated to an enzyme) is added.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or fluorescent signal.

  • Measurement and Analysis: The signal is measured using a plate reader, and the concentration of the ADC is determined by comparison to a standard curve. This data is then used to generate a pharmacokinetic profile.[15]

Conclusion

Pyridyl disulfide linkers have demonstrated their value in the development of antibody-drug conjugates by providing a balance of stability in circulation and efficient payload release within the target cell. Case studies such as IMGN242 have provided important insights into their performance. While direct head-to-head comparisons with other linker technologies under identical conditions are not always available, the existing body of evidence suggests that the choice of linker is a critical design parameter that must be optimized for each specific ADC. Factors such as the antibody, payload, and target antigen all play a role in determining the optimal linker strategy. The continued development of novel linker technologies, including more stable and selectively cleavable disulfide linkers, will undoubtedly contribute to the next generation of safer and more effective ADCs.

References

Illuminating the Bond: A Comparative Guide to Analytical Methods for Confirming Acid-C3-SSPy Conjugate Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of bioconjugates is a critical step in ensuring efficacy and safety. This guide provides a comparative analysis of key analytical methods for the characterization of the Acid-C3-SSPy conjugate, a molecule combining a carboxylic acid with a pyridyl disulfide moiety. We present a detailed examination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy, supplemented with data-driven comparisons and detailed experimental protocols. Additionally, alternative methods are discussed to provide a comprehensive overview of the available analytical toolkit.

Core Analytical Techniques for Structural Elucidation

The confirmation of the this compound conjugate's structure relies on a multi-faceted analytical approach, with each technique providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is a powerful tool for the unambiguous structural determination of molecules in solution. Both ¹H and ¹³C NMR are instrumental in verifying the covalent structure of the this compound conjugate by identifying the chemical environment of each atom.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring protons. For the this compound conjugate, characteristic chemical shifts are expected for the protons of the propionic acid backbone and the pyridyl group.

¹³C NMR Spectroscopy offers insights into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the pyridyl ring will exhibit distinct chemical shifts.

Data Presentation: Expected NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (COOH)~11.7~178
α-CH₂ (to COOH)~2.38~28
β-CH₂ (to S)~2.9-3.1~35
Pyridyl Protons7.1-8.5121-150

Note: These are expected chemical shift ranges based on data for propionic acid and pyridyl disulfide-containing compounds. Actual values may vary depending on the solvent and experimental conditions.[1][2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Assign peaks based on their chemical shifts, multiplicities, and correlation with expected values for the structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of the this compound conjugate and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.

Data Presentation: Expected Mass Spectrometry Data

Ion Expected m/z Notes
[M+H]⁺Calculated Molecular Weight + 1.0073Protonated molecular ion.
[M+Na]⁺Calculated Molecular Weight + 22.9898Sodium adduct.
Fragment 1VariesLoss of the pyridyl group.
Fragment 2VariesCleavage of the disulfide bond.

Note: The exact m/z values will depend on the precise elemental composition of the conjugate. Fragmentation patterns can be predicted based on the known fragmentation of similar structures.[3]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Mode: Positive ion mode is typically used for this type of compound.

    • Scan Range: A range that includes the expected molecular weight of the conjugate (e.g., 100-1000 m/z).

    • Fragmentation: For tandem MS (MS/MS), isolate the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC, particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone for assessing the purity of the this compound conjugate and for quantitative analysis.[4][5] The retention time of the conjugate is a key characteristic under specific chromatographic conditions.

Data Presentation: Representative HPLC Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Expected Retention Time Dependent on the specific conditions, but expected to be in the mid-to-late part of the gradient.

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound conjugate in the initial mobile phase composition.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Inject 10-20 µL of the sample.

    • Run the gradient as specified in the table above.

    • Monitor the elution profile at 280 nm, which is characteristic of the pyridyl group.

  • Data Analysis: Determine the retention time of the main peak. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

UV-Vis Spectroscopy: A Quick Confirmation of the Pyridyl Disulfide Moiety

UV-Vis spectroscopy is a straightforward and rapid method to confirm the presence of the pyridyl disulfide group, which has a characteristic absorbance maximum. This technique is also widely used for quantifying the concentration of the conjugate. The release of 2-thiopyridone upon reduction of the disulfide bond, which has a strong absorbance at around 343 nm, is a common method for quantifying the amount of pyridyl disulfide.

Data Presentation: UV-Vis Absorbance Characteristics

Chromophore λmax (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Pyridyl Disulfide~280~5,800
2-Thiopyridone~343~8,080

Note: The molar extinction coefficient can vary slightly depending on the solvent and pH.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a solution of the this compound conjugate of a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Measurement:

    • Scan the absorbance of the solution from 200 to 400 nm.

    • Identify the absorbance maximum around 280 nm.

  • Quantification (optional):

    • To quantify the pyridyl disulfide content, add a reducing agent like dithiothreitol (B142953) (DTT) to the solution.

    • Measure the increase in absorbance at 343 nm due to the release of 2-thiopyridone.

    • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

Comparison of Analytical Methods

Method Information Provided Advantages Limitations
NMR Detailed atomic-level structure, connectivityUnambiguous structure confirmationLower sensitivity, requires higher sample amounts
MS Molecular weight, fragmentation patternHigh sensitivity, provides molecular formulaMay not distinguish between isomers without chromatography
HPLC Purity, quantification, retention timeHigh resolution, quantitative, robustDoes not provide direct structural information
UV-Vis Presence of pyridyl disulfide, quantificationSimple, rapid, quantitativeLimited structural information

Alternative and Complementary Analytical Methods

While the core techniques described above are fundamental, other methods can provide valuable complementary information, especially when the this compound is conjugated to larger biomolecules.

  • Size-Exclusion Chromatography (SEC): This technique is particularly useful for analyzing conjugates with macromolecules (e.g., proteins, polymers) to determine the extent of aggregation and to separate the conjugate from unreacted starting materials.[6][7]

  • Capillary Electrophoresis (CE): CE offers high-resolution separation based on charge-to-size ratio and can be a powerful tool for assessing the purity and heterogeneity of bioconjugates.[8][9][10][11][12]

Visualizing the Workflow

A systematic workflow is crucial for the comprehensive analysis of the this compound conjugate.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation cluster_alternatives Further Analysis (if conjugated) synthesis This compound Synthesis purification Initial Purification (e.g., Flash Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Primary Structure ms Mass Spectrometry (LC-MS) purification->ms Molecular Weight hplc Purity Check (RP-HPLC) purification->hplc Purity uv_vis UV-Vis Spectroscopy purification->uv_vis Functional Group sec Size-Exclusion Chromatography hplc->sec Size Variants ce Capillary Electrophoresis hplc->ce Charge Variants

Caption: Experimental workflow for the synthesis and characterization of this compound.

By employing a combination of these analytical techniques, researchers can confidently confirm the structure, purity, and integrity of this compound conjugates, ensuring the quality and reliability of their materials for downstream applications in drug development and scientific research.

References

Head-to-Head Comparison Guide: Acid-C3-SSPy vs. MC-Val-Cit-PABC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic index, influencing both efficacy and toxicity. The linker must remain stable in systemic circulation to prevent premature payload release and off-target effects, yet efficiently liberate its cytotoxic cargo upon reaching the target tumor cell. This guide provides a detailed, data-supported comparison between two prominent classes of cleavable linkers: the redox-sensitive disulfide linker, represented by Acid-C3-SSPy, and the protease-sensitive dipeptide linker, MC-Val-Cit-PABC.

Mechanism of Action and Payload Release

The fundamental difference between these two linkers lies in their cleavage trigger and subsequent mechanism of payload release.

This compound: Redox-Sensitive Cleavage

The this compound (Pyridyl Disulfide) linker relies on the significant redox potential gradient between the extracellular environment and the intracellular cytoplasm. The disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents, most notably glutathione (B108866) (GSH), which is present in much higher concentrations (1-10 mM) inside the cell compared to plasma (~5 µM).[] This reductive cleavage breaks the disulfide bond, releasing the payload.

G cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) ADC_Stable ADC-S-S-Payload (Stable in Circulation) ADC_Cleaved ADC-SH + HS-Payload (Cleaved Linker + Active Payload) ADC_Stable->ADC_Cleaved Glutathione (GSH) Reduction

Figure 1. Reductive cleavage mechanism of a disulfide linker (e.g., SSPy).
MC-Val-Cit-PABC: Enzyme-Sensitive Cleavage

The MC-Val-Cit-PABC linker is a more complex system designed for cleavage by specific lysosomal proteases.[2][3][4] After the ADC is internalized via receptor-mediated endocytosis, it is trafficked to the lysosome.[5][6] Within this acidic organelle, proteases such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the amide bond between the Citrulline (Cit) and p-aminobenzyl alcohol (PABC) moieties.[6][7][8] This initial cleavage event triggers a spontaneous 1,6-elimination (self-immolation) cascade of the PABC spacer, leading to the clean release of the unmodified cytotoxic payload.[5]

G Internalization 1. ADC Internalization via Endocytosis Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage of Val-Cit Bond Lysosome->Cleavage Low pH, High Protease SelfImmolation 4. PABC Self-Immolation Cleavage->SelfImmolation PayloadRelease 5. Active Payload Release SelfImmolation->PayloadRelease

Figure 2. Enzymatic cleavage pathway of the MC-Val-Cit-PABC linker.

Head-to-Head Performance Comparison

The choice between these linkers involves a trade-off between stability, specificity, and complexity. The Val-Cit linker is widely considered to offer superior plasma stability compared to early-generation disulfide linkers.[3][9]

FeatureThis compound (Disulfide)MC-Val-Cit-PABC (Dipeptide)
Linker Type CleavableCleavable
Cleavage Trigger High intracellular Glutathione (GSH) concentrationLysosomal proteases (e.g., Cathepsin B)[2][10]
Cleavage Site Intracellular (Cytoplasm)Intracellular (Lysosome)
Specificity Dependent on redox potential gradient between plasma and cytoplasm.High; dependent on ADC internalization and protease upregulation in tumor cells.[3]
Payload Release Disulfide reduction. Payload is released with a thiol remnant.Two-step: Enzymatic cleavage followed by self-immolation of PABC spacer.[5]
Plasma Stability Can be variable; susceptible to premature cleavage, though newer, sterically hindered designs show improved stability.[][3]Generally high; peptide bond is stable in circulation.[9]
Bystander Effect Possible, as released payload may be membrane-permeable.High potential; the released payload is often designed to be membrane-permeable to kill adjacent antigen-negative tumor cells.
Common Payloads Maytansinoids (e.g., DM1, DM4)Auristatins (e.g., MMAE, MMAF), Tubulysins, Duocarmycins.[11][12]

Quantitative Performance Data

The following table summarizes representative experimental data, highlighting the performance differences. Note that absolute values are highly dependent on the specific antibody, payload, and experimental model.

ParameterThis compound (Representative)MC-Val-Cit-PABC (Representative)Source Context
Plasma Stability (t½) Variable; >50% intact after 7 days (mouse model, engineered disulfide).[]High; t½ of 6.0 days (mouse) and 9.6 days (monkey).[9]Stability is a key differentiator. Val-Cit linkers are known for their high stability in circulation.[9] While early disulfide linkers were less stable, newer designs with steric hindrance show significant improvements.[]
In Vitro Cytotoxicity (IC₅₀) Potent; pM to nM range.Potent; pM to nM range.[13]Both linker types can produce highly potent ADCs. Efficacy is primarily driven by the antibody's targeting ability and the intrinsic potency of the payload.
Cleavage Kinetics (kcat/Km) N/A (Non-enzymatic)1.18 x 10⁵ M⁻¹s⁻¹ (for Cathepsin B cleavage of Val-Cit-PABC).[14]The high catalytic efficiency of Cathepsin B for the Val-Cit substrate ensures rapid payload release following ADC internalization.[14]

Experimental Protocols

Reproducible data is key to ADC evaluation. Below are summarized protocols for critical assays.

Protocol 1: In Vitro Cytotoxicity (IC₅₀ Determination via MTT Assay)

This assay measures the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.[15][16]

  • Objective: To determine the in vitro potency of an ADC.

  • Methodology:

    • Cell Seeding: Plate target cancer cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[16][17]

    • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload controls. Add the solutions to the cells.

    • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-144 hours).[17]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[16][18]

    • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in HCl) to dissolve the formazan crystals.[17][18]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17][18]

    • Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot viability versus ADC concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.

Protocol 2: In Vitro Linker Cleavage Assay
  • Objective: To quantify the rate and extent of payload release from the ADC under specific cleavage conditions.

A) For MC-Val-Cit-PABC (Cathepsin B Cleavage): [7][19]

  • Materials: ADC with Val-Cit linker, Recombinant Human Cathepsin B, assay buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5).[7][19]

  • Methodology:

    • Enzyme Activation: Pre-incubate Cathepsin B in assay buffer at 37°C for ~15 minutes to ensure activation.[19]

    • Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the assay buffer. Initiate the reaction by adding the activated Cathepsin B.[7]

    • Incubation: Incubate the reaction mixture at 37°C.

    • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction (e.g., with acetonitrile (B52724) containing 0.1% TFA).[7][19]

    • Analysis: Centrifuge the quenched samples to pellet protein. Analyze the supernatant using reverse-phase HPLC (RP-HPLC) or LC-MS to separate and quantify the released payload versus the intact ADC.

B) For this compound (Glutathione Stability):

  • Materials: ADC with SSPy linker, Glutathione (GSH), assay buffer (e.g., PBS, pH 7.4).

  • Methodology:

    • Reaction Setup: Prepare a solution of the ADC in the assay buffer.

    • Reaction Initiation: Add a solution of GSH to the ADC to achieve a final concentration that mimics the intracellular environment (e.g., 5 mM).

    • Incubation: Incubate the mixture at 37°C.

    • Time Points: At various time intervals, take aliquots and quench the reaction (e.g., by acidification or rapid dilution).

    • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC over time.

ADC Evaluation Workflow

The development and characterization of an ADC involves a multi-step process from initial design to in vivo validation.

G Conjugation 1. ADC Synthesis (Antibody + Linker-Payload) Characterization 2. Biophysical Characterization (DAR, Aggregation, Purity) Conjugation->Characterization Stability 3. Stability Assays (Plasma, GSH) Characterization->Stability Cleavage 4. Cleavage Assays (e.g., Cathepsin B) Characterization->Cleavage InVitro 5. In Vitro Cytotoxicity (IC50 Determination) Stability->InVitro Cleavage->InVitro InVivo 6. In Vivo Studies (PK, Efficacy, Toxicity) InVitro->InVivo

Figure 3. General experimental workflow for ADC development and evaluation.

Conclusion

Both this compound and MC-Val-Cit-PABC are effective cleavable linkers that enable the targeted delivery of cytotoxic agents.

  • This compound represents a redox-sensitive approach. Its primary advantages are structural simplicity and a straightforward release mechanism. However, it may be limited by concerns over plasma stability, although newer, more hindered disulfide linkers have substantially mitigated this issue.

  • MC-Val-Cit-PABC has become a gold standard for protease-cleavable linkers, offering excellent plasma stability and a highly specific, tumor-activated release mechanism.[5][9] Its complexity is a trade-off for its robust performance and is validated by its use in multiple FDA-approved ADCs.[5]

The optimal linker choice is not universal; it must be empirically determined based on the specific antibody, the physicochemical properties of the payload, the biology of the target antigen, and the desired therapeutic outcome, including the potential role of a bystander effect.

References

Safety Operating Guide

Navigating the Safe Disposal of Acid-C3-SSPy: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Acid-C3-SSPy, a cleavable linker integral to the synthesis of antibody-drug conjugates (ADCs), adherence to stringent disposal protocols is paramount for laboratory safety and environmental compliance.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safe management of this chemical from receipt to final disposal.

Physicochemical and Storage Data

Proper storage is the first step in a safe handling and disposal workflow. Below is a summary of the key quantitative data for this compound.

PropertyValue
CAS Number250266-79-6
Molecular FormulaC9H11NO2S2
Storage Temperature (Powder)-20°C (for up to 2 years)
Storage in DMSO-80°C (for up to 6 months)
Storage in DMSO (Short-term)4°C (for up to 2 weeks)

(Data sourced from DC Chemicals)[1]

Experimental Protocols: Proper Disposal Procedures

The following procedures are based on general best practices for the disposal of acidic and disulfide-containing chemical compounds. It is critical to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to follow all local, state, and federal regulations for hazardous waste disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure all personnel are equipped with appropriate PPE. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Required PPE:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • Acid-resistant lab coat or apron

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with acidic compounds.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Given its acidic nature, it should not be mixed with bases or strong oxidizing agents.[3][4]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Step 3: In-Lab Neutralization (for small quantities, if permissible)

For very small quantities, and only if permitted by your institution's Environmental Health and Safety (EHS) office, neutralization of the acidic component may be an option prior to collection. The disulfide bond is susceptible to cleavage by reducing agents.[5]

  • Neutralization of Acidity: Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic waste solution while stirring in a fume hood. Monitor the pH until it is within the neutral range (6-8). This process may generate gas, so it must be done with caution.

  • Reduction of Disulfide: The disulfide bond in this compound can be cleaved by reducing agents.[5] While this may be part of experimental workflows, it can also be a pre-treatment step for disposal if required by your institution. Common reducing agents include dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This step should only be performed by trained personnel following a validated institutional protocol.

Step 4: Final Disposal

  • All waste containing this compound, whether treated or not, must be disposed of through a licensed hazardous waste disposal facility.[6]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers. Never dispose of this compound down the drain.[6]

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate the immediate area and alert others.

  • If safe to do so, and while wearing appropriate PPE, contain the spill using an acid-neutralizing spill kit.[7]

  • The neutralizing absorbent should be collected into a hazardous waste container and disposed of according to the procedures outlined above.

  • Report the spill to your laboratory supervisor and EHS office.

Visualizing Safe Handling and Disposal

The following workflow diagram outlines the key decision points and actions for the safe management of this compound.

cluster_0 Handling and Use cluster_1 Waste Generation and Segregation cluster_2 Disposal Pathway start Start: Receive this compound storage Store at appropriate temperature (-20°C or -80°C) start->storage ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe use Use in a well-ventilated area (Chemical Fume Hood) ppe->use waste_gen Generate Waste (Solid or Liquid) use->waste_gen segregate Segregate Waste into Labeled Containers waste_gen->segregate ehs_consult Consult Institutional EHS Guidelines segregate->ehs_consult in_lab_treat In-Lab Treatment? (If Permitted) ehs_consult->in_lab_treat neutralize Neutralize Acidity & Reduce Disulfide (Optional) in_lab_treat->neutralize Yes collect Arrange for Hazardous Waste Pickup with EHS in_lab_treat->collect No neutralize->collect end End collect->end Final Disposal reactant R¹-S-S-Py This compound Linker product1 R¹-SH Cleaved Thiol reactant->product1 Reduction product2 HS-Py Pyridine-2-thione reactant->product2 Cleavage reagent 2 [H] Reducing Agent (e.g., DTT) reagent->reactant

References

Personal protective equipment for handling Acid-C3-SSPy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Acid-C3-SSPy based on general acid safety protocols. A specific Safety Data Sheet (SDS) for this compound was not found. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical before use and adhere to their institution's safety guidelines.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. Concentrated acids are corrosive to all body tissues, especially the eyes and skin.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Splash GogglesMust be worn at all times to protect from splashes and fumes.[1][2]
Face ShieldRecommended in addition to goggles, especially when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for acid resistance.[1] Check for any signs of degradation before use.
Body Protection Chemical-Resistant Apron or Lab CoatTo protect against spills and splashes.[1]
Respiratory Protection Fume HoodAll work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2]

Operational Plan: Safe Handling Procedures

Proper handling procedures are vital to prevent accidents when working with acids.[2]

Table 2: Step-by-Step Handling Protocol for this compound

StepActionDetailed Instructions
1. Preparation Inspect Container and Work AreaBefore handling, check the container for any cracks or leaks.[1] Ensure the fume hood is functioning correctly and the work area is clear of incompatible materials such as bases, metals, and oxidizers.[2]
2. Dispensing Use Appropriate ToolsWhen transferring this compound, use a chemical-resistant pipette or a similar device. Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
3. During Use Keep Containers ClosedKeep the container sealed when not in use to prevent the release of fumes.
4. Post-Handling Decontaminate and CleanWipe down the work surface with a suitable cleaning agent. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 3: Emergency Response Plan

Emergency TypeImmediate ActionFollow-up
Skin Contact Rinse with WaterImmediately flush the affected skin with copious amounts of water for at least 15-20 minutes.[1][2] Remove contaminated clothing while rinsing.[2]
Eye Contact Use Eyewash StationImmediately flush eyes with water for at least 15 minutes at an emergency eyewash station. Hold eyelids open and continue to rinse.
Inhalation Move to Fresh AirMove the individual to an area with fresh air.
Small Spill (<100 mL) Neutralize and AbsorbContain the spill with an appropriate absorbent material. Neutralize the acid slowly with a suitable base like sodium bicarbonate.[3][4][5]
Large Spill (>100 mL) Evacuate and AlertEvacuate the immediate area and alert your supervisor and institutional safety office.

Disposal Plan

Improper disposal of acid can cause significant environmental harm.[3]

Table 4: Disposal Protocol for this compound Waste

StepActionDetailed Instructions
1. Neutralization Adjust pHNeutralize the acidic waste by slowly adding a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 5.5 and 9.0.[4][6] This should be done in a fume hood with appropriate PPE.[6]
2. Collection Use Appropriate ContainersCollect the neutralized waste in a clearly labeled, corrosion-resistant, and leak-proof container.[3][4][5]
3. Storage Store SafelyStore the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4][5]
4. Final Disposal Follow Institutional GuidelinesDispose of the neutralized waste according to your institution's hazardous waste disposal procedures. This may involve contacting the environmental health and safety office for pickup.

Experimental Workflow: Chemical Spill Response

The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.

G cluster_0 Chemical Spill Response Workflow start Spill Occurs alert Alert personnel and a supervisor start->alert evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize with a suitable base (e.g., sodium bicarbonate) contain->neutralize cleanup Clean up neutralized residue neutralize->cleanup dispose Dispose of waste in a labeled, sealed container cleanup->dispose decontaminate Decontaminate the area and affected equipment dispose->decontaminate report Report the incident decontaminate->report end End report->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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